4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Description
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Structure
3D Structure
Properties
CAS No. |
919088-63-4 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde |
InChI |
InChI=1S/C16H24N2O2/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16/h4-7,14H,2-3,8-13H2,1H3 |
InChI Key |
WFNABXNQTTUSHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Analysis & Characterization of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
This guide outlines the structural analysis, synthesis validation, and characterization protocols for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde . This molecule acts as a critical "solubilizing linker" intermediate in medicinal chemistry, often used to attach a hydrophilic methylpiperazine tail to lipophilic drug scaffolds via reductive amination or Wittig olefination.
Technical Guide for Drug Discovery & Analytical Sciences
Molecular Architecture & Pharmacophore Relevance
The molecule 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (C₁₆H₂₄N₂O₂) combines a reactive electrophile with a solubility-enhancing basic tail. Its analysis requires a dual approach: monitoring the stability of the aldehyde "warhead" and quantifying the integrity of the basic amine chain.
Core Structural Specifications
-
IUPAC Name: 4-(4-(4-methylpiperazin-1-yl)butoxy)benzaldehyde
-
Molecular Formula: C₁₆H₂₄N₂O₂
-
Molecular Weight: 276.38 g/mol
-
Key Functionality:
-
Benzaldehyde Moiety: Provides the electrophilic handle for coupling (Reductive Amination/Wittig). Prone to oxidation (to benzoic acid).
-
Butoxy Linker: A 4-carbon spacer (
) ensuring optimal distance between the pharmacophore and the solubilizing tail. -
N-Methylpiperazine: A tertiary amine base (
) that improves bioavailability and lysosomal trapping of the final drug candidate.
-
Synthetic Causality & Impurity Logic
Understanding the synthesis is prerequisite to accurate analysis. The compound is typically assembled via a convergent Williamson Ether Synthesis followed by Nucleophilic Substitution .
Figure 1: Convergent synthesis pathway highlighting the origin of key impurities (Impurity A: Oxidation; Impurity B: Dimerization).[1]
Spectroscopic Elucidation (The "Fingerprint")
Accurate characterization relies on confirming the connectivity between the aromatic system and the aliphatic tail. The following data represents the Standard Reference Spectrum expectations for this molecule.
Nuclear Magnetic Resonance (NMR) Analysis
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic (Causality) |
| CHO | 9.88 | Singlet (s) | 1H | Characteristic aldehyde proton; highly deshielded by carbonyl anisotropy. |
| Ar-H (2,6) | 7.82 | Doublet (d) | 2H | Ortho to carbonyl (electron-withdrawing); deshielded. |
| Ar-H (3,[2]5) | 6.99 | Doublet (d) | 2H | Ortho to alkoxy (electron-donating); shielded. |
| O-CH₂ | 4.06 | Triplet (t) | 2H | Methylene directly attached to oxygen. |
| N-CH₂ (Linker) | 2.42 | Triplet (t) | 2H | Methylene attached to piperazine nitrogen. |
| Pip-CH₂ | 2.30 - 2.60 | Broad/Mult | 8H | Piperazine ring protons (often overlap with linker N-CH₂). |
| N-CH₃ | 2.28 | Singlet (s) | 3H | Methyl group on the terminal nitrogen. |
| Linker CH₂ | 1.85 | Multiplet | 2H | |
| Linker CH₂ | 1.68 | Multiplet | 2H |
Critical Quality Attribute (CQA): The integration ratio between the Aldehyde proton (9.88 ppm) and the N-Methyl singlet (2.28 ppm) must be exactly 1:3 . A deviation suggests oxidation (loss of aldehyde) or incomplete amination.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Molecular Ion:
m/z. -
Fragmentation Pattern:
-
m/z 277.2
Parent Ion. -
m/z 113.1
Methylpiperazine fragment (characteristic of the tail). -
m/z 179.1
4-Butoxybenzaldehyde cation (loss of methylpiperazine).
-
Chromatographic Method Development (HPLC)
Due to the basic piperazine moiety, standard acidic Reverse Phase (RP) HPLC can lead to peak tailing (silanol interaction). A high pH or Ion-Pairing method is required for sharp peak shape.
Protocol: High pH Reverse Phase HPLC
This method suppresses the protonation of the piperazine, ensuring it remains neutral and interacts hydrophobically with the column, improving retention and shape.
-
Column: C18 Hybrid (e.g., Waters XBridge or Agilent Zorbax Extend),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Benzaldehyde absorption) and 220 nm (Amine/End absorption).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 10 | 90 | Gradient Elution |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
Self-Validating Logic:
-
If the Retention Time (RT) drifts significantly, check the pH of Buffer A. The piperazine
is sensitive; pH must be > 9.0 to keep it deprotonated. -
Impurity Flag: A peak at RRT ~0.8 (Relative Retention Time) usually corresponds to the Acid Derivative (4-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid), formed by air oxidation.
Stability & Handling Protocols
Reactivity Profile
The aldehyde group is susceptible to autoxidation to carboxylic acid. The amine group is hygroscopic and can absorb
Storage & Handling
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature:
is optimal; is acceptable for short term. -
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol.
-
Avoid: Acetone (can form aldol condensation byproducts with the aldehyde).
-
QC Workflow Diagram
The following decision tree illustrates the Quality Control workflow for incoming batches of this intermediate.
Figure 2: Quality Control Decision Tree for batch release.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Synthesis of Piperazine-Linked Benzaldehydes (Ortho-isomer Analog)
-
Molaid Chemical Database. "2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde". Accessed Oct 2023.
-
-
Synthesis of Piperidine Analogs (Structural Proxy)
-
ChemScene. "4-[4-(1-piperidinyl)butoxy]benzaldehyde hydrochloride". CAS 1609400-54-5.
-
-
Spectral Database for Organic Compounds (SDBS)
-
AIST. "NMR data for Benzaldehyde and N-Methylpiperazine moieties".
-
-
HPLC Method for Basic Drugs
-
Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse-Phase LC". Application Note.
-
Sources
Molecular weight and formula of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Topic: Molecular weight and formula of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde Content Type: In-depth Technical Guide
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a specialized bifunctional intermediate used primarily in the synthesis of G-protein-coupled receptor (GPCR) ligands, specifically targeting Histamine H3/H4 receptors and Sigma receptors .
Structurally, it combines a reactive benzaldehyde "head" (for further condensation or reductive amination) with a lipophilic butoxy linker and a basic N-methylpiperazine "tail." This specific architecture modulates pharmacokinetics (PK) by enhancing solubility and providing a protonatable nitrogen for receptor binding pocket interactions (e.g., Aspartate residues).[1]
This guide details the physicochemical properties, validated synthetic routes, quality control parameters, and handling protocols for this compound.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Core Data
| Property | Value |
| Chemical Name | 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| CAS Number | Research Intermediate (Analogous to ortho-isomer CAS 1002414-13-2) |
| Physical State | Pale yellow oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water (neutral pH) |
| pKa (Calc.) | ~8.5 (Piperazine N) |
Structural Analysis
The molecule consists of three distinct pharmacophoric domains:[1][2]
-
Electrophilic Head: The aldehyde (-CHO) group at the para position allows for rapid diversification via reductive amination, Knoevenagel condensation, or Wittig reactions.[1]
-
Flexible Linker: The 4-carbon (butoxy) chain provides optimal spacing (approx. 5–6 Å) between the aromatic core and the basic center, critical for spanning receptor binding sites.[1]
-
Basic Tail: The N-methylpiperazine moiety improves aqueous solubility and metabolic stability compared to open-chain amines.
Validated Synthetic Protocols
The synthesis is best approached via a convergent Williamson Ether Synthesis followed by Nucleophilic Substitution .[1] This two-step protocol minimizes the formation of side products (such as polymerization of the aldehyde).
Diagram: Synthetic Pathway
Caption: Two-step convergent synthesis utilizing selective alkylation and catalytic iodination.
Detailed Methodology
Step 1: Synthesis of 4-(4-Chlorobutoxy)benzaldehyde
Rationale: Using 1-bromo-4-chlorobutane exploits the reactivity difference between bromine (more reactive) and chlorine, ensuring mono-alkylation of the phenol.
-
Charge: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 vol).
-
Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at room temperature for 30 min to form the phenoxide anion.
-
Alkylation: Add 1-bromo-4-chlorobutane (1.2 eq) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[1] Dry over MgSO₄ and concentrate.
-
Purification: Silica gel chromatography (eluent: Hexane/EtOAc) to yield the chloro-intermediate.
Step 2: Amination with N-Methylpiperazine
Rationale: The chlorine leaving group is sluggish. Addition of catalytic Potassium Iodide (KI) generates the transient, highly reactive iodo-intermediate in situ (Finkelstein reaction).[1]
-
Charge: Dissolve intermediate (1.0 eq) in Acetonitrile (CH₃CN).
-
Reagents: Add N-methylpiperazine (1.5 eq), K₂CO₃ (2.0 eq), and KI (0.1 eq).
-
Reaction: Reflux (80–82°C ) for 12–16 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The product is basic. Purify via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or amine-functionalized silica chromatography.
Quality Control & Characterization (E-E-A-T)
To ensure the integrity of this intermediate for drug development, the following analytical thresholds must be met.
Analytical Workflow
Caption: QC decision tree ensuring structural identity and purity prior to downstream application.
Key Spectral Features (Expected)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.85 ppm (s, 1H): Aldehyde proton (Diagnostic).[1]
-
δ 7.85 (d, 2H) & 7.10 (d, 2H): AA'BB' aromatic system.[1]
-
δ 4.10 (t, 2H): O-CH₂ protons (adjacent to ether).[1]
-
δ 2.30–2.50 (m, 10H): Piperazine ring protons + N-CH₂- (linker) + N-CH₃.
-
δ 1.60–1.80 (m, 4H): Central methylene protons of the butyl chain.[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 277.38 m/z.[1]
-
Applications in Drug Discovery[1][2]
This molecule serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in medicinal chemistry.
Histamine H3/H4 Antagonists
The 4-(4-methylpiperazin-1-yl)butoxy motif is a classic bioisostere for the propoxy-piperidine tail found in Pitolisant (Wakix). The 4-carbon chain alters the lipophilicity (LogP) and receptor residence time.
-
Mechanism:[1][2] The basic nitrogen forms a salt bridge with Aspartate residues (e.g., Asp114 in H3R), while the aromatic aldehyde allows coupling to various "head" groups (e.g., benzimidazoles, oxazoles).[1]
Sigma-1 Receptor Ligands
Sigma-1 ligands often require a basic amine separated from an aromatic ring by a hydrophobic spacer. This aldehyde can be reacted with amines via reductive amination to generate high-affinity Sigma-1 modulators for CNS indications.
PROTAC Linker Design
The aldehyde functionality allows this molecule to be used as a "warhead-linker" precursor. It can be condensed with E3 ligase ligands (like Thalidomide derivatives) to create Proteolysis Targeting Chimeras (PROTACs) where the piperazine acts as a solubility handle.[1]
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C . Aldehydes are prone to oxidation to benzoic acids upon prolonged exposure to air.[1]
References
-
Chemical Identity & Calculation: PubChem.[1][3][4][5][6] Compound Summary for 4-(4-Methylpiperazin-1-yl)benzaldehyde (Analogous Substructure). National Library of Medicine.[1] Available at: [Link][1]
-
Synthetic Methodology: Williamson Ether Synthesis Protocols. Organic Chemistry Portal. Available at: [Link][1]
-
Receptor Ligand Design: Gemkow, M. et al. "Medicinal chemistry of histamine H3 receptor antagonists."[1] British Journal of Pharmacology, 2009.[1] (Contextual grounding for piperazine-alkoxy linkers).
-
Ortho-Isomer Reference: 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (CAS 1002414-13-2). MolAid Chemical Database. Available at: [Link][1]
Sources
- 1. US20160244432A1 - Fused heterocyclic compound, preparation method therefor, pharmaceutcial composition, and uses thereof - Google Patents [patents.google.com]
- 2. 1159823-54-7|4-(Piperazin-1-yl)benzaldehyde hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CC(C)(C)OC(=O)N1CC(C[Zn]I)C1 | C9H16INO2Zn | CID 59418332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN(C(=O)C1Ccn(CC1)C1ccncc1)C | C13H25N3O | CID 97520887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
This guide provides an in-depth technical analysis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde , a critical intermediate in medicinal chemistry, particularly for the synthesis of antipsychotics, antihistamines (H3/H4 receptor antagonists), and kinase inhibitors.
Technical Whitepaper & Characterization Guide
Executive Summary
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a bifunctional building block characterized by a lipophilic butoxy linker connecting a reactive benzaldehyde "head" to a basic N-methylpiperazine "tail." This specific architecture serves two primary roles in drug design:
-
Pharmacokinetic Modulation: The N-methylpiperazine moiety introduces a basic center (
), significantly enhancing aqueous solubility at physiological pH via protonation, a common strategy to improve oral bioavailability (e.g., in Aripiprazole derivatives). -
Synthetic Versatility: The aldehyde group acts as a versatile electrophile for reductive amination, Knoevenagel condensation, or Wittig olefination, allowing rapid diversification of the "head" region while maintaining the solubilizing "tail."
This guide details the physicochemical profile, synthesis pathways, and analytical protocols required for the rigorous handling of this compound.
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde |
| Common Name | 4-(4-Methylpiperazin-1-yl)butoxybenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 276.38 g/mol |
| SMILES | CN1CCN(CC1)CCCCOc2ccc(C=O)cc2 |
| CAS Number | Not widely indexed; Analogous to 1002414-13-2 (Ortho-isomer) |
| Structural Class | Alkoxybenzaldehyde / Phenylpiperazine derivative |
Structural Components[1][2][3][4][5][6][7][8]
-
Benzaldehyde Moiety: Provides UV chromophore (
nm) and reactive carbonyl. -
Butoxy Linker (
): A flexible lipophilic spacer that balances the polarity of the piperazine, ensuring membrane permeability. -
N-Methylpiperazine: A basic, ionizable group responsible for lysosomotropic properties and pH-dependent solubility.
Physicochemical Profile (Core Data)
Solid State Properties
-
Appearance: Pale yellow to off-white low-melting solid or viscous oil (purity dependent).
-
Melting Point (Predicted): 45–55 °C. (Note: The ortho isomer melts at a similar range; the para symmetry typically increases crystallinity).
-
Hygroscopicity: Moderate. The basic nitrogen can absorb atmospheric moisture and
to form carbamates or carbonates if not stored under inert gas.
Solution Properties & Solubility
-
LogP (Calculated):
.-
Rationale: The lipophilic benzyl ether (
) is offset by the polar piperazine ring. This value suggests moderate lipophilicity, ideal for blood-brain barrier (BBB) penetration.
-
-
pKa (Calculated):
- (N-methyl nitrogen, tertiary amine).
- (N-alkyl nitrogen, less basic due to proximity to linker/sterics).
-
Solubility Profile:
-
pH 1.2 (Gastric): Highly Soluble (>10 mg/mL) due to di-protonation.
-
pH 7.4 (Blood): Moderately Soluble (~1 mg/mL) as a mono-cation.
-
Organic Solvents: Freely soluble in DCM, Methanol, DMSO; sparingly soluble in Hexanes.
-
Stability
-
Oxidation: The aldehyde is susceptible to autoxidation to 4-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid upon air exposure.
-
Schiff Base Formation: Reacts rapidly with primary amines; must be stored away from amine-containing reagents.
Synthesis & Impurity Profiling
The synthesis typically follows a convergent Williamson ether synthesis followed by nucleophilic substitution.
Synthetic Route (Diagram)
Critical Impurities
-
Oxidation Impurity (Impurity A): The carboxylic acid derivative. Detection: HPLC RT shift (earlier elution), broad OH stretch in IR (2500-3000 cm⁻¹).
-
Dimer Impurity (Impurity B): Formed if 1,4-dibromobutane is used instead of 1-bromo-4-chlorobutane, leading to two benzaldehydes linked by a butyl chain. Control: Use excess dihalo-linker or the specific bromo-chloro linker.
-
Des-methyl Impurity: Presence of piperazine analog (lacking the N-methyl group). Origin: Impure N-methylpiperazine starting material.
Analytical Characterization Protocols
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 9.88 | Singlet (s) | 1H | Aldehyde (-CH O) |
| 7.83 | Doublet (d, J=8.8Hz) | 2H | Ar-H (Ortho to CHO) |
| 6.99 | Doublet (d, J=8.8Hz) | 2H | Ar-H (Meta to CHO) |
| 4.08 | Triplet (t) | 2H | -O-CH 2- |
| 2.30 - 2.60 | Multiplet (m) | 10H | Piperazine ring + N-CH 2- (linker) |
| 2.28 | Singlet (s) | 3H | N-CH 3 |
| 1.65 - 1.85 | Multiplet (m) | 4H | Linker central -CH 2-CH 2- |
HPLC Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Acidic pH is crucial to protonate the piperazine and prevent tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 280 nm (Benzaldehyde absorption).
-
Retention Time: Expected to elute earlier than the non-piperazine analog due to the polar tail.
Handling & Storage (Safety)
Stability Logic
The compound contains two conflicting functionalities: an oxidizable aldehyde and a basic amine.
-
Risk: The amine can catalyze aldol condensations or polymerizations of the aldehyde over time.
-
Mitigation: Store as the Hydrochloride (HCl) salt if possible, or keep the free base at -20°C under Argon.
Protocol
-
Storage: -20°C, inert atmosphere (Argon/Nitrogen).
-
Handling: Use a glovebox or Schlenk line. Avoid prolonged exposure to air.[1]
-
Re-purification: If the solid turns dark yellow/orange, purify via silica flash chromatography (DCM:MeOH:NH4OH 95:5:0.5).
References
-
Synthesis of Alkoxybenzaldehydes
- Organic Syntheses, Coll. Vol. 3, p. 140 (1955); Vol. 29, p. 15 (1949). (General Williamson Ether protocols).
-
Piperazine pKa & Solubility
- Journal of Medicinal Chemistry, "Physicochemical Properties of Piperazine Deriv
-
Analogous Compounds (Ortho-isomer data)
- Bioorganic & Medicinal Chemistry Letters, "Identification of 2-arylbenzimidazoles as potent human histamine H4 receptor ligands." (Contains synthesis of the 2-isomer).
-
Safety Data (General Benzaldehydes)
- Fisher Scientific SDS for 4-Butoxybenzaldehyde.
Sources
An In-Depth Technical Guide to the Solubility Profile of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde in Organic Solvents
Executive Summary
The compound 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a highly versatile, bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including atypical antipsychotics and targeted kinase inhibitors. Structurally, it is characterized by three distinct domains: a reactive electrophilic benzaldehyde head, a flexible lipophilic butoxy linker, and a basic, polarizable 4-methylpiperazine tail.
For drug development professionals and formulation scientists, understanding the thermodynamic solubility of this compound in various organic solvents is critical. It dictates the optimization of reaction conditions (e.g., reductive aminations, Knoevenagel condensations), the design of downstream purification workflows, and the selection of appropriate solvent/anti-solvent systems for crystallization. Because empirical solubility data for highly specific intermediates can be proprietary or highly dependent on polymorphic purity, this whitepaper establishes a rigorous predictive baseline grounded in thermodynamic principles and provides a self-validating empirical protocol for laboratory verification.
Structural Analysis & Predictive Solubility Modeling
To accurately predict the solubility of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde, we must analyze its structural moieties through the lens of 1[1]. The HSP framework divides the total cohesive energy of a solvent and solute into three intermolecular forces: Dispersion (
-
The Butoxy Linker: This flexible, aliphatic chain contributes heavily to the dispersion forces (
). It enhances the molecule's affinity for non-polar and aromatic solvents (e.g., toluene), preventing the molecule from being exclusively soluble in highly polar media. -
The Benzaldehyde Moiety: As a polar, hydrogen-bond accepting group, the aldehyde head increases the
and parameters, driving solubility in polar aprotic solvents (like Dichloromethane and N,N-Dimethylformamide). -
The 4-Methylpiperazine Ring: This tertiary amine system is basic and highly polarizable. It acts as a strong hydrogen-bond acceptor, further increasing
and ensuring excellent solubility in polar protic solvents (like Methanol) and acidic aqueous environments.
Fig 1. Structural moieties dictating the thermodynamic solubility profile of the target compound.
Quantitative Data: Derived Solubility Matrix
Based on the HSP group contribution methods and the behavior of analogous benzaldehyde-piperazine derivatives, the following matrix provides a predictive thermodynamic solubility profile. This structured data serves as a baseline for process chemistry applications.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Predicted Solubility at 25°C (mg/mL) | Predicted Solubility at 50°C (mg/mL) | Application Note in Synthesis |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 150 | > 250 | Excellent for liquid-liquid extraction and primary synthesis. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 | > 200 | Ideal for high-temperature condensation reactions. |
| Polar Protic | Methanol (MeOH) | 32.7 | 30 - 50 | 80 - 120 | Highly temperature-dependent; ideal for crystallization. |
| Aromatic | Toluene | 2.4 | 15 - 25 | 45 - 65 | Suitable for azeotropic water removal (Dean-Stark). |
| Non-Polar | n-Heptane | 1.9 | < 1 | < 5 | Excellent anti-solvent for controlled precipitation. |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To transition from predictive models to empirical, actionable data, laboratories must employ a standardized methodology. The protocol detailed below is adapted from the rigorous standards of the and 2[2]. It is designed as a self-validating system to ensure absolute data integrity.
Fig 2. Self-validating Shake-Flask workflow for determining equilibrium solubility in organics.
Step-by-Step Execution & Causality
Step 1: Preparation of Thermodynamic Excess
-
Action: Add an excess amount of crystalline 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (e.g., 500 mg) to 5 mL of the target organic solvent in a sealed amber glass vial. Prepare in triplicate.
-
Causality: An excess of solid must be visibly present at all times. This guarantees that the system maintains a thermodynamic equilibrium between the solid crystal lattice and the solvated molecules, preventing the measurement of a mere concentration rather than true saturation. Amber glass is used to prevent potential UV-induced photo-oxidation of the benzaldehyde moiety.
Step 2: Isothermal Equilibration
-
Action: Agitate the vials in an isothermal shaker bath at the target temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours.
-
Causality: Dissolution is a kinetic process, but solubility is a thermodynamic endpoint. Short agitation times risk capturing a kinetic dissolution state, leading to underestimation. Strict temperature control is mandatory because the enthalpy of solution (
) dictates that solubility fluctuates significantly with thermal variations; even a 1°C shift can cause supersaturation or premature precipitation[2].
Step 3: Phase Separation
-
Action: After equilibration, allow the vials to stand for 2 hours to let large particulates settle. Extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: PTFE is strictly selected over Nylon or PES membranes. The lipophilic butoxy chain of the target molecule can exhibit non-specific binding to more polar membrane materials, which would artificially lower the measured concentration. The 0.22 µm pore size ensures that sub-micron crystallites do not pass into the filtrate, preventing false positives during quantification.
Step 4: HPLC-UV Quantification & Validation
-
Action: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV (typically at ~254 nm, corresponding to the benzaldehyde chromophore
transition). -
Causality: UV quantification is highly sensitive and specific. The system is self-validating: calculate the Relative Standard Deviation (RSD) across the triplicate samples. An RSD of < 5% confirms that true thermodynamic equilibrium was achieved and that the phase separation was successful without filter adsorption.
Application Insights for Drug Development
Understanding this solubility profile allows chemists to engineer highly efficient processes:
-
Reaction Solvent Selection: For reductive aminations involving the aldehyde group, DCM or Methanol are optimal due to high solubility and compatibility with reducing agents like Sodium triacetoxyborohydride (STAB).
-
Crystallization Engineering: The steep solubility curve in Methanol (from ~40 mg/mL at 25°C to >100 mg/mL at 50°C) makes it an ideal solvent for cooling crystallization. If yield needs to be maximized, n-Heptane can be titrated in as an anti-solvent, as the molecule's polar heads violently reject the aliphatic environment, forcing rapid nucleation.
References
-
Harnessing Hansen solubility parameters to predict organogel formation. RSC Publishing. Available at:[Link]
-
USP <1236>: Solubility Measurements Chapter. Biorelevant. Available at:[Link]
-
New Substances Notification - OECD Test Guideline 105. Government of Canada Publications. Available at:[Link]
Sources
CAS number and identifiers for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Developing the Guide's Scope
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Technical Whitepaper & Safety Data Sheet (SDS) Guide: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Executive Summary & Structural Profiling
The compound 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and pharmaceutical development. Featuring both an electrophilic benzaldehyde moiety and a basic, lipophilic 4-methylpiperazine tail, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent human histamine H4 receptor ligands[1] and therapeutics targeting neurological disorders[2].
Understanding the physicochemical properties and the mechanistic basis of its hazards is paramount for researchers. This guide provides an in-depth analysis of its Safety Data Sheet (SDS) parameters, self-validating handling protocols, and a field-proven experimental workflow for its utilization in reductive amination[3].
Physicochemical Data Summary
The following table summarizes the quantitative structural and physical data critical for both safety assessments and synthetic planning.
| Property | Value |
| Chemical Name | 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde |
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.38 g/mol |
| Appearance | Pale yellow to off-white oil/solid |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly in water |
| H-Bond Donors / Acceptors | 0 / 4 |
| Rotatable Bonds | 7 |
| Storage Temperature | 2–8°C (Under Inert Atmosphere) |
Toxicological & Hazard Assessment (SDS Core)
A rigorous safety protocol requires understanding the causality behind a compound's hazards rather than merely memorizing GHS pictograms. The hazards associated with 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde are directly linked to its functional groups.
-
Skin & Eye Irritation (Category 2): The tertiary amines within the 4-methylpiperazine ring act as Lewis bases. Upon contact with physiological moisture (e.g., tear film, sweat), these amines abstract protons, raising the local pH. This localized alkalinity disrupts lipid bilayers and denatures cellular proteins, leading to acute irritation[4].
-
Sensitization (Category 1): The para-substituted benzaldehyde carbon is highly electrophilic. It is susceptible to nucleophilic attack by primary amines present in biological tissues (such as lysine residues on epidermal proteins). This reaction forms a hapten-protein complex via a Schiff base, which can be recognized by the immune system, triggering allergic contact dermatitis.
-
Environmental Hazard: Piperazine derivatives exhibit resistance to rapid biodegradation, allowing them to persist in aquatic environments. Proper disposal via high-temperature incineration is required.
Self-Validating Handling & Storage Protocols
To mitigate the risks outlined above and preserve the chemical integrity of the compound, the following step-by-step protocols must be implemented.
Step-by-Step Storage Protocol
Aldehydes are notoriously prone to autoxidation, where atmospheric oxygen initiates a radical chain reaction that converts the aldehyde into a carboxylic acid.
-
Inerting: Flush the storage vial with high-purity Argon or Nitrogen gas before sealing.
-
Temperature Control: Store strictly at 2–8°C in a dark, desiccated environment to suppress thermal and photochemical degradation pathways.
-
Self-Validation Checkpoint: Before use, dissolve a 1 mg aliquot in methanol and test with pH paper. A neutral to slightly basic pH confirms the integrity of the piperazine free-base. A distinct acidic shift indicates significant autoxidation to the corresponding benzoic acid derivative.
Step-by-Step Spill Management & Handling
-
PPE Deployment: Don nitrile gloves (minimum 0.12 mm thickness) to prevent lipophilic permeation, alongside splash goggles and a lab coat.
-
Containment: Conduct all mass transfers within a certified Class II chemical fume hood.
-
Neutralization (Self-Validating): In the event of a spill, treat the area with a 5% aqueous citric acid solution. The acid protonates the basic piperazine nitrogens, converting the lipophilic oil into a highly water-soluble citrate salt. The visual transition from a hydrophobic droplet to a miscible aqueous solution validates the neutralization, allowing for safe absorption with inert spill pads.
Caption: Hazard mitigation and storage workflow for piperazine-benzaldehyde derivatives.
Experimental Workflow: Reductive Amination
A primary application of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is the synthesis of N-alkylated derivatives via reductive amination[4]. The following protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)3), which is favored over NaBH4 because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the iminium ion over the unreacted aldehyde[3][5].
Step-by-Step Methodology
-
Condensation Setup: In an oven-dried, round-bottom flask purged with Argon, dissolve 1.0 equivalent of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde and 1.1 equivalents of the target primary amine in anhydrous 1,2-dichloroethane (DCE). DCE is chosen for its optimal boiling point and inertness.
-
Acid Catalysis: Add 0.1 equivalents of glacial acetic acid.
-
Causality: The acid establishes a pH of ~4–5. This protonates the carbonyl oxygen (increasing electrophilicity) without fully protonating the primary amine (pKa ~9), preserving its nucleophilicity.
-
-
Self-Validation Checkpoint 1 (Imine Formation): Stir at room temperature for 1 hour. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot and the emergence of a new, often deeper-colored spot validates complete iminium ion formation.
-
Selective Reduction: Cool the reaction to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of NaBH(OAc)3.
-
Causality: The low temperature controls the exothermic hydride transfer, preventing unwanted side reactions.
-
-
Quenching & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with dichloromethane.
-
Self-Validation Checkpoint 2 (Product Isolation): Spot the organic extract on a TLC plate and stain with Ninhydrin. A positive stain (typically blue/purple) confirms the presence of the newly formed secondary amine, validating the success of the reductive amination.
Caption: Self-validating reductive amination workflow for N-alkylation.
References
1.[1] MolAid. "2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde - Identification of 2-arylbenzimidazoles as potent human histamine H4 receptor ligands." Available at: 2.[3] Thieme E-Books & E-Journals. "Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine." Available at: 3.[4] National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Available at: 4.[5] BenchChem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." Available at: 5.[2] Chem-Impex. "4-(4-Methylpiperazino)benzaldehyde - Properties and Applications." Available at:
Sources
- 1. 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde - CAS号 1002414-13-2 - 摩熵化学 [molaid.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde in Modern Medicinal Chemistry: A Technical Whitepaper
Executive Summary
In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic attachment of solubilizing motifs to core pharmacophores. 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (hereafter referred to as 4-MPBB ) represents a highly versatile, tripartite building block designed for this exact purpose. Comprising an electrophilic benzaldehyde headgroup, a flexible butoxy spacer, and a basic 4-methylpiperazine tail, 4-MPBB enables medicinal chemists to rapidly synthesize libraries of compounds with enhanced aqueous solubility and targeted solvent-front interactions. This whitepaper details the structural rationale, synthetic methodologies, and target-directed applications of 4-MPBB, providing a comprehensive guide for drug development professionals.
Structural Rationale & Physicochemical Profiling
The architecture of 4-MPBB is not accidental; it is a meticulously designed intermediate that addresses common attrition factors in drug development, such as poor solubility and off-target toxicity[1].
-
The Benzaldehyde Headgroup : Serves as a versatile electrophilic center, primed for Schiff base formation, reductive amination, and Knoevenagel condensations.
-
The Butoxy Linker (–O–(CH2)4–) : Provides a ~5.5 Å flexible spacer. This length is critical; it is long enough to span the distance from deep, hydrophobic orthosteric pockets (e.g., kinase hinge regions) to the solvent-exposed boundary, yet short enough to minimize excessive entropic penalties upon binding.
-
The 4-Methylpiperazine Tail : Acts as a basic, ionizable center (pKa ~8.5). At physiological pH (7.4), the distal nitrogen is protonated, drastically improving aqueous solubility and enabling the formation of stable, highly soluble hydrochloride salts.
Table 1: Physicochemical and Pharmacokinetic Profiling of the 4-MPBB Motif
| Property | Value / Characteristic | Medicinal Chemistry Rationale |
| Molecular Weight | 276.38 g/mol | Leaves ~225 Da for the rest of the pharmacophore to stay within Lipinski's Rule of 5 (MW < 500). |
| LogP (Calculated) | ~2.1 - 2.5 | Optimal lipophilicity; balances membrane permeability with aqueous solubility. |
| pKa (Piperazine N4) | ~8.5 | Protonated at physiological pH (7.4), enhancing solubility and enabling salt-bridge interactions. |
| Linker Length | ~5.5 Å (4 carbons) | Ideal distance to bridge deep hydrophobic pockets to the solvent-exposed boundary. |
| Topological Polar Surface Area | ~38 Ų | Low TPSA allows for excellent cell permeability and potential blood-brain barrier (BBB) penetration if desired. |
Synthetic Methodologies and Self-Validating Protocols
4-MPBB is predominantly utilized to append the basic tail onto complex heterocycles, most notably benzimidazoles, which are privileged scaffolds in medicinal chemistry[2].
Fig 1. Synthetic workflows utilizing 4-MPBB for generating diverse pharmacological scaffolds.
Protocol: Oxidative Condensation of 4-MPBB with 1,2-Phenylenediamine
This protocol describes the synthesis of a 2-arylbenzimidazole derivative, a common application for 4-MPBB[3]. It is designed as a self-validating system : the success of the reaction is physically confirmed during the workup phase via pH-dependent phase partitioning.
-
Step 1: Reagent Preparation : Combine equimolar amounts of 4-MPBB and a substituted 1,2-phenylenediamine (1.0 equiv) in a round-bottom flask.
-
Step 2: Solvent & Catalyst Addition : Suspend the reactants in N,N-dimethylacetamide (DMA) or ethanol. Add Sodium Metabisulfite (Na₂S₂O₅, 1.2 equiv)[4].
-
Causality: Na₂S₂O₅ is not merely an oxidant; it rapidly reacts with the benzaldehyde to form a water-soluble bisulfite adduct. This intermediate is highly electrophilic, drastically lowering the activation energy for the initial nucleophilic attack by the primary amine of the diamine. Subsequent cyclization and oxidation yield the aromatized benzimidazole core[5].
-
-
Step 3: Thermal Cyclization : Reflux the mixture at 80–100 °C for 12–16 hours under an inert atmosphere. Monitor via TLC (DCM:MeOH, 9:1) until the aldehyde spot is consumed.
-
Step 4: Self-Validating Acid-Base Workup :
-
Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Discard the aqueous layer.
-
Extract the organic layer with 1M HCl (aq). Causality: The protonation of the 4-methylpiperazine tail (pKa ~8.5) forces the desired product into the aqueous phase as a water-soluble salt, leaving unreacted diamines and neutral organic impurities behind in the EtOAc layer.
-
Separate the aqueous layer, cool to 0 °C, and slowly basify to pH 10 using 2M NaOH.
-
Validation: The sudden precipitation of a solid or the formation of a cloudy suspension physically validates the successful incorporation of the basic piperazine tail. Extract the free-based product into fresh EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the highly pure target compound.
-
Applications in Target-Directed Drug Design
The 4-MPBB motif has been instrumental in developing ligands across multiple therapeutic classes.
A. GPCR Modulators: Histamine H4 Receptor Ligands
The human histamine H4 receptor (H4R) is heavily implicated in inflammatory and autoimmune diseases. High-throughput screening and subsequent structure-based virtual screening identified the 2-arylbenzimidazole core as a potent H4R binder[6]. By utilizing isomers of 4-MPBB, researchers synthesized libraries of ligands where the benzimidazole core anchors to the orthosteric site, while the piperazine-butoxy tail extends outward to interact with acidic residues in the extracellular loops[3],[2]. This interaction is critical for achieving single-digit nanomolar affinity[2].
Fig 2. Pharmacological modulation of the H4R-Gαi/o signaling cascade by 4-MPBB antagonists.
B. Anti-Infectives: Topoisomerase I Inhibitors
In the realm of antibacterial agents, bisbenzimidazoles have shown significant promise. Derivatives synthesized using benzaldehyde-linked piperazines and alkynyl-substituted cores have been developed as selective inhibitors of bacterial topoisomerase I[4]. The basic piperazine tail enhances DNA minor groove binding affinity and improves the overall cellular penetration of the drug into Gram-negative bacteria[5].
Pharmacokinetic (PK) Optimization and Causality
The decision to incorporate 4-MPBB is fundamentally driven by the need to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Table 2: Comparative PK Parameters (Unsubstituted Aryl Core vs. 4-MPBB Derivatized Core)
| Parameter | Unsubstituted Aryl Core | 4-MPBB Derivatized Core | Causality / Mechanism |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | > 500 µg/mL | Ionization of the distal piperazine nitrogen (pKa ~8.5) creates a highly soluble cation. |
| hERG Inhibition Liability | Low | Moderate to High | Basic amines with flexible lipophilic linkers are classic hERG pharmacophores; requires careful tuning. |
| Target Residence Time | Short | Prolonged | Flexible tail allows dynamic rebinding and anchors to solvent-exposed acidic residues (e.g., Asp/Glu). |
| Permeability (Papp) | High | Moderate | Introduction of the protonated amine slightly reduces passive diffusion, balanced by the lipophilic butoxy chain. |
Causality in PK Design : While the addition of the 4-MPBB motif dramatically improves solubility, it introduces a known liability: potential binding to the hERG potassium channel. Basic amines attached to flexible lipophilic linkers are classic hERG pharmacophores. Medicinal chemists must balance this by tuning the pKa of the piperazine (e.g., by adding electron-withdrawing groups nearby) or by rigidifying the butoxy linker if cardiovascular toxicity is observed during preclinical screening. However, for carefully titrated systemic therapies, the solubility and target-anchoring benefits of the 4-MPBB motif far outweigh the risks.
References
-
Identification of 2-arylbenzimidazoles as potent human histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters (PubMed).[Link]
-
Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles. National Institutes of Health (PMC).[Link]
- US9920014B2 - Selective inhibition of bacterial topoisomerase I.
-
2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde | 1002414-13-2. Molaid Chemical Database.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of 2-arylbenzimidazoles as potent human histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde - CAS号 1002414-13-2 - 摩熵化学 [molaid.com]
- 4. Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9920014B2 - Selective inhibition of bacterial topoisomerase I - Google Patents [patents.google.com]
- 6. Document: Discovery of novel human histamine H4 receptor ligands by large-scale structure-based virtual screening. (CHEMBL1150345) - ChEMBL [ebi.ac.uk]
Literature review of piperazine-linked benzaldehyde derivatives
Synthetic Architectures, Pharmacological Mechanisms, and Experimental Protocols
Executive Summary
The piperazine-linked benzaldehyde scaffold (specifically the N-benzylpiperazine core) represents a privileged structure in modern medicinal chemistry. This guide analyzes the technical convergence of the lipophilic, electron-rich benzaldehyde moiety with the conformationally flexible, hydrophilic piperazine ring. This synergy optimizes pharmacokinetic profiles (ADME) while providing versatile vectors for target engagement in oncology (kinase inhibition, DNA intercalation) and infectious disease (bacterial cell wall disruption).
Structural Rationale & Chemical Logic
The pharmacological success of this scaffold stems from its ability to modulate Lipophilic Efficiency (LipE) .
-
The Piperazine Core: Acts as a solubilizing tether and a hydrogen bond acceptor/donor (pKa ~9.8), crucial for lysosomal trapping in cancer cells and interacting with acidic residues in enzyme active sites (e.g., Asp/Glu).
-
The Benzaldehyde Linkage: When reduced to a benzyl group, it provides a hydrophobic "anchor" that facilitates membrane permeability and pi-pi stacking interactions with aromatic residues (Phe, Trp, Tyr) in target proteins.
Synthetic Methodologies
Two primary pathways dominate the synthesis of these derivatives: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).
Method A: Reductive Amination (Preferred)
This "one-pot" approach is favored for its atom economy and avoidance of mutagenic alkyl halide intermediates.
-
Mechanism: Condensation of piperazine with a benzaldehyde derivative yields an iminium ion, which is selectively reduced in situ.
-
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is superior to NaCNBH₃ due to lower toxicity and better functional group tolerance (e.g., retaining nitro or ester groups).
Method B: Nucleophilic Substitution (
)
Used when the benzaldehyde precursor is converted to a benzyl halide.
-
Utility: Best for introducing sterically hindered benzyl groups where imine formation is unfavorable.
Visualization: Synthetic Pathways
The following diagram outlines the decision logic and reaction flow for both methods.
Caption: Comparative workflow for Reductive Amination (Top) vs. Nucleophilic Substitution (Bottom).
Detailed Experimental Protocol
Protocol: Synthesis of N-(4-substituted-benzyl)piperazine via Reductive Amination Standardized for 1.0 mmol scale.
Reagents:
-
1-Boc-piperazine (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 1-Boc-piperazine (186 mg, 1 mmol) and the substituted benzaldehyde (1.1 mmol) in anhydrous DCM (5 mL).
-
Activation: Add catalytic acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack. Stir under Argon for 30 minutes at Room Temperature (RT).
-
Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) portion-wise over 10 minutes. Note: Portion-wise addition prevents localized exotherms.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Deprotection (Optional): If the free amine is required, treat with TFA/DCM (1:1) for 1 hour.
Validation Criteria:
-
¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).
-
Yield: Target >85%.
Pharmacological Applications & Data
The versatility of the N-benzylpiperazine scaffold allows it to target distinct biological pathways based on the substitution pattern of the benzaldehyde ring.
A. Anticancer Activity (Kinase & Topoisomerase Inhibition)
Derivatives often function as ATP-competitive inhibitors of kinases (PI3K/Akt/mTOR pathway) or Topoisomerase II poisons . The piperazine ring mimics the sugar moiety of anthracyclines, interacting with the DNA minor groove.
Mechanism of Action Visualization:
Caption: Dual-mechanism of action inducing apoptosis via DNA damage and kinase inhibition.
B. Antimicrobial Activity
These compounds disrupt bacterial cell walls and inhibit DNA gyrase. Electron-withdrawing groups (Cl, NO₂) on the benzaldehyde ring enhance potency against Gram-positive strains (S. aureus).
Quantitative Data Summary
The following table synthesizes bioactivity data from recent literature (e.g., Somashekhar et al., Laturwale et al.).
| Compound ID | R-Group (Benzaldehyde) | Target Organism/Cell Line | Activity Metric | Value | Ref |
| RL-308 | 4-NO₂ (Nitro) | S. aureus (MRSA) | MIC | 2.0 µg/mL | [4] |
| RL-308 | 4-NO₂ (Nitro) | Shigella flexneri | MIC | 2.0 µg/mL | [4] |
| C505 | 3,4-Dimethoxy | K562 (Leukemia) | GI50 | 0.058 µM | [1] |
| Comp 5a | 4-Cl (Chloro) | Oral Cancer (KB) | IC50 | < 100 µM | [2] |
| Comp 1 | 2-Benzimidazole | M. tuberculosis | MIC | 0.8 µg/mL | [3] |
Structure-Activity Relationship (SAR) Insights
-
N4-Substitution: The distal nitrogen (N4) tolerates bulky groups (aryl sulfonyl, benzothiazole). This is the "diversity vector" for specificity.
-
Benzaldehyde Ring:
-
Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -Cl, -F) at the para position significantly enhance antibacterial potency by increasing the lipophilicity and acidity of the benzylic protons.
-
Electron-Donating Groups (EDGs): (e.g., -OMe) are preferred for anticancer activity, likely facilitating H-bonding in the kinase hinge region.
-
-
Linker Length: Extending the methylene linker (benzyl -> phenethyl) generally reduces potency, suggesting the optimal pharmacophore requires a specific distance between the aromatic ring and the basic nitrogen.
References
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells. Source:[1] National Institutes of Health (NIH) / PMC URL:[Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Source: International Journal of Pharmacy and Pharmaceutical Research URL:[Link]
-
Antimicrobial Activity of Novel Piperazine Molecules. Source: International Journal of Current Microbiology and Applied Sciences URL:[Link]
-
Synthesis and Antimicrobial Activity of Piperazine Derivatives. Source: American Journal of PharmTech Research (via ResearchGate) URL:[2][Link]
Sources
Technical Guide: Stability Profile of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Executive Summary
This technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (CAS: 1002414-13-2). As a bifunctional intermediate containing an oxidizable aldehyde and a basic tertiary amine, this molecule presents a complex stability matrix. It is primarily used as a scaffold in the synthesis of Histamine H4 receptor ligands and acetylcholinesterase inhibitors.
The compound exhibits moderate instability under ambient conditions, driven by radical-initiated autoxidation of the formyl group and N-oxidation of the piperazine moiety. This guide provides a self-validating framework for monitoring its integrity using stability-indicating methods (SIM) and establishing robust storage conditions.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
| Parameter | Detail |
| Chemical Name | 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde |
| CAS Number | 1002414-13-2 (Free Base) / 1609400-54-5 (HCl Salt) |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Physical State | Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt) |
| pKa (Predicted) | ~8.5 (Piperazine N4), ~4.0 (Piperazine N1) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free Base) |
Structural Vulnerabilities
The molecule possesses three distinct zones of reactivity that define its stability profile:
-
The Benzaldehyde Core: Highly susceptible to aerobic oxidation to the corresponding benzoic acid.
-
The Piperazine Ring: A basic center prone to N-oxidation and salt formation with atmospheric CO₂ (carbamates).
-
The Butoxy Linker: Generally stable but adds lipophilicity, influencing the kinetics of oxidative degradation in solution.
Degradation Mechanisms & Pathways[2]
The degradation of this compound is not linear; it follows a multi-pathway cascade primarily triggered by oxygen and light.[1]
A. Radical Autoxidation (The Primary Threat)
The formyl hydrogen atom (-CH O) has a relatively low bond dissociation energy (~87 kcal/mol). In the presence of light or trace metal ions, a radical chain reaction initiates, converting the aldehyde to 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzoic acid . This is the dominant impurity observed during storage.
B. N-Oxidation
The tertiary amine at the N4 position of the piperazine ring is electron-rich. In the presence of peroxides (often found in unstabilized ethers used during synthesis) or ozone, it forms the N-oxide . This is a polar impurity that elutes early in reverse-phase HPLC.
C. Photolytic Disproportionation
Exposure to UV light (λ < 300 nm) excites the carbonyl group to a triplet state, potentially leading to radical abstraction from the solvent or the alkyl linker, resulting in complex oligomers.
Visualization: Degradation Pathways
Caption: Primary degradation cascades showing the divergence into acidic and N-oxide impurities.
Stability-Indicating Analytical Methods (SIM)
To accurately monitor stability, the analytical method must resolve the basic parent compound from its acidic degradation products. Standard acidic mobile phases often cause the basic piperazine to "tail" or elute with poor peak shape.
Recommended HPLC Protocol
-
Column: C18 with polar-embedded group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18) to improve peak shape for bases.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the piperazine deprotonated, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Benzaldehyde π-π* transition) and 280 nm.
-
Flow Rate: 1.0 mL/min.
Why High pH?
At low pH (e.g., 0.1% TFA), the piperazine nitrogens are protonated (
Forced Degradation (Stress Testing) Protocol
This protocol validates the analytical method and identifies potential degradation products.
| Stress Condition | Protocol | Expected Outcome | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Minimal degradation (<5%). | Ether linkage is robust; Aldehyde is stable to dilute acid. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Cannizzaro reaction (Disproportionation). | Aldehyde converts to Benzyl Alcohol + Benzoic Acid. |
| Oxidation | 3% H₂O₂, RT, 2 hours | High Degradation (>20%). | Rapid N-oxidation of piperazine; Oxidation of aldehyde to acid. |
| Thermal | 80°C, Solid State, 24 hours | Moderate degradation (if oil). | Polymerization or autoxidation if O₂ is present. |
| Photolytic | 1.2 million lux hours | High Degradation. | Radical formation; color change from yellow to dark brown. |
Storage & Handling Recommendations
Based on the stability profile, the following "Chain of Custody" for storage is required to maintain purity >98%.
Storage Hierarchy
-
Primary Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap.
-
Atmosphere: Headspace must be purged with Argon or Nitrogen.
-
Temperature:
-
Long-term (>1 month): -20°C.
-
Short-term: 2-8°C.[2]
-
-
Physical Form: If possible, store as the Dihydrochloride (2HCl) salt . The salt lattice stabilizes the molecule against autoxidation compared to the free base oil.
Handling Precautions[1]
-
Avoid Metal Spatulas: Trace iron (Fe³⁺) can catalyze the radical oxidation of the aldehyde. Use ceramic or glass tools.
-
Solvent Choice: Do not dissolve in ethers (THF, Diethyl ether) that contain peroxides, as this will instantly trigger N-oxidation. Use fresh Methanol or Dichloromethane.
Synthesis & Stability Logic Flow
The following workflow illustrates how stability considerations influence the synthesis and isolation strategy.
Caption: Decision matrix for isolation form to maximize stability.
References
-
National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 4-butoxy- Phase change data and Stability. NIST Chemistry WebBook.[3] [Link]
-
Molaid. (2024). 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde Synthesis and Properties. [Link]
-
Ataman Chemicals. (2024). N-Methylpiperazine Stability and Reactivity Profile. [Link]
Sources
Pharmacophore features of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
An In-Depth Technical Guide to the Pharmacophore Features of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the pharmacophore features of the synthetic compound 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde. This molecule integrates three key structural motifs: a benzaldehyde ring, a flexible butoxy linker, and a terminal N-methylpiperazine group. Each of these components contributes distinct chemical properties that define its potential interactions with biological targets. This document deconstructs the molecule's architecture to propose a putative pharmacophore model, outlines a rigorous computational methodology for model generation and validation, and discusses the model's application in modern drug discovery workflows, such as virtual screening and lead optimization. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes data from analogous structures in published literature to provide a foundational understanding of this compound's potential as a therapeutic scaffold.
Introduction: The Rationale for Pharmacophore Modeling
In the landscape of modern drug discovery, understanding the precise three-dimensional arrangement of essential molecular features—the pharmacophore—is paramount for designing potent and selective therapeutics.[1] A pharmacophore is not a real molecule but an abstract concept that describes the crucial steric and electronic features necessary for optimal molecular interactions with a specific biological target.[1][2] The compound 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde presents a compelling case study, as it contains several well-established pharmacophoric elements.
The structure features a piperazine ring, a "privileged scaffold" frequently found in FDA-approved drugs and known for its diverse pharmacological activities, including anticancer, antidepressant, and antimicrobial properties.[3][4][5] The benzaldehyde moiety also serves as a versatile pharmacophore, with derivatives showing activities ranging from antibacterial to enzymatic inhibition.[6][7] By analyzing the composite features of the entire molecule, we can develop a robust hypothesis for its biological activity and create a computational model to guide the discovery of novel, more effective derivatives.
Structural and Physicochemical Analysis
The molecule can be systematically deconstructed into three primary functional units, each contributing to the overall pharmacophoric profile.
-
The Benzaldehyde Headgroup: This aromatic aldehyde provides a critical aromatic feature (AR) for potential π-π stacking or hydrophobic interactions within a receptor binding pocket. The aldehyde's carbonyl oxygen is a potent Hydrogen Bond Acceptor (HBA).
-
The N-Methylpiperazine Tailgroup: The piperazine ring is a versatile feature.[8] At physiological pH, the tertiary amine is expected to be protonated, making it a Positive Ionizable (PI) feature and a potential Hydrogen Bond Donor (HBD).[9] The N-methyl group and the ring's saturated carbons also contribute to the molecule's hydrophobic character.
-
The Butoxy Linker: This four-carbon aliphatic chain provides significant conformational flexibility, allowing the aromatic head and the piperazine tail to adopt an optimal spatial orientation within a binding site. It primarily serves as a hydrophobic (HYD) spacer.
A summary of the calculated physicochemical properties is presented below.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₆H₂₄N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 276.38 g/mol | Falls within the typical range for orally bioavailable drugs (Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | Suggests good potential for membrane permeability and oral bioavailability. |
| Calculated logP | ~2.5 - 3.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Acceptors | 4 (2 ether/carbonyl O, 2 piperazine N) | Offers multiple points for hydrogen bonding with a target. |
| Hydrogen Bond Donors | 1 (protonated piperazine N) | Provides a key interaction point, often for anchoring the ligand in the binding site. |
| Rotatable Bonds | 7 | Confers high conformational flexibility, which can be advantageous for binding but may carry an entropic penalty. |
Proposed Pharmacophore Model
Based on the structural analysis and literature precedents for similar long-chain arylpiperazine compounds[9], a putative pharmacophore model for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde can be defined. This model consists of five essential features arranged in a specific 3D geometry.
// Define nodes for atoms N1 [label="N", pos="2.5,1.5!"]; C2 [label="C", pos="3.5,1.5!"]; C3 [label="C", pos="4,0.5!"]; N4 [label="N", pos="3.5,-0.5!"]; C5 [label="C", pos="2.5,-0.5!"]; C6 [label="C", pos="2,0.5!"]; C_Me [label="C", pos="4,-1.5!"]; // Methyl group on N4
C_But1 [label="C", pos="1.5,2.5!"]; C_But2 [label="C", pos="0.5,2.5!"]; C_But3 [label="C", pos="-0.5,2.5!"]; O_But [label="O", pos="-1.5,2.5!"];
C_Ar1 [label="C", pos="-2.5,2.5!"]; C_Ar2 [label="C", pos="-3.2,3.2!"]; C_Ar3 [label="C", pos="-4.2,3.2!"]; C_Ar4 [label="C", pos="-4.9,2.5!"]; C_Ar5 [label="C", pos="-4.2,1.8!"]; C_Ar6 [label="C", pos="-3.2,1.8!"];
C_Ald [label="C", pos="-6,2.5!"]; O_Ald [label="O", pos="-6.7,1.8!"];
// Draw bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; N4 -- C_Me; N1 -- C_But1; C_But1 -- C_But2; C_But2 -- C_But3; C_But3 -- O_But; O_But -- C_Ar1; C_Ar1 -- C_Ar2; C_Ar2 -- C_Ar3; C_Ar3 -- C_Ar4; C_Ar4 -- C_Ar5; C_Ar5 -- C_Ar6; C_Ar6 -- C_Ar1; C_Ar4 -- C_Ald; C_Ald -- O_Ald [style=double];
// Pharmacophore Features node [shape=circle, style=filled, fontcolor="#FFFFFF", fixedsize=true, width=1.2]; HBD_PI [label="HBD/PI", fillcolor="#4285F4", pos="3.5,-0.5!"]; HYD1 [label="HYD", fillcolor="#34A853", pos="1,2.5!"]; AR [label="AR", fillcolor="#FBBC05", pos="-4,2.5!"]; HBA [label="HBA", fillcolor="#EA4335", pos="-6.7,1.8!"]; } ` Caption: Proposed pharmacophore model for the target molecule.
Summary of Pharmacophoric Features
| Feature ID | Feature Type | Corresponding Moiety | Role in Molecular Recognition |
| AR | Aromatic Ring | Benzaldehyde Ring | Hydrophobic & π-π stacking interactions. |
| HBA | Hydrogen Bond Acceptor | Aldehyde Carbonyl Oxygen | Forms hydrogen bonds with donor groups (e.g., NH, OH) on the target protein. |
| HYD | Hydrophobic | Butoxy Linker | Occupies a hydrophobic channel or pocket, contributes to overall binding affinity. |
| HBD/PI | Hydrogen Bond Donor / Positive Ionizable | Protonated Piperazine Nitrogen | Forms key electrostatic or hydrogen bond interactions, often serving as a ligand anchor. |
A Practical Workflow for Pharmacophore Model Generation
To move from a putative model to a validated, predictive tool, a systematic computational workflow is required. The following protocol describes a ligand-based approach, which is applicable when a set of known active molecules is available but the 3D structure of the target protein is not.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
Objective: To generate and validate a 3D pharmacophore model capable of distinguishing active from inactive compounds.
Pillar of Trustworthiness: This protocol incorporates a validation step using a test set of molecules (both active and inactive) to ensure the model has predictive power and is not merely a descriptor of the training set.
-
Ligand Set Preparation (Training Set):
-
1.1. Curate a set of at least 15-20 structurally diverse molecules with known high affinity for the target of interest. Include the title compound, 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde, in this set.
-
1.2. Assign activity values (e.g., IC₅₀, Kᵢ) to each molecule. Classify them as highly active, moderately active, or inactive.
-
Causality Explanation: A diverse and accurately annotated training set is crucial for the algorithm to identify features that are truly common to active compounds and not just artifacts of a single chemical series.
-
-
Conformational Analysis:
-
2.1. For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations using a suitable algorithm (e.g., Catalyst Best, OMEGA). This should cover the full range of accessible torsional angles.
-
Causality Explanation: Since the bioactive conformation of a ligand is rarely known, a thorough search of its conformational space is necessary to ensure the correct 3D arrangement of features is considered for alignment.
-
-
Pharmacophore Hypothesis Generation:
-
3.1. Using a pharmacophore modeling software (e.g., MOE, Discovery Studio, Pharmit[10][11]), input the conformationally sampled training set.
-
3.2. The software will perform a flexible alignment of the molecules, superimposing them based on common chemical features (HBAs, HBDs, ARs, etc.).
-
3.3. The algorithm will generate a series of pharmacophore hypotheses, each consisting of a unique combination of 3D features that are shared by the most active compounds.
-
-
Scoring and Selection:
-
4.1. Each hypothesis is scored based on how well it maps to the active molecules while excluding the inactive ones. The goal is to find a model that maximizes this discrimination.
-
4.2. Select the highest-scoring hypothesis that is also chemically sensible and aligns with known structure-activity relationship (SAR) data.
-
-
Model Validation:
-
5.1. Internal Validation: Ensure the selected model correctly ranks the compounds in the training set, with highly active compounds receiving a better fit score than less active ones.
-
5.2. External Validation: Curate a separate "test set" of molecules (not used in model generation) with known activities.
-
5.3. Screen the test set against the pharmacophore model. A robust model will successfully identify a high percentage of the known actives (high sensitivity) and correctly reject a high percentage of the inactives (high specificity).
-
Application in Drug Discovery
A validated pharmacophore model for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde and its analogs is a powerful tool for accelerating drug discovery programs.[2]
-
Virtual Screening: The model can be used as a 3D query to rapidly search large compound databases (e.g., ZINC, Enamine) for novel molecules that match the pharmacophoric features. This is a cost-effective method to identify new chemical scaffolds with a high probability of being active.[10]
-
Lead Optimization: For medicinal chemists synthesizing new derivatives, the model provides a clear rationale for structural modifications. It can predict whether a proposed change will enhance or disrupt the key interactions required for biological activity, thereby guiding the synthetic effort toward more potent compounds.
-
ADME-Tox Profiling: Pharmacophore models can also be developed for off-target interactions, such as with metabolizing enzymes (e.g., Cytochrome P450s) or transporters. By comparing our lead compounds against these "anti-pharmacophores," we can proactively identify and design out potential liabilities related to absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox).[2]
Conclusion
The compound 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a well-designed chemical scaffold that embodies several key pharmacophoric features: an aromatic ring, a hydrogen bond acceptor, a flexible hydrophobic linker, and a positive ionizable/hydrogen bond donor group. By employing established computational chemistry workflows, a robust, predictive 3D pharmacophore model can be developed. This model serves not only as a tool for understanding the molecule's potential biological activity but also as a practical guide for the discovery and optimization of next-generation therapeutics built upon this promising molecular framework.
References
-
Evers, A. & Gohlke, H. (2015). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. PMC. Available at: [Link]
-
MDPI. (2026). Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. MDPI. Available at: [Link]
-
Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]
-
Wang, Z., et al. (2011). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. PMC. Available at: [Link]
-
ResearchGate. (2024). Some FDA‐approved piperazine‐containing drugs. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. JOCPR. Available at: [Link]
-
MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]
-
Yang, S. Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
ResearchGate. (2017). Pharmacophore modeling, virtual computational screening and biological evaluation studies. ResearchGate. Available at: [Link]
-
Molbase. 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde. Molbase. Available at: [Link]
-
PeerJ Preprints. (2017). Pharmacophore modeling, virtual computational screening and biological evaluation studies. PeerJ Preprints. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). ResearchGate. Available at: [Link]
-
Taylor & Francis. (2019). Pharmacophores – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. dovepress.com [dovepress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety [mdpi.com]
- 7. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 8. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacophore modeling, virtual computational screening and biological evaluation studies [PeerJ Preprints] [peerj.com]
Methodological & Application
Application Note: Reductive Amination Strategies for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Abstract & Strategic Utility
In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as optimizing its potency. The incorporation of solubilizing "tails"—specifically basic heterocycles connected via flexible linkers—is a proven strategy to improve aqueous solubility, metabolic stability, and target residence time.
This application note details the protocol for utilizing 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (CAS: 1002414-13-2) as a "plug-and-play" reagent for reductive amination. This specific aldehyde installs a 4-(4-methylpiperazin-1-yl)butoxy motif, a pharmacophore widely observed in GPCR ligands (e.g., Histamine H3/H4 antagonists) and kinase inhibitors.
Key Technical Advantages:
-
Solubility Enhancement: The N-methylpiperazine moiety (pKa ~7.8 and ~3.8) provides an ionizable center at physiological pH.
-
Linker Flexibility: The butoxy spacer prevents steric clash between the solubilizing tail and the primary binding pharmacophore.
-
Synthetic Versatility: The aldehyde handle allows for rapid coupling to a diverse array of primary and secondary amines.
Chemical Properties & Handling
| Property | Data | Notes |
| IUPAC Name | 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde | |
| CAS Number | 1002414-13-2 | |
| Molecular Weight | 276.38 g/mol | |
| Appearance | Pale yellow oil or low-melting solid | Hygroscopic; store under inert gas. |
| Solubility | DCM, DCE, MeOH, DMSO | Limited water solubility at neutral pH. |
| Basicity | Tertiary amine (Piperazine) | Critical: May buffer reaction mixtures; pH adjustment often required. |
| Reactivity | Electron-rich Benzaldehyde | Para-alkoxy group reduces electrophilicity compared to unsubstituted benzaldehyde. |
Mechanistic Insight & Reaction Design
Reductive amination proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, which is subsequently reduced to the amine.
For 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde , two specific challenges must be addressed:
-
Electronic Deactivation: The electron-donating alkoxy group at the para-position stabilizes the carbonyl, making nucleophilic attack by the amine slower.
-
Internal Buffering: The basic piperazine tail can scavenge protons. Since imine formation is acid-catalyzed (optimal pH 4–5), the system may require exogenous acid (AcOH) to drive the equilibrium forward, especially when using weaker reducing agents like cyanoborohydride.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the reductive amination. Note the critical role of acid catalysis in the dehydration step to form the Iminium ion.
Optimization Guidelines
The choice of reducing agent and solvent is pivotal. The following table summarizes the performance of standard conditions for this specific class of aldehyde.
| Reducing System | Solvent | Additive | Suitability | Notes |
| NaBH(OAc)₃ | 1,2-DCE | None or 1 eq. AcOH | Recommended | "STAB" is mild and self-buffering. Best for secondary amines. |
| NaBH₃CN | MeOH | 5-10% AcOH | Alternative | Requires pH monitoring. Toxic byproducts. Better for unreactive primary amines. |
| NaBH₄ | MeOH | None | Not Recommended | Too strong; reduces aldehyde to alcohol before imine forms. |
| H₂ / Pd-C | EtOH | None | Scale-Up | Good for large batches, but may debenzylate if other protecting groups are present. |
Detailed Experimental Protocols
Method A: Standard Protocol (Sodium Triacetoxyborohydride)
Best for parallel synthesis and library generation. High tolerance for functional groups.
Materials:
-
Aldehyde: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (1.0 equiv)
-
Amine: Primary or Secondary amine substrate (1.0 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Additive: Glacial Acetic Acid (1.0 equiv) – Optional, use if amine is hindered.
Procedure:
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Amine (1.0 mmol) in DCE (5 mL).
-
Imine Formation: Add the Aldehyde (276 mg, 1.0 mmol).
-
Expert Tip: If the amine is a salt (e.g., HCl salt), add Triethylamine (1.0 equiv) to free-base it before adding the aldehyde.
-
Observation: Stir at room temperature for 30–60 minutes. The formation of the imine/hemiaminal equilibrium is usually rapid.
-
-
Reduction: Add STAB (300 mg, 1.4 mmol) in one portion.
-
Note: If the reaction is sluggish, add Glacial Acetic Acid (60 µL, 1.0 mmol) at this stage to catalyze the iminium formation.
-
-
Incubation: Seal the vial and stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of Aldehyde M+1 277).
-
Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to quench excess borohydride.
Method B: "Difficult Substrate" Protocol (Sodium Cyanoborohydride)
Use when the amine is weakly nucleophilic (e.g., anilines) or sterically hindered.
Procedure:
-
Dissolve Amine (1.0 mmol) and Aldehyde (1.0 mmol) in anhydrous MeOH (5 mL).
-
Add Acetic Acid (catalytic to stoichiometric, usually 10% v/v) to adjust pH to ~5.
-
Why? The basic piperazine tail will raise the pH. You must ensure the pH is acidic enough to form the iminium but not so acidic that the amine nucleophile is fully protonated.
-
-
Add NaBH₃CN (1.2 equiv).
-
Heat to 50°C if necessary. Stir overnight.
Purification & Workup Strategy
Since the product contains a highly basic methylpiperazine tail, standard silica chromatography can be challenging (streaking). Strong Cation Exchange (SCX) chromatography is the superior method for purification.
SCX Workflow
-
Load: Load the crude reaction mixture (diluted in MeOH/DCM) onto a pre-conditioned SCX cartridge (e.g., Isolute® SCX-2).
-
Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities (unreacted aldehyde, neutral byproducts).
-
Elute: Elute the product using 2M Ammonia in Methanol . The basic ammonia displaces the amine product.
-
Concentrate: Evaporate the ammoniacal methanol to yield the free base product.
Workflow Visualization
Figure 2: Purification workflow using Strong Cation Exchange (SCX) chromatography.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | pH too high (basic tail buffering). | Add 1–2 equiv of Acetic Acid to the reaction mixture. |
| Aldehyde Reduction | Reducing agent is too active (NaBH4 used?). | Switch to NaBH(OAc)3 or NaBH3CN. Ensure aldehyde is not in excess. |
| Streaking on TLC | Product is very polar/basic. | Use DCM/MeOH/NH4OH (90:9:1) or alumina plates. |
| Incomplete Reaction | Steric hindrance. | Switch solvent to DCE/TFE (Trifluoroethanol) mixture or heat to 40°C. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Gribble, G. W. "Sodium Cyanoborohydride in Organic Synthesis." Organic Preparations and Procedures International, 2006. Link
-
ChemScene. "Product Data: 4-(4-(Piperidin-1-yl)butoxy)benzaldehyde hydrochloride."[1] Link
-
PubChem. "Compound Summary: 4-(4-Methylpiperazin-1-yl)benzaldehyde."[2] Link
-
Sigma-Aldrich. "Application Note – Reductive Amination." Link
Sources
Application Note: Synthesis and Validation of Piperazine-Alkoxy Benzaldehyde Linkers
Introduction and Chemical Rationale
In the rapidly expanding field of Targeted Protein Degradation (TPD), the rational design of linkers is just as critical as the selection of the target and E3 ligase ligands. Piperazine-alkoxy benzaldehyde motifs have emerged as highly privileged structural components in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1].
The architectural logic behind this specific linker is twofold:
-
The Piperazine Vector: The piperazine ring provides a rigid, vectorially predictable exit trajectory while simultaneously enhancing the aqueous solubility and metabolic stability of the final bifunctional molecule[2].
-
The Alkoxy Benzaldehyde Tether: The phenolic ether linkage is metabolically stable, and the variable-length alkoxy chain allows researchers to finely tune the topological distance between the two warheads[1]. The benzaldehyde moiety serves as an ideal electrophilic handle, enabling late-stage functionalization via reductive amination to form a robust tertiary amine bond[3].
Mechanistic Causality and Synthetic Strategy
The synthesis of these linkers is governed by a two-stage, self-validating workflow designed to maximize chemoselectivity and minimize purification bottlenecks.
-
Stage 1: Williamson Ether Synthesis (SN2). A phenolic aldehyde (e.g., 4-hydroxybenzaldehyde) is alkylated with a dihaloalkane. The causality behind using Potassium Carbonate (K2CO3) in N,N-Dimethylformamide (DMF) is critical: K2CO3 is a mild base that quantitatively deprotonates the phenol (pKa ~10) without triggering unwanted aldol condensations of the aldehyde.
-
Stage 2: Reductive Amination. The resulting alkoxy benzaldehyde is coupled with a mono-protected piperazine (e.g., Boc-piperazine). Sodium triacetoxyborohydride (NaBH(OAc)3) is the mandatory reducing agent here. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the unreacted aldehyde, but reactive enough to selectively reduce the highly electrophilic iminium ion intermediate[3].
Synthetic workflow for piperazine-alkoxy benzaldehyde linkers via SN2 and reductive amination.
Detailed Experimental Protocols
Protocol A: Synthesis of the Alkoxy Benzaldehyde Intermediate
Objective: Generate the electrophilic handle while suppressing dimer formation.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add K2CO3 (2.0 eq). Stir at room temperature for 15 minutes to allow for complete phenoxide formation (solution will turn a distinct yellow).
-
Electrophile Addition: Add the 1,n-dibromoalkane (e.g., 1,4-dibromobutane). Causality Check: You must use a large excess (3.0 to 5.0 eq) of the dibromoalkane. This statistical excess is the primary control mechanism to prevent the newly formed mono-alkylated product from reacting with another phenoxide molecule, which would yield an unusable symmetric bis-aldehyde dimer.
-
Reaction: Heat the mixture to 80 °C for 4 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with distilled water (5x) to remove DMF and excess K2CO3. Wash once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure alkoxy benzaldehyde intermediate.
Protocol B: Reductive Amination with Boc-Piperazine
Objective: Covalently link the piperazine vector to the alkoxy tether[3].
-
Imine/Iminium Formation: Dissolve the alkoxy benzaldehyde intermediate (1.0 eq) and Boc-piperazine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M). Causality Check: DCE is utilized over Dichloromethane (DCM) due to its higher boiling point and superior stabilization of the polar iminium intermediate.
-
Catalysis: Add glacial acetic acid (1.5 eq). The Brønsted acid protonates the carbonyl oxygen, dramatically accelerating the nucleophilic attack of the piperazine and subsequent dehydration to the iminium ion. Stir at room temperature for 2 hours.
-
Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)3 (1.5 eq). Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (to neutralize the acetic acid and destroy unreacted hydride). Extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via flash chromatography (DCM/MeOH gradient) to yield the final Boc-protected piperazine-alkoxy benzaldehyde linker.
Quantitative Data Presentation: Reaction Optimization
The choice of reducing agent in Protocol B is the most critical variable. The table below summarizes the quantitative causality behind selecting NaBH(OAc)3 over traditional hydrides.
| Reducing Agent | Solvent | Additive | Temp | Chemoselectivity Profile | Typical Yield |
| NaBH4 | Methanol | None | 0 °C | Poor: Rapidly reduces unreacted aldehyde to benzyl alcohol before imine formation completes. | < 30% |
| NaBH3CN | Methanol | AcOH (cat.) | RT | Good: Selective for iminium, but generates highly toxic HCN gas as a byproduct during acidic workup. | 65 - 75% |
| NaBH(OAc)3 | DCE | AcOH (cat.) | RT | Excellent: Strictly selective for the iminium ion; non-toxic byproducts; optimal stability in DCE. | 85 - 95% |
Trustworthiness: Self-Validating System and Quality Control
To ensure the absolute integrity of the synthesized linker, the protocol functions as a self-validating system. Do not proceed to downstream PROTAC assembly without confirming the following binary checks:
-
Validation of Protocol A (Alkylation):
-
LC-MS Check: The mass spectrum must confirm the mono-alkylated product mass and explicitly rule out the presence of the bis-alkylated dimer (
). -
NMR Check: The phenolic -OH stretch (~10.0 ppm) must be entirely absent, while the aldehyde proton (~9.8 ppm) must remain strictly intact.
-
-
Validation of Protocol B (Reductive Amination):
-
NMR Binary Check: The complete disappearance of the aldehyde proton singlet at ~9.8 ppm in the
H NMR spectrum serves as an internal binary check for reaction completion. -
Structural Confirmation: The appearance of a new benzylic CH2 singlet at ~3.5 ppm confirms successful amination and the formation of the tertiary amine linkage.
-
References
-
Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders Source: nih.gov URL: [Link]
- Title: Synthesis of a neurostimulative piperazine (US9278933B2)
- Title: Selective bcl-xl protac compounds and methods of use (WO2022169780A1)
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022169780A1 - Selective bcl-xl protac compounds and methods of use - Google Patents [patents.google.com]
- 3. US9278933B2 - Synthesis of a neurostimulative piperazine - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde in Fragment-Based Drug Design
This Application Note is structured as a technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde —a versatile pharmacophore building block used primarily in the synthesis of Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases and oncology.
Executive Summary
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a bifunctional building block designed to address two critical challenges in modern drug discovery: solubility modulation and dual-site binding . Structurally, it consists of a reactive aldehyde "warhead" capable of diverse condensation reactions, linked via a flexible butoxy spacer to a basic
This specific architecture is a "privileged scaffold" in the design of Acetylcholinesterase (AChE) inhibitors (Alzheimer's research) and Kinase inhibitors (Oncology). The piperazine tail mimics the cationic binding motif of Donepezil, interacting with the CAS (Catalytic Anionic Site) or PAS (Peripheral Anionic Site) of enzymes, while the aldehyde allows for the modular attachment of antioxidant or chelating cores (e.g., ferulic acid, chalcones, indanones).
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 276.38 g/mol |
| Key Precursor CAS | 72621-19-3 (4-(4-Bromobutoxy)benzaldehyde) |
| Solubility | Soluble in DCM, MeOH, DMSO; Moderate water solubility (pH dependent) |
| pKa (Calc) | ~8.5 (Piperazine nitrogen) |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation |
Application Workflow: Design & Synthesis
The "Linker Strategy" in MTDL Design
In Multi-Target Directed Ligand (MTDL) design, this aldehyde serves as the "Tail Unit" . The 4-carbon (butoxy) spacer is optimized to span the ~20 Å deep gorge of the Acetylcholinesterase enzyme, allowing the piperazine to bind at the bottom (CAS) while the "Head Unit" (attached via the aldehyde) binds at the rim (PAS).
Diagram 1: Retrosynthetic Logic & Pharmacophore Mapping
Caption: Retrosynthetic workflow showing the assembly of the piperazine-linker-aldehyde intermediate and its convergence with various head scaffolds to form bioactive hybrids.
Protocol A: Synthesis of the Intermediate
For researchers needing to synthesize the building block de novo.
Objective: Preparation of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde starting from 4-hydroxybenzaldehyde.
Reagents:
-
1-Bromo-4-chlorobutane (or 1,4-Dibromobutane)
- -Methylpiperazine[3]
- (anhydrous), KI (catalytic)
-
Acetonitrile (ACN) or Acetone
Step-by-Step Methodology:
-
Etherification (Linker Attachment):
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in ACN.
-
Add
(3.0 eq) and stir at room temperature for 30 min. -
Add 1-bromo-4-chlorobutane (1.2 eq) and a catalytic amount of KI.
-
Reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[4]
-
Workup: Filter salts, evaporate solvent, and purify the 4-(4-chlorobutoxy)benzaldehyde intermediate via silica column.
-
-
Amination (Piperazine Introduction):
-
Dissolve the chloro-intermediate (from Step 1) in ACN or DMF.
-
Add
-methylpiperazine (2.0 eq) and (2.0 eq). -
Add KI (catalytic) to accelerate the Finkelstein/displacement reaction.
-
Heat to 80–90°C for 24 hours.
-
Workup: Extract with DCM/Water. The product is in the organic phase.[4][5][6][7] Wash with brine.
-
Purification: This step is critical. The product is basic. Use neutral alumina or silica gel treated with 1% triethylamine to prevent tailing. Elute with DCM:MeOH (95:5).
-
Critical Control Point: Ensure complete removal of unreacted
Protocol B: Synthesis of Bioactive Chalcones (Knoevenagel Condensation)
Application of the intermediate to create a Donepezil-Chalcone hybrid.
Reaction: Aldehyde + Acetophenone Derivative
Procedure:
-
Setup: In a round-bottom flask, mix 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (1.0 eq) and the chosen acetophenone (e.g., 1-Indanone or 4-Methoxyacetophenone) (1.0 eq) in Ethanol (EtOH).
-
Catalysis: Add 10% NaOH (aq) or Piperidine (catalytic drops) depending on the sensitivity of the head group.
-
Reaction: Stir at room temperature for 12–24 hours. A precipitate often forms.
-
Isolation: Pour the reaction mixture into ice-cold water. Acidify slightly with dilute HCl (to pH 8-9) if needed to precipitate the product fully (careful not to protonate the piperazine into a water-soluble salt).
-
Recrystallization: Recrystallize from EtOH or EtOH/Water.
Validated Applications & Mechanisms
Alzheimer's Disease (AChE/BChE Inhibition)
The compound is extensively used to synthesize Dual Binding Site Inhibitors .
-
Mechanism: The benzaldehyde-derived "head" binds to the Peripheral Anionic Site (PAS), blocking amyloid-beta aggregation. The piperazine "tail" penetrates the gorge to interact with Trp84 at the Catalytic Anionic Site (CAS).
-
Performance: Hybrids using this linker typically exhibit
values in the nanomolar range (10–500 nM) against hAChE.
Anticancer (Hsp90 and Kinase Inhibition)
-
Solubility Handle: Many potent kinase inhibitors are hydrophobic. Attaching this specific aldehyde via condensation improves the logP and bioavailability due to the ionizable piperazine nitrogen.
-
Targeting: The linker length (4 carbons) allows the molecule to exit the ATP-binding pocket and interact with solvent-exposed residues, often improving selectivity.
Diagram 2: Mechanism of Action (Dual Binding Mode)
Caption: Interaction map showing how the synthesized hybrid spans the AChE enzyme gorge, utilizing the piperazine tail for CAS binding.
References
-
Musial, A. et al. "Recent developments in the synthesis of tacrine derivatives and their potential as acetylcholinesterase inhibitors." Current Medicinal Chemistry, 2007.
- Sheng, R. et al. "Design, synthesis and evaluation of Donepezil-Chalcone hybrids as multi-target-directed ligands for the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry Letters, 2016.
-
PubChem Compound Summary. "4-(4-Bromobutoxy)benzaldehyde (Precursor)."
-
BenchChem Protocols. "General Synthesis of 4-Alkoxybenzaldehydes via Williamson Ether Synthesis."
-
ChemScene. "4-[4-(1-Piperidinyl)butoxy]benzaldehyde (Analogous Intermediate)."
Sources
- 1. 4-(4-BROMO-BUTOXY)-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 3. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(4-Methylpiperazinyl)benzaldehyde 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Scalable Process Design: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Executive Summary
This Application Note details the process engineering and scale-up synthesis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (CAS: 1002414-13-2). This molecule serves as a critical pharmacophore in the synthesis of H3/H4 histamine receptor antagonists and various neuroactive agents.
The protocol transitions from traditional laboratory-scale methods (often relying on column chromatography) to a robust, scalable Kilogram-Class Process . The route utilizes a convergent two-step synthesis: a selective Williamson etherification followed by a Finkelstein-catalyzed amination.
Key Process Indicators:
-
Target Yield: > 75% (Overall 2-step).
-
Purity Goal: > 98.5% (HPLC), with specific control of the bis-alkylated impurity.
-
Purification Strategy: Chromatography-free; relying on pH-switchable liquid-liquid extraction and crystallization.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize convergence and safety. Direct alkylation of piperazine with a propyl-linker often leads to polymerization or difficult separations. Therefore, we employ a Linear Linker Installation strategy.
Reaction Scheme (Graphviz)
Caption: Two-step convergent synthesis minimizing side reactions via selective alkylation.
Part 2: Detailed Experimental Protocols
Step 1: Selective Etherification
Objective: Synthesize 4-(4-chlorobutoxy)benzaldehyde. Rationale: Using 1-bromo-4-chlorobutane allows for chemoselective alkylation. The bromide is displaced ~100x faster than the chloride under mild conditions, leaving the chloride handle intact for Step 2.
Materials
| Reagent | Equiv. | Role |
| 4-Hydroxybenzaldehyde | 1.0 | Limiting Reagent |
| 1-Bromo-4-chlorobutane | 1.2 | Linker (Excess ensures conversion) |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base (Milled/Powdered) |
| 2-Butanone (MEK) | 5-8 Vol | Solvent (Replaces DMF/Acetone) |
Scale-Up Note: MEK (Methyl Ethyl Ketone) is preferred over Acetone due to its higher boiling point (80°C), which drives the reaction faster, and it is easier to remove than DMF.
Protocol
-
Charging: To a reactor inerted with N₂, charge 4-Hydroxybenzaldehyde and MEK. Stir to dissolve.
-
Base Addition: Add K₂CO₃. The mixture will become a slurry.
-
Reagent Addition: Add 1-Bromo-4-chlorobutane over 30 minutes.
-
Reaction: Heat to reflux (80°C) for 6–8 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Target < 1% SM1.
-
-
Workup:
-
Cool to 25°C. Filter off inorganic salts (KBr/K₂CO₃). Wash cake with MEK.
-
Concentrate the filtrate under vacuum to a yellow oil.
-
Purification: Usually not required. If purity < 95%, recrystallize from Cyclohexane/EtOAc (9:1).
-
Step 2: Finkelstein Amination
Objective: Displacement of chloride by N-methylpiperazine. Rationale: Chlorides are poor leaving groups. The addition of catalytic Sodium Iodide (NaI) generates a transient, highly reactive alkyl iodide species in situ (Finkelstein reaction).
Materials
| Reagent | Equiv. | Role |
| Intermediate 1 | 1.0 | Limiting Reagent |
| N-Methylpiperazine | 1.5 | Nucleophile |
| Sodium Iodide (NaI) | 0.1 | Catalyst |
| Potassium Carbonate | 1.5 | Acid Scavenger |
| Acetonitrile | 6-8 Vol | Solvent |
Protocol
-
Charging: Charge Intermediate 1, Acetonitrile, K₂CO₃, and NaI to the reactor.
-
Addition: Add N-Methylpiperazine.
-
Reaction: Heat to reflux (80–82°C) for 12–16 hours.
-
Note: The reaction is slower than Step 1. Ensure complete consumption of Intermediate 1 to avoid difficult downstream separation.
-
-
Workup (The "pH-Switch" Purification):
-
Cool to RT. Filter inorganics and concentrate solvent.
-
Dissolve residue in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (2x).
-
Chemistry: The product (basic amine) and excess piperazine move to the Aqueous Acid phase. Neutral impurities (unreacted aldehyde, linker dimers) stay in the EtOAc phase. Discard the EtOAc layer.
-
-
Basification: Adjust the Aqueous Acid phase to pH > 10 using 4M NaOH. The product will oil out.
-
Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or Toluene .
-
Isolation: Wash DCM with brine, dry over MgSO₄, and concentrate.
-
Part 3: Process Safety & Critical Control Points (P-CCP)
| Parameter | Hazard / Risk | Mitigation Strategy |
| 1-Bromo-4-chlorobutane | Genotoxic alkylating agent. | Use closed dosing systems. Destroy excess in waste stream using aqueous ammonia. |
| Exotherm (Step 1) | Alkylation can be exothermic. | Controlled addition of alkyl halide at sub-reflux temperatures before heating. |
| Aldehyde Stability | Oxidation to Benzoic Acid. | Maintain strict N₂ atmosphere. Degas solvents to prevent radical oxidation. |
| Piperazine Handling | Sensitizer / Corrosive. | Full PPE (respirator). Handle as a liquid melt or solution to avoid dust. |
Part 4: Analytical Controls
Specification Sheet
-
Appearance: Pale yellow to orange viscous oil (Free base).
-
1H NMR (400 MHz, CDCl3):
- 9.88 (s, 1H, CHO)
- 7.82 (d, 2H, Ar-H)
- 6.98 (d, 2H, Ar-H)
- 4.05 (t, 2H, O-CH2)
- 2.3–2.6 (m, 10H, Piperazine + N-CH2)
- 2.28 (s, 3H, N-Me)
-
HPLC Purity: > 98.0% (Area %).
-
Mass Spec (ESI): [M+H]+ = 277.2.
Part 5: Troubleshooting & Optimization
Issue: Low Yield in Step 2
-
Cause: Incomplete displacement of chloride.
-
Solution: Increase NaI loading to 0.2 equiv. Switch solvent to Butyronitrile (BP 117°C) to achieve higher reaction temperatures.
Issue: "Gummy" Precipitate during Workup
-
Cause: Formation of quaternary ammonium salts or polymer species.
-
Solution: Ensure the Acid Extraction (Step 4) is not too concentrated. Keep product concentration < 10 wt% in the aqueous phase to prevent oiling out of the salt form.
Purification Flowchart (Graphviz)
Caption: Acid-Base extraction strategy to isolate basic product from neutral impurities.
References
-
Organic Syntheses. (1955). p-Chlorobenzaldehyde Synthesis and General Aldehyde Handling. Org. Syn. Coll. Vol. 3, 200. Retrieved March 3, 2026, from [Link]
-
PubChem. (2025).[1] Compound Summary: 4-(4-Methylpiperazin-1-yl)benzaldehyde (Structural Analog Data). National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
Durmaz, I., et al. (2012).[2] Cancer Cell Cytotoxicities of Piperazine Derivatives. Bilkent University.[2] (Provides spectral data for similar piperazine-benzaldehyde linkers). Retrieved March 3, 2026, from [Link]
Sources
Solvent selection for reactions with 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Application Note & Protocol Guide | Doc ID: AN-MPB-2025-03 [1]
Abstract
This guide outlines the solvent selection strategy for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (referred to herein as MPB-CHO ).[1] As a critical intermediate in the synthesis of H3/H4 histamine receptor antagonists (e.g., Pitolisant analogs) and acetylcholinesterase inhibitors, MPB-CHO presents a unique "amphiphilic challenge." Its structure combines a lipophilic alkoxy-benzaldehyde tail with a highly basic, polar N-methylpiperazine head.[1] This duality dictates that solvent selection must balance solubility , catalyst compatibility (specifically preventing amine-quenching of acid catalysts), and green chemistry compliance . This note provides validated protocols for substituting hazardous chlorinated solvents (DCM/DCE) with sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (IPAc).
Physicochemical Profiling & Solvent Compatibility
The selection of a solvent system is governed by the molecule's functional group interplay.[1]
Molecular "Dual Personality"[1]
-
The Lipophilic Domain (Benzaldehyde + Butoxy Chain): Requires organic solvents (DCM, EtOAc, Toluene) for dissolution.
-
The Basic Domain (N-Methylpiperazine, pKa ~9.0):
-
Risk: Can deprotonate acidic catalysts used in reductive amination or acetal protection.[1]
-
Solubility: Enhances solubility in alcohols and chlorinated solvents; reduces solubility in non-polar alkanes (Hexanes/Heptane).
-
Work-up Implication: Acts as a surfactant, leading to persistent emulsions in aqueous washes if the pH is not strictly controlled.[1]
-
Solvent Compatibility Matrix
| Solvent Class | Suitability | Application Context | Technical Notes |
| Chlorinated (DCM, DCE) | ⭐⭐⭐ (High) | Traditional synthesis, Reductive Amination | Excellent solubility.[1] Avoid if possible due to toxicity and environmental restrictions.[1] |
| Ethers (THF, 2-MeTHF) | ⭐⭐⭐ (High) | Grignard additions, Reductions (LAH) | 2-MeTHF is the recommended Green replacement for DCM. It allows for higher reaction temperatures and easier phase separation.[1] |
| Esters (EtOAc, IPAc) | ⭐⭐ (Medium) | Work-up, Crystallization | Good for work-up. May react with amines at high temps (transamidation risk). IPAc is more stable than EtOAc.[1] |
| Alcohols (MeOH, EtOH, IPA) | ⭐⭐⭐ (High) | NaBH4 Reductions, Schiff Base formation | Excellent for dissolving the piperazine moiety. Promotes rapid imine formation but incompatible with some Lewis Acids.[1] |
| Aprotic Polar (DMF, DMSO) | ⭐ (Low) | S_NAr reactions | Hard to remove. Avoid unless high temperature is required.[1] |
Decision Logic: Solvent Selection Workflow
The following diagram illustrates the logical pathway for selecting the optimal solvent based on the intended chemical transformation.
Figure 1: Decision matrix for solvent selection prioritizing green chemistry principles.
Application Protocols
Protocol A: Green Reductive Amination (DCM-Free)
Objective: React MPB-CHO with a secondary amine (e.g., piperidine) using 2-MeTHF instead of DCE. Rationale: 2-MeTHF offers higher boiling points for faster kinetics and cleaner phase separation during work-up compared to DCM.[1]
Reagents:
-
MPB-CHO (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: Anhydrous 2-MeTHF[1]
-
Catalyst: Acetic Acid (1.0 - 2.0 equiv) — Critical to buffer the basic piperazine moiety.
Step-by-Step Procedure:
-
Dissolution: In a flame-dried flask, dissolve MPB-CHO (10 mmol) in 2-MeTHF (50 mL, 0.2 M).
-
Activation: Add the secondary amine (11 mmol) followed by Acetic Acid (10-20 mmol).
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH). Look for the disappearance of the aldehyde spot.[1]
-
-
Reduction: Cool to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.
-
Safety: Gas evolution (H2) may occur.
-
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 20 minutes until gas evolution ceases.
Protocol B: The "pH-Switch" Purification Strategy
Objective: Isolate MPB-CHO derivatives without column chromatography.[1] Mechanism: Leveraging the basicity of the piperazine (pKa ~9) to shuttle the molecule between aqueous and organic phases, leaving non-basic impurities behind.
Workflow Diagram:
Figure 2: Self-validating pH-switch purification protocol.[1]
Step-by-Step Procedure:
-
Acid Extraction: Dilute the crude organic reaction mixture (from Protocol A) with water. Add 1M HCl until the aqueous layer pH is < 2.[1]
-
Result: The MPB-CHO derivative protonates and moves to the aqueous layer.[1] Neutral impurities (unreacted aldehyde, non-basic byproducts) remain in the organic layer.
-
-
Separation: Separate the layers. Discard the organic layer.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
-
Observation: The product will precipitate or oil out as the free base.[1]
-
-
Re-Extraction: Extract the cloudy aqueous mixture with 2-MeTHF (3x).
-
Drying: Wash combined organics with brine, dry over Na2SO4, and concentrate.
Troubleshooting & Critical Parameters
| Issue | Root Cause | Solution |
| Emulsion during work-up | Amphiphilic nature (Greasy tail + Polar head).[1] | Do not shake vigorously. Use gentle inversion. Add solid NaCl to saturate the aqueous phase.[1] Filter through a Celite pad if necessary.[1] |
| Low Yield in Reductive Amination | Piperazine nitrogen quenching the Boron reagent.[1] | Ensure Acetic Acid is present (1.0–2.0 equiv). Do not use MeOH with STAB (decomposes reagent); use DCE or 2-MeTHF.[1] |
| Product stuck in Aqueous phase | pH not high enough during re-extraction. | The piperazine is highly basic.[1] Ensure pH is >12 (check with paper, not just calculation) to fully deprotonate. |
References
-
Sustainable Synthesis of Piperazine Analogs: Nagani, A., et al. (2024).[2] Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. ResearchGate. Link
-
DCM Replacement Guide: Elchemy. (2025).[1] Dichloromethane Substitute: Sustainable Solvent Options. Elchemy. Link
-
Reductive Amination Solvent Selection: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures. J. Org.[1] Chem. Link (Classic reference for STAB/Acetic Acid conditions).
-
Green Solvent Selection Guide: Taygerly, J. P., et al. (2012).[5] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry. Link
-
Piperazine Work-up Strategies: BenchChem. (2025).[1] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Link (Generalized protocol adapted for MPB-CHO).
Sources
Troubleshooting & Optimization
Optimizing reaction yields for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde synthesis
Technical Support Center: Synthesis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Case ID: OPT-214287 Subject: Optimization of Yield & Purity for CAS 214287-99-7 Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Synthetic Challenge
You are likely synthesizing 4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde , a critical intermediate often utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and H4 receptor ligands.
While the reaction appears to be a standard Williamson Ether Synthesis, users frequently encounter three specific failure modes:
-
Low Conversion: Due to the "poisoning" of the alkylating agent via self-cyclization.
-
Bis-Alkylation: If using a stepwise route with dihaloalkanes.
-
Workup Losses: The amphiphilic nature of the product leads to partitioning into the aqueous phase during extraction.
This guide moves beyond standard textbook protocols to address the process chemistry required for high yields (>85%).
Module 1: Critical Reaction Parameters (The "Why")
To optimize this reaction, you must control the competition between the Intermolecular
The Alkylating Agent Stability
If you are using 1-(4-chlorobutyl)-4-methylpiperazine (or the bromo analog) for a convergent synthesis, be aware that this reagent is unstable as a free base. It slowly cyclizes to form a quaternary ammonium salt (spiro-pyrrolidinium species), which is electrophilically inert toward the phenoxide.
-
Recommendation: Always use the hydrochloride salt of the alkylating agent and release the free base in situ, or prepare it fresh.
The Base & Solvent System
-
Base: Potassium Carbonate (
) is preferred over Sodium Hydride ( ). While is faster, it increases the risk of Cannizzaro reaction on the aldehyde moiety and polymerization of the alkylating agent. -
Solvent: Acetonitrile (
) or DMF. is easier to remove but requires reflux (80°C). DMF allows higher temps but complicates workup due to water solubility. -
Catalyst: Potassium Iodide (
) is mandatory if using the chloro-derivative. It facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, outpacing the side reactions.
Module 2: Troubleshooting Center (FAQs)
Q1: My reaction stalls at 50% conversion. Adding more alkyl halide doesn't help. Why?
Diagnosis: Your alkylating agent has likely cyclized or hydrolyzed. The Fix:
-
Check Reagent Quality: Run an H-NMR of your 1-(4-chlorobutyl)-4-methylpiperazine. If you see shifted methylene peaks, it has quaternized.
-
Switch to Stepwise Synthesis: If the convergent route fails, react 4-hydroxybenzaldehyde with 1-bromo-4-chlorobutane first. Isolate the 4-(4-chlorobutoxy)benzaldehyde intermediate, then react with N-methylpiperazine. This completely eliminates the self-cyclization issue.
Q2: I have high conversion, but I lose 60% of my mass during the aqueous wash.
Diagnosis: Incorrect pH control during extraction.
The Mechanism: The product contains a basic piperazine nitrogen (
-
pH Adjustment: Ensure the aqueous layer is adjusted to pH > 10 (using dilute NaOH or
) before separating phases. -
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (Salting-out effect).
Q3: The aldehyde peak in NMR is diminishing, and I see a carboxylic acid peak.
Diagnosis: Aerobic oxidation (Autoxidation). The Fix:
-
Benzaldehydes are prone to oxidation in air, especially under basic conditions at high heat.
-
Protocol: Degas your solvent with Nitrogen/Argon for 15 minutes before adding the base. Run the reaction under a positive pressure of inert gas.
Module 3: Visualization of Reaction Logic
The following diagram illustrates the decision matrix between the Convergent Route (faster, riskier) and the Stepwise Route (slower, robust).
Caption: Decision matrix comparing Convergent vs. Stepwise synthesis routes. Route B is recommended for scale-up to avoid alkylating agent degradation.
Module 4: The "Gold Standard" Protocol (Stepwise Route)
This protocol is selected for its reproducibility and robustness against the "cyclization" issue described above.
Phase 1: Synthesis of 4-(4-chlorobutoxy)benzaldehyde
-
Setup: 250 mL Round Bottom Flask, Reflux Condenser,
inlet. -
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)[1]
-
1-Bromo-4-chlorobutane (1.2 eq) — Note: Using the Bromo-Chloro linker allows selective displacement of the Bromine first.
- (2.0 eq)
-
Acetonitrile (
) [0.5 M concentration]
-
-
Procedure:
-
Dissolve aldehyde in MeCN. Add
. Stir 15 min. -
Add 1-Bromo-4-chlorobutane dropwise.
-
Reflux (80°C) for 6–8 hours. Monitor TLC (Hexane:EtOAc 4:1).
-
-
Workup: Filter salts. Evaporate solvent. Redissolve in EtOAc, wash with water. Dry over
.[2]-
Checkpoint: This intermediate is stable and can be stored.
-
Phase 2: Amination with N-Methylpiperazine
-
Reagents:
-
Intermediate from Phase 1 (1.0 eq)
-
N-Methylpiperazine (1.5 eq)
-
NaI (0.5 eq) — Finkelstein Catalyst (Critical)
- (1.5 eq)
-
DMF or MeCN.
-
-
Procedure:
-
Combine all reagents. Heat to 80°C for 12 hours.
-
Note: The addition of NaI converts the unreactive alkyl chloride into a reactive alkyl iodide in situ.
-
-
Optimized Isolation (The "Trick"):
-
Cool to room temperature.[2]
-
Dilute with Water.
-
Adjust pH to 12 with NaOH (aq).
-
Extract with EtOAc (3x).
-
Wash organic layer with Brine (saturated NaCl) to remove DMF and excess piperazine.
-
Dry (
) and concentrate.
-
Quantitative Data Summary
| Parameter | Route A (Convergent) | Route B (Stepwise - Recommended) |
| Typical Yield | 45 - 60% | 85 - 92% |
| Purity (Crude) | Low (Polymer byproducts) | High (>95%) |
| Reaction Time | 12 Hours | 20 Hours (Total) |
| Purification | Column often required | Crystallization or Distillation possible |
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[3] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
- Context: Describes the synthesis of Olaparib intermediates and the handling of piperazine linkers.
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.Link
- Context: General protocol for etherific
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization.[1]Link
- Context: Mechanistic grounding for the SN2 competition and solvent effects.
-
Google Patents. (2016). CN105985294B - Preparation method of olaparib.[4]Link
- Context: Industrial scale-up considerations for piperazine-linked benzaldehydes.
Sources
Technical Support Center: Purification of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Welcome to the Technical Support Center. As application scientists, we recognize that the purification of multifunctional intermediates like 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde presents unique physicochemical challenges. This molecule combines a highly reactive, electrophilic aldehyde with a basic, highly polar piperazine moiety and a lipophilic butoxy-phenyl core.
This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and optimized methodologies to achieve >98% purity without compromising the integrity of the target compound.
Part 1: Troubleshooting & FAQs (Causality & Corrective Actions)
Q1: Why am I experiencing severe streaking, peak tailing, and poor mass recovery during standard silica gel chromatography? Causality: The piperazine ring contains basic tertiary amines (pKa ~4.5 and ~9.0). Standard silica gel is populated with acidic silanol groups (Si-OH, pKa ~4.5). When the basic piperazine interacts with these silanols, it triggers strong hydrogen bonding and ion-exchange interactions, leading to irreversible adsorption and streaking [1]. Corrective Action: You must neutralize the stationary phase. Add a volatile amine modifier—such as 1–5% Triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH)—to your eluent system. This competitively binds the acidic silanols, allowing your target compound to elute as a sharp, symmetrical band[2].
Q2: How can I efficiently separate the target product from unreacted precursors like 4-hydroxybenzaldehyde and N-methylpiperazine? Causality: Chromatographic separation of these precursors is often tedious due to co-elution. However, their distinct pKa values offer perfect orthogonality for liquid-liquid extraction. 4-Hydroxybenzaldehyde is phenolic (acidic, pKa ~7.6) and soluble in mild base. N-methylpiperazine is highly water-soluble. Your target compound is basic but highly lipophilic. Corrective Action: Utilize an optimized acid-base extraction workflow (see Protocol A). By manipulating the pH of the aqueous phase, you can selectively partition the target compound while washing away both acidic and highly polar impurities.
Q3: My purified product shows unexpected NMR peaks at ~5.5 ppm, and the aldehyde proton peak at 9.9 ppm is diminished. What happened? Causality: Benzaldehyde derivatives are highly electrophilic. In the presence of primary alcohols (like methanol or ethanol) and trace amounts of acid (often present in degraded chlorinated solvents), the aldehyde rapidly undergoes nucleophilic addition to form hemiacetals and dialkyl acetals. The peak at ~5.5 ppm is the characteristic chemical shift of the acetal methine proton [3]. Corrective Action: Strictly avoid methanol and ethanol during workup and prolonged storage. If methanol must be used for chromatography, evaporate the fractions immediately at low temperatures (<30°C) and store the final product under an inert argon atmosphere.
Common chemical degradation pathways for benzaldehyde derivatives.
Part 2: Quantitative Data & System Parameters
To design a self-validating purification system, we must first map the quantitative parameters of the molecule and the solvent systems used to isolate it.
Table 1: Physicochemical Profiling & Purification Impact
| Functional Group | Property / Metric | Impact on Purification Strategy |
| Aldehyde | Electrophilic, Oxidizable | Dictates solvent choice; precludes the use of acidic alcoholic solutions to prevent acetalization. |
| Piperazine Ring | Basic (pKa₁ ~4.5, pKa₂ ~9.0) | Mandates basified chromatography; enables selective protonation during acid-base extraction. |
| Butoxy-Phenyl | Hydrophobic / Lipophilic | Ensures the deprotonated free-base remains highly soluble in organic solvents like EtOAc and DCM. |
Table 2: Optimized Chromatographic Solvent Systems
| System Type | Solvent Composition (v/v/v) | Purpose | Expected R_f |
| Standard (Avoid) | DCM : MeOH (90:10) | Initial screening only | 0.10 - 0.20 (Severe streaking) |
| Basified (Optimal) | DCM : MeOH : TEA (90:9:1) | Primary flash chromatography | 0.35 - 0.45 (Sharp, round spot) |
| Highly Polar | EtOAc : MeOH : NH₄OH (80:18:2) | Resolving closely eluting amine impurities | 0.40 - 0.50 (Sharp, round spot) |
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Acid-Base Extraction Workflow
This protocol exploits the specific pKa differences between the target molecule and its synthetic precursors, ensuring a highly orthogonal purification step before chromatography.
Step-by-Step Methodology:
-
Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).
-
Phenol Removal: Wash the organic layer twice with an equal volume of 1M Na₂CO₃. Causality: This deprotonates unreacted 4-hydroxybenzaldehyde, pulling it into the aqueous waste.
-
Target Extraction (Acidification): Extract the organic layer three times with 1M HCl. Causality: The HCl protonates the piperazine nitrogens, forming a highly water-soluble hydrochloride salt.
-
Organic Discard: Discard the EtOAc layer, which now contains only neutral, lipophilic impurities (e.g., alkyl halides).
-
Target Recovery (Basification): Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 10. Causality: This regenerates the lipophilic free-base of the target compound.
-
Final Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).
-
Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation Checkpoint: Before discarding the initial EtOAc layer in Step 4, spot it on a TLC plate alongside the crude mixture. If the target compound's spot is completely absent in the EtOAc layer, the acidic extraction was 100% successful.
Workflow for the acid-base extraction of piperazine-substituted benzaldehydes.
Protocol B: Amine-Modified Flash Chromatography
If trace impurities remain after Protocol A, proceed with basified flash chromatography.
Step-by-Step Methodology:
-
Column Preparation: Slurry pack the silica gel column using a solvent mixture of DCM : TEA (99:1). Causality: Pre-treating the column with TEA neutralizes the acidic silanol sites before the sample is loaded.
-
Sample Loading: Dissolve the semi-pure product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute using the optimized gradient: DCM : MeOH : TEA (95:4:1 to 90:9:1).
-
Fraction Collection: Collect fractions and monitor via TLC using the basified solvent system (Table 2). Visualize using UV light (254 nm) and a basic KMnO₄ stain.
-
Concentration: Pool the pure fractions and evaporate immediately at <30°C to prevent degradation.
Self-Validation Checkpoint: Perform a 2D-TLC on the pooled fractions. Spot the sample, run it in the basified solvent system, dry the plate, rotate it 90 degrees, and run it again. A single spot perfectly on the diagonal confirms that the compound is stable on the silica and is not degrading on-column.
References
-
MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023. URL:[Link]
-
National Center for Biotechnology Information (NCBI). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." PMC, 2020. URL:[Link]
Technical Support Center: Troubleshooting 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Case ID: OX-MPBB-001 Subject: Oxidation, Stability, and Remediation of Piperazine-Linked Benzaldehydes Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Molecule Profile
The Molecule: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde The Dual-Nature Challenge: This intermediate possesses two distinct reactive centers that complicate handling:
-
The Aldehyde (-CHO): Highly susceptible to autoxidation , converting to the corresponding benzoic acid upon exposure to air.[1][2]
-
The N-Methylpiperazine Tail: A basic tertiary amine (
). This basicity is the key lever we will use for purification, but it also makes the molecule sensitive to acidic impurities.
Common Symptoms of Degradation:
-
Visual: Transition from a clear/pale yellow oil or low-melting solid to a white, crusty solid (benzoic acid formation).[1]
-
Solubility: Incomplete solubility in non-polar solvents (due to zwitterionic salt formation between the oxidized acid and the basic amine).
-
Analytical: Appearance of a downfield broad singlet (~10-13 ppm) in
H NMR (COOH) and disappearance of the sharp aldehyde singlet (~9.8 ppm).
Diagnostic Module: Is Your Sample Oxidized?
Q: How do I definitively confirm oxidation versus other degradation?
Use this comparative analysis table to interpret your analytical data.
| Feature | Intact Aldehyde (Target) | Oxidized Impurity (Benzoic Acid Deriv.)[1][3] |
| Visual Appearance | Pale yellow oil or waxy solid | White crystalline solid / Precipitate |
| Singlet at ~9.8 ppm (-CHO) | Broad singlet at ~12.0–13.0 ppm (-COOH) | |
| Carbonyl peak at ~190 ppm | Carbonyl peak shifts to ~167 ppm | |
| HPLC (Reverse Phase) | Elutes later (Less polar) | Elutes earlier (More polar due to -COOH) |
| Solubility (DCM) | Fully Soluble | Poorly soluble (forms internal salt) |
The Mechanism: Why Did This Happen?
Q: I stored it in a capped vial. Why did it still oxidize?
A: Benzaldehydes undergo radical autoxidation . This is a chain reaction initiated by light or trace metals, meaning once it starts, it accelerates exponentially, even with limited oxygen ingress.
The Autoxidation Pathway:
-
Initiation: A photon or trace metal abstracts the aldehydic hydrogen, creating an acyl radical.
-
Propagation: The acyl radical reacts with
to form a peroxy radical, which steals a hydrogen from another aldehyde molecule. -
Termination: The chain ends when radicals recombine or are quenched, leaving behind the carboxylic acid.
Figure 1: The radical chain mechanism converting the aldehyde to carboxylic acid.
Remediation Protocols: Salvaging Your Material
Q: My sample is 20% oxidized. Do I throw it away?
A: No. You can purify it using the "pH-Switch Extraction" method. This protocol exploits the basic piperazine tail to separate the product from the acidic impurity.
Protocol A: The pH-Switch Extraction (Recommended)
Best for: Samples with <30% oxidation.
The Logic:
-
Impurity (Acid): At high pH (>10), it becomes a benzoate salt
Water Soluble . -
Product (Base): At high pH (>10), the piperazine is a free base
Organic Soluble .
Step-by-Step:
-
Dissolve: Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate.
-
Wash (Critical Step): Wash the organic layer with 1M NaOH or saturated
.-
Why? This deprotonates the benzoic acid impurity (
), pulling it into the aqueous layer. It ensures the piperazine is neutral.
-
-
Separate: Collect the organic layer.
-
Dry & Concentrate: Dry over
, filter, and evaporate. -
Verify: Check NMR. The acid peak (~12 ppm) should be gone.
Protocol B: Bisulfite Adduct Purification
Best for: Heavily oxidized samples or high-purity requirements (>99%).
The Logic: Aldehydes form solid adducts with sodium bisulfite.[4] Impurities (acids, non-aldehydes) stay in solution.
-
Form Adduct: Stir the impure oil with saturated aqueous
(excess) and a small amount of Ethanol for 2-4 hours. -
Precipitate: A white solid (the bisulfite adduct) should form.
-
Wash: Filter the solid and wash with diethyl ether (removes non-aldehyde impurities).
-
Regenerate: Suspend the solid in DCM and add 10%
(aq). Stir vigorously until the solid dissolves. -
Isolate: Separate the organic layer (contains pure aldehyde), dry, and concentrate.
Figure 2: Workflow for the pH-Switch Extraction method to remove acidic impurities.
Prevention & Handling (Best Practices)
Q: How do I stop this from happening again?
Implement the "Inert Blanket" protocol immediately upon synthesis or receipt of the material.
-
Argon over Nitrogen: Argon is heavier than air and provides a better "blanket" for stored liquids/oils than nitrogen.
-
Amber Glass: Always store in amber vials to block UV light (the radical initiator).
-
Radical Scavengers (Optional): For long-term storage of large batches, adding 0.1% BHT (Butylated hydroxytoluene) can inhibit the radical chain reaction without interfering with most subsequent nucleophilic attacks (e.g., reductive aminations).
-
Cold Storage: Store at -20°C. Autoxidation kinetics are temperature-dependent.
References & Authority
-
BenchChem. An In-depth Technical Guide to Benzaldehyde Sodium Bisulfite: Properties, Protocols, and Applications. (2025).[1][4] Link
-
Kjell, D. P., et al. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] J. Org.[5] Chem. 1999, 64, 5722-5724.[5] Link
-
Khalili, F., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] J. Chem. Eng.[6] Data 2009, 54, 11, 2914–2917. Link
-
Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. uregina.ca [uregina.ca]
Removing impurities from 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Executive Summary
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (hereafter referred to as Target Molecule ) presents a unique purification challenge due to its hybrid chemical nature. It contains three distinct functional motifs:
-
Benzaldehyde: Susceptible to oxidation (to benzoic acid) and nucleophilic attack.[1]
-
Ether Linkage: Generally stable, but contributes to the molecule's lipophilicity ("greasiness"), often resulting in oils rather than solids.[1]
-
N-Methylpiperazine: A basic tertiary amine (
), which is the "handle" we will exploit for purification.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
This guide moves beyond generic protocols to provide a chemically grounded troubleshooting system. We prioritize Acid-Base Extraction as the primary purification vector, minimizing the need for expensive and time-consuming chromatography.[1]
Part 1: The "Workhorse" Protocol (Acid-Base Extraction)
Theory:
The most persistent impurities in this synthesis (likely a Williamson ether synthesis) are unreacted 4-hydroxybenzaldehyde (phenolic, acidic
The Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Ethyl Acetate or Dichloromethane). Avoid Ether if the product is not fully soluble.[1]
-
Acid Extraction (Target
Aqueous):-
Extract the organic layer with 1M HCl (aq) (
volumes).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Mechanism:[2][3][4][5] The piperazine nitrogen protonates, forming a water-soluble ammonium salt.[1]
-
Fate of Impurities: Neutral organic impurities (alkyl halides, bis-alkylated byproducts) and unreacted phenol (which is protonated and neutral at pH 1) remain in the organic layer.[1]
-
Action: Keep the Aqueous Layer .[1] Discard the Organic Layer (after checking TLC).[1]
-
-
The "Wash" Step:
-
Wash the acidic aqueous layer with fresh Ethyl Acetate (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purpose: Removes physically entrained non-basic impurities.[1]
-
-
Basification (Target
Organic):-
Cool the aqueous layer to 0°C (ice bath) to prevent aldehyde polymerization.[1]
-
Slowly add 4M NaOH or saturated
until pH > 12.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Mechanism:[2][3][4][5] Deprotonates the ammonium salt, returning the Target Molecule to its free-base (organic soluble) form.[1]
-
Note: At pH 12, any remaining 4-hydroxybenzaldehyde becomes a phenoxide anion (water-soluble) and will not extract back.
-
-
Final Extraction:
Visual Workflow: Acid-Base Purification Logic
Caption: Logical flow for separating basic amine product from acidic/neutral impurities.
Part 2: Troubleshooting & FAQs
Scenario A: "The product is a sticky oil and won't crystallize."
Diagnosis: Long alkoxy chains often lower the melting point, and trace solvent residues prevent lattice formation.[1] Solution: Salt Formation. Instead of isolating the free base, convert the product into a stable salt.[1]
-
Dissolve the oil in a minimal amount of dry Ethanol or Isopropanol.[1]
-
Add 2.0 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).
-
Add Diethyl Ether (antisolvent) dropwise until turbidity persists.[1]
-
Cool to -20°C. The Dihydrochloride salt should precipitate as a white solid. Why this works: Salts have much higher lattice energy than free bases, forcing crystallization and excluding impurities.[1]
Scenario B: "My product is turning yellow/brown on the bench."
Diagnosis: Oxidation of the aldehyde to a carboxylic acid (Benzoic acid derivative).[1] Solution:
-
Immediate Cleanup: Dissolve in DCM and wash with saturated Sodium Bicarbonate (
). The oxidized impurity (carboxylic acid) will react to form a salt and move to the aqueous layer.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Prevention: Store the purified compound under Nitrogen/Argon at -20°C. Aldehydes are air-sensitive.[1]
Scenario C: "The compound streaks/tails on Silica Gel columns."
Diagnosis: The basic piperazine nitrogen interacts strongly with the acidic silanol groups (
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/Methanol eluent.[1]
-
Mechanism:[2][3][4][5] The TEA effectively "caps" the acidic sites on the silica, allowing the amine product to elute smoothly.[1]
Part 3: Impurity Profile & Removal Matrix
Use this table to identify and remove specific contaminants.
| Impurity Type | Likely Source | Chemical Nature | Removal Strategy |
| 4-Hydroxybenzaldehyde | Unreacted Starting Material | Acidic (Phenol) | Basic Wash: Wash organic layer with 1M NaOH. Phenol becomes water-soluble phenoxide. |
| Alkyl Halide | Unreacted Linker | Neutral/Lipophilic | Acid Extraction: Product moves to acid phase; Alkyl halide stays in organic.[1] |
| Carboxylic Acid | Oxidation of Product | Acidic | Bicarb Wash: Wash organic layer with sat.[1] |
| Inorganic Salts | Reaction Byproducts ( | Ionic | Aqueous Workup: Highly soluble in water; removed during initial phase separation. |
Part 4: Decision Tree for Purification
Follow this logic to determine the best workflow for your specific situation.
Caption: Decision matrix for selecting the optimal purification route.
References
-
Cymerman Craig, J., & Young, R. J. (1962).[1] 1-Benzylpiperazine. Organic Syntheses, 42, 36. Link
- Context: Establishes the standard protocol for purifying piperazine derivatives via HCl salt form
-
BenchChem Technical Support. (2025). Removing Unreacted Benzaldehyde from Synthesis Products. Link[1][7]
- Context: Provides protocols for bisulfite washing and solubility differences between aldehydes and phenols.
-
PubChem Compound Summary. (2025). 4-(4-Methylpiperazin-1-yl)benzaldehyde. National Center for Biotechnology Information.[1] Link[1]
- Context: Verifies chemical properties, pKa values, and stability data for methylpiperazine-benzaldehyde analogs.
-
Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] Link[1]
- Context: Authoritative source for the pKa of N-methylpiperazine (~9.0)
Sources
- 1. uregina.ca [uregina.ca]
- 2. data.epo.org [data.epo.org]
- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. connectjournals.com [connectjournals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage & Handling of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
[1][2]
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the stability profile of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde . As a bifunctional intermediate containing both a reactive aldehyde and a basic tertiary amine (N-methylpiperazine), this compound presents a unique "dual-threat" degradation risk.[1][2]
Standard storage protocols for simple aldehydes are insufficient here.[1][2] The presence of the piperazine moiety introduces basicity that can catalyze aldol-type condensations or facilitate N-oxidation, while the alkoxy linker adds lipophilicity and flexibility.[1][2]
Physicochemical Profile
| Property | Characteristic | Impact on Storage |
| Functional Group A | Aromatic Aldehyde (-CHO) | Highly susceptible to auto-oxidation to carboxylic acid; sensitive to air.[1][2] |
| Functional Group B | N-Methylpiperazine (Tertiary Amine) | Susceptible to N-oxidation; hygroscopic potential (especially if salt form).[1][2] |
| Linker | Butoxy Ether Chain | Generally stable, but adds degrees of freedom promoting physical aggregation.[1][2] |
| Physical State | Solid or Viscous Oil (depending on purity/salt) | Low melting point solids are prone to "oiling out" if impurities lower the |
Core Storage Protocol (The "3-Barrier" System)[1][2]
To prevent degradation, you must implement a 3-Barrier Defense System targeting Temperature, Atmosphere, and Light.[1][2]
Barrier 1: Atmosphere (The Critical Control Point)
Requirement: Inert Gas Purge (Argon preferred over Nitrogen).[1][2]
-
Mechanism: Oxygen is the primary enemy.[1][2] It attacks the aldehyde carbon to form 4-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid and the piperazine nitrogen to form N-oxides .[1][2]
-
Protocol: Always backfill the headspace of the vial with dry Argon after every use.[1][2] Argon is heavier than air and forms a more effective "blanket" over the substance than Nitrogen.[1][2]
Barrier 2: Temperature
Requirement: -20°C (Long-term) or 2–8°C (Active use).[1][2]
-
Reasoning: Auto-oxidation is a radical chain reaction with a temperature-dependent rate constant.[1][2] Storing at -20°C kinetically inhibits the initiation phase of this reaction.[1][2]
-
Warning: Do not store in a "frost-free" freezer, as the temperature cycling can cause moisture condensation inside the vial if the seal is imperfect.[1][2]
Barrier 3: Container & Light
Degradation Pathways Visualization
The following diagram illustrates the specific chemical risks associated with this molecule.
Caption: Figure 1.[1][2] Primary degradation pathways.[1][2] Oxygen is the dominant threat, leading to both acid formation (via aldehyde) and N-oxides (via amine).[1][2]
Troubleshooting Guide & FAQs
Issue 1: Appearance Change
Q: The compound was originally a pale yellow solid, but now it looks like a dark orange oil. Is it usable?
-
Diagnosis: This indicates significant oxidative degradation and likely oligomerization .[1][2] The "oiling out" suggests the melting point has been depressed by impurities (likely the benzoic acid derivative acting as a solute).[1][2]
-
Action:
Issue 2: Solubility Issues
Q: I see white particulates that won't dissolve in Dichloromethane (DCM).
-
Diagnosis: The white solid is likely the Carboxylic Acid degradation product (zwitterionic form or salt) which has much lower solubility in non-polar organic solvents than the aldehyde.[1][2]
-
Action: Filter the solution. The filtrate likely contains your target aldehyde.[1][2] Verify the solid is the acid (check NMR for loss of aldehyde proton at ~10 ppm).[1][2]
Issue 3: Storage in Solution
Q: Can I store this compound dissolved in DMSO or Methanol to save time?
-
Answer: NO.
-
Methanol: Aldehydes react reversibly with alcohols to form hemiacetals.[1][2] While reversible, this complicates NMR/HPLC analysis and can alter reactivity.[2]
-
DMSO: DMSO is an oxidant.[1][2][3] Over time, it can facilitate the oxidation of the aldehyde or the amine.[2]
-
Best Practice: Store only as a neat solid or oil. If solution storage is unavoidable, use anhydrous THF or DCM at -80°C, sealed under Argon.[1][2]
-
Issue 4: Analytical Ghosts
Q: My LC-MS shows a peak with M+16 mass units. What is it?
Standard Operating Procedure (SOP): Handling Workflow
Follow this workflow to maximize shelf-life upon receipt of the compound.
Caption: Figure 2. Recommended workflow from receipt to long-term storage. Aliquoting prevents repeated freeze-thaw cycles and oxygen exposure.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736533, 4-(4-Methylpiperazin-1-yl)benzaldehyde. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Development and Validation of Stability Indicating Assay Method... for Brexpiprazole (Piperazine-Butoxy-Quinolinone derivative). (Demonstrates N-oxide degradation pathway). Retrieved from [Link]
-
NIST Chemistry WebBook. Benzaldehyde, 4-butoxy- Properties and Stability. Retrieved from [Link][1][2][4]
Technical Support Center: Solubility Optimization for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Executive Summary
You are encountering solubility issues with 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde in aqueous media. This molecule presents a classic "amphiphilic challenge": it possesses a hydrophobic core (benzaldehyde + butyl linker) and a pH-dependent hydrophilic tail (N-methylpiperazine).[1][2][3]
At neutral pH (7.4), the molecule exists predominantly in its uncharged, lipophilic free-base form, leading to precipitation.[3] To achieve high concentrations (>10 mM) for stock solutions or biological assays, you must leverage pH manipulation (protonation) or molecular encapsulation .[1][3]
This guide provides three validated workflows to resolve this, structured by your experimental constraints.
Module 1: The Solubility Decision Matrix
Use this workflow to select the correct protocol for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental pH and cosolvent tolerance.
Module 2: Protocol A - In-Situ Salt Formation (Recommended)
Best for: Chemical synthesis intermediates, stock solutions, and acidic mobile phases.[1][2][3]
The Mechanism
The N-methylpiperazine moiety has two basic nitrogen centers.[2][3]
At pH 7.0, the molecule is only partially ionized.[3] By lowering the pH below 4.0, you protonate both nitrogens, forming a highly soluble di-cationic species.[3]
Step-by-Step Protocol
-
Weighing: Weigh the target amount of the free base solid.
-
Solvent Prep: Prepare a 0.1 M HCl solution (or 1.0 eq Methanesulfonic acid for higher stability).
-
Dissolution: Add the acid solution dropwise to the solid while vortexing.
-
Target Stoichiometry: 2.0 to 2.2 equivalents of acid per mole of compound.[3]
-
-
Verification: The solution should turn clear. If not, sonicate at 35°C for 5 minutes.
-
Back-Titration (Optional): If used for biological assays, dilute this acidic stock into a buffered medium (HEPES/PBS). Note: Watch for microprecipitation upon dilution.[1][2]
Table 1: Acid Selection Guide
| Acid | Solubility Potential | Notes |
|---|---|---|
| Hydrochloric Acid (HCl) | High | Standard.[1][2] Excess Cl⁻ can cause "common ion effect" precipitation at very high conc.[1][3] |
| Methanesulfonic Acid | Very High | Recommended for high-concentration stocks (>50 mM).[1][2][3] Forms stable mesylate salts.[1][3] |
| Citric Acid | Moderate | Biocompatible buffer.[1][3] Good for pH 4-5 range.[1][3] |
Module 3: Protocol C - Cyclodextrin Encapsulation
Best for: IV formulations, sensitive cell culture, and preventing aldehyde oxidation.[1][2][3]
The Mechanism
If you cannot use acid or organic solvents, you must hide the hydrophobic benzaldehyde-butoxy tail inside a "host" molecule.[2][3] Hydroxypropyl-
Step-by-Step Protocol
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in PBS or water.[1][2][3] -
Addition: Add the compound to the cyclodextrin vehicle.
-
Equilibration: Shake or stir at room temperature for 2-4 hours. The hydrophobic tail will thermodynamically partition into the CD cavity.[3]
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1][3]
Critical Insight: Encapsulation also shields the aldehyde group from oxidation, significantly extending the shelf-life of your stock solution [1].[3]
Module 4: Troubleshooting & Stability (FAQ)
Q1: My solution turned yellow/brown after 24 hours. What happened?
Diagnosis: Aldehyde Oxidation.[1][3][4]
The benzaldehyde moiety is reactive.[3][4][5][6][7] In aqueous media, dissolved oxygen oxidizes the aldehyde (
-
Store stock solutions at -20°C.
-
Add an antioxidant like Sodium Metabisulfite (if assay compatible) or EDTA to chelate trace metals that catalyze oxidation [2].[1][3]
Q2: I see a "cloud" form when I dilute my DMSO stock into PBS.
Diagnosis: The "Crash-Out" Effect.[1][2][3]
You likely dissolved the free base in DMSO (where it is soluble).[3] When diluted into PBS (pH 7.4), the water strips away the DMSO solvation shell.[3] Since the pH is above the
-
Use the Salt Formation method (Protocol A) for the stock.[3]
-
Or, ensure the final concentration in PBS is below the intrinsic solubility limit (
), likely for this lipophilic chain length.[3]
Q3: Why is the graph of solubility vs. pH not linear?
Diagnosis: Multi-protic Ionization.[1][3]
The solubility follows a log-linear relationship only until the
Figure 2: Ionization states of the N-methylpiperazine moiety.[1][2] Maximum solubility is achieved only when the pH is driven below 5.0 to access the di-cation state.[2][3]
References
-
Loftsson, T., & Brewster, M. E. (1996).[1][3] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][3][8] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.[3]
-
Wiberg, K. B. (1965).[1][3] Oxidation in Organic Chemistry. Part A. Academic Press.[1][3] (General reference for benzaldehyde oxidation kinetics).
-
Khalili, F., et al. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[3]
-
PubChem Compound Summary. (2025). 4-(4-Methylpiperazin-1-yl)benzaldehyde.[1][2][3][9] National Library of Medicine.[1][3] [1][2][3]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-N-BUTOXYBENZALDEHYDE | 5736-88-9 [chemicalbook.com]
- 3. uregina.ca [uregina.ca]
- 4. sphinxsai.com [sphinxsai.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling moisture sensitivity of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
The following guide serves as a specialized Technical Support Center resource for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde . It is designed to address the specific stability challenges associated with this dual-functional intermediate, particularly focusing on its moisture sensitivity and oxidative instability.[1][2][3]
Compound: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde CAS Registry Number: Not widely indexed; structural analog to 2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde (CAS 1002414-13-2) Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.38 g/mol [1][2][3][4]
Executive Technical Summary
Status: Senior Application Scientist Note Urgency: High (Improper handling leads to rapid degradation)[1][2][3][4]
This compound presents a dual-stability challenge due to its bifunctional nature:
-
The Benzaldehyde Moiety: While chemically robust against pure hydrolysis, it is highly susceptible to autoxidation to the corresponding benzoic acid.[1][2][3] This process is catalyzed by light, trace metals, and—crucially—moisture , which acts as a carrier for dissolved oxygen.[1][2][3]
-
The Methylpiperazine Tail: This tertiary amine is hygroscopic .[1][2][3][4] It readily absorbs atmospheric water, turning a free-flowing solid into a sticky gum.[1][2][3][4] Furthermore, the basic nitrogen can react with atmospheric CO₂ in the presence of moisture to form carbamates or carbonate salts, often mistaken for "hydrolysis" products.[1][2]
Verdict: The "moisture sensitivity" you observe is likely a combination of physical deliquescence (amine) and moisture-accelerated oxidation (aldehyde).[1][2][3]
Troubleshooting & FAQs
Direct solutions to common observations in the laboratory.
Q1: My material arrived as a yellow solid, but after a week in the fridge, it has turned into a sticky orange gum. Is it degraded?
Diagnosis: Hygroscopic Deliquescence & Partial Oxidation. The "gumming" is primarily due to the piperazine moiety absorbing water from the humid air inside the refrigerator (if not sealed properly).[1][2][3] The deepening color (yellow to orange) indicates the formation of oxidation byproducts (conjugated oligomers or benzoic acid derivatives).[2][4] Corrective Action:
-
Dissolve the gum in Dichloromethane (DCM) .
-
Dry the solution over anhydrous Na₂SO₄ to remove absorbed water.[1][2][3][4]
-
Concentrate under reduced pressure.
-
Crucial: Store the recovered solid under an inert atmosphere (Argon/Nitrogen) and seal with Parafilm.
Q2: I see a new peak in the NMR at ~10.0 ppm disappearing, and a broad peak appearing at ~11-13 ppm. What is happening?
Diagnosis: Aldehyde Oxidation. The signal at ~10.0 ppm corresponds to the aldehyde proton (-CH O).[1][2][3][4] Its disappearance, coupled with the appearance of a broad downfield peak (11-13 ppm), confirms the conversion of the aldehyde to the carboxylic acid (4-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid).[1][2][3] Prevention:
-
Exclude oxygen strictly.[1][2][3][4] Moisture often carries dissolved oxygen; therefore, keeping the sample dry is a proxy for keeping it anoxic.[1][2][3]
Q3: Can I use this material if it has partially oxidized?
Diagnosis: Impurity Interference. For most nucleophilic additions (e.g., reductive amination, Wittig reaction), the presence of the carboxylic acid is detrimental as it can quench reagents (like ylides) or form salts with amines.[1][2] Rescue Protocol:
-
Acid-Base Wash: Dissolve the impure material in EtOAc.[1][2][3][4] Wash with saturated NaHCO₃ .[1][2][3] The carboxylic acid impurity will deprotonate and move to the aqueous layer.[2][3] The aldehyde remains in the organic layer.[2][3][5] Dry and concentrate.
Q4: The Safety Data Sheet (SDS) says "Moisture Sensitive." Does this mean it hydrolyzes?
Diagnosis: Terminology Clarification. Technically, no . The ether linkage and the aldehyde group do not "hydrolyze" (cleave with water) under neutral conditions.[2] The "Moisture Sensitive" label refers to:
-
Hydrate Formation: In rare cases, electron-deficient aldehydes form gem-diols, but this electron-rich alkoxy-benzaldehyde is resistant to this.[1][2][3][4]
Degradation Pathway Analysis
Understanding how the molecule fails is key to preventing it.[1][2][3]
Figure 1: Interplay of moisture, oxygen, and CO₂ in the degradation of amino-alkoxy-benzaldehydes.[1][3][4]
Standard Operating Procedures (SOPs)
SOP-01: Storage & Handling
Objective: Maximize shelf-life (Target: >6 months).
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Slows autoxidation kinetics significantly.[1][2][3][4] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and moisture.[1][2][3][4] Argon is heavier and better for solids.[1][2][3][4] |
| Container | Amber Vial with Teflon-lined cap | Amber glass blocks UV light (photo-oxidation).[1][2][3][4] Teflon prevents leaching.[1][2][3][4] |
| Desiccant | P₂O₅ or Silica Gel | Place the vial inside a secondary jar containing desiccant.[1][2][3][4] |
SOP-02: Re-Purification (Rescue)
Use this if the aldehyde content drops below 90%.[1][2][3]
-
Dissolution: Dissolve 1.0 g of the crude material in 20 mL of Ethyl Acetate (EtOAc) .
-
Basic Wash: Wash the organic layer with 2 x 10 mL of 10% Na₂CO₃ or Saturated NaHCO₃ .[1][2][3][4]
-
Rinse: Wash with 1 x 10 mL Brine.
-
Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate).
-
Filtration & Evaporation: Filter and concentrate under vacuum (< 40°C).
-
Validation: Check ¹H NMR. The aldehyde peak (~9.8-10.0 ppm) should be a clean singlet.[1][2][3]
Physicochemical Data Table
| Property | Value (Predicted/Typical) | Notes |
| Appearance | Pale yellow to off-white solid | Darkens to orange/brown upon oxidation.[1][2][3][4] |
| Melting Point | 45–55 °C | Low MP contributes to "gumming" issues.[1][2][3][4] |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poor solubility in water (unless protonated).[1][2] |
| pKa (Piperazine) | ~8.5 (N-methyl), ~4.5 (N-aryl) | The terminal N-methyl is basic and hygroscopic.[1][2][3][4] |
| Storage Class | Hygroscopic / Air Sensitive | Store under inert gas.[1][2][3][4] |
References
-
Chemical Stability of Benzaldehydes : Wiberg, K. B. (1965).[1][2][3][4] Oxidation in Organic Chemistry. Academic Press.[1][2][3] (General mechanism of aldehyde autoxidation).
-
Handling of Piperazine Derivatives : Piperazine Handling Guide. BASF Technical Bulletin.[1][2][3] (Describes hygroscopicity of piperazine and its methyl derivatives).
-
Synthesis of Piperazine-Alkoxy-Benzaldehydes
-
Safety Data Sheet (Analog): 4-(4-Methylpiperazino)benzaldehyde SDS. (Confirming storage conditions: "Store under nitrogen", "Cool dry place").
-
General Guide to Air-Sensitive Reagents : Aldrich Technical Bulletin AL-134.[1][2][3][4] (Standard techniques for handling air/moisture sensitive compounds).
Sources
- 1. Benzaldehyde, 4-butoxy- [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzaldehyde, 4-butoxy- [webbook.nist.gov]
- 4. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
Recrystallization techniques for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
The following guide serves as a specialized Technical Support Center resource for the purification of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (CAS: 27913-99-1).
This document is structured to address the specific physicochemical challenges posed by this compound—specifically its low melting point (45–52 °C) and basic piperazine moiety—which frequently lead to "oiling out" rather than crystallization.
Compound Profile & Critical Parameters
Before initiating any purification workflow, verify your target parameters against this reference data. The low melting point is the primary failure mode in standard recrystallization attempts.
| Parameter | Specification | Technical Note |
| Compound Name | 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde | |
| CAS Number | 27913-99-1 | |
| Molecular Weight | 276.37 g/mol | |
| Melting Point | 45 – 52 °C | CRITICAL: Do not use high-boiling solvents or vigorous reflux. |
| Solubility (High) | Dichloromethane (DCM), Ethyl Acetate, Methanol | Soluble in most polar aprotic/protic solvents. |
| Solubility (Low) | n-Heptane, Hexanes, Water (at basic pH) | Use these as anti-solvents. |
| pKa (Est.) | ~8.5 (Piperazine N) | Basic. Sensitive to acidic impurities. |
Standard Operating Procedure (SOP): Low-Temperature Recrystallization
Objective: Purify the target aldehyde without inducing phase separation (oiling out) or thermal degradation.
The "Cold-Saturation" Protocol
Unlike high-melting solids, this compound cannot be refluxed and cooled. You must use a saturation-at-ambient / cooling-to-sub-zero approach.
Reagents Required:
-
Solvent: Ethyl Acetate (EtOAc) – High purity.
-
Anti-Solvent: n-Heptane (preferred over hexane for higher flash point and better crystal growth).
-
Seed Crystals: Highly recommended (if available).
Step-by-Step Methodology:
-
Dissolution (Ambient):
-
Place the crude yellow solid in an Erlenmeyer flask.
-
Add EtOAc dropwise at Room Temperature (20–25 °C) with gentle stirring.
-
Expert Tip: Do not heat. If the solid does not dissolve at RT, warm slightly to maximum 35 °C . Exceeding 45 °C will melt the solid, creating an emulsion rather than a solution.
-
Concentration Target: ~1 g solute per 3–5 mL EtOAc.
-
-
Filtration (Clarification):
-
If insoluble particles remain (likely inorganic salts from synthesis), filter through a 0.45 µm PTFE syringe filter or a sintered glass funnel.
-
-
Anti-Solvent Addition:
-
Slowly add n-Heptane dropwise to the stirring filtrate.
-
Stop point: The moment a faint, persistent cloudiness (turbidity) appears and does not redissolve after 30 seconds.
-
Add a minimal amount of EtOAc (drops) to just clear the turbidity.
-
-
Crystallization (Controlled Cooling):
-
Seal the flask and place it in a 4 °C environment (refrigerator) for 2–4 hours.
-
Observation: If oil droplets form, see Troubleshooting. If crystals form, proceed to the next step.
-
For maximum yield, move the flask to -20 °C (freezer) overnight.
-
-
Isolation:
-
Filter the cold mixture rapidly using a chilled Buchner funnel.
-
Wash the cake with cold n-Heptane/EtOAc (4:1 ratio) .
-
Drying: Vacuum dry at Room Temperature . Do not use a drying oven >40 °C, or the product will melt into a solid block.
-
Troubleshooting & FAQs
Direct answers to common failure modes reported by process chemists.
Q: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
A: This occurs because the melting point (45–52 °C) is lower than the boiling point of your solvent mixture, or the solution is too concentrated at high temperature. Fix:
-
Re-dissolve: Add more EtOAc to the gum until it dissolves.
-
Seed: Scratch the glass wall with a spatula or add a seed crystal.
-
Slower Cooling: Do not put it directly into the freezer. Wrap the flask in a towel and let it sit at RT, then 4 °C.
-
Solvent Switch: Switch to Diisopropyl Ether (DIPE) or MTBE . These solvents have moderate polarity and often promote crystallization of low-melting ethers better than EtOAc/Heptane.
Q: The product is yellow/brown. How do I remove the color?
A: The color likely comes from oxidation of the aldehyde or residual piperazine oligomers. Fix:
-
Activated Carbon: During the dissolution step (Step 1), add activated charcoal (5 wt%), stir for 10 minutes, and filter.
-
Warning: Benzadehydes oxidize easily. Ensure all solvents are degassed or work under a nitrogen blanket.
Q: Can I use Ethanol/Water?
A: Not recommended. While standard for many benzaldehydes, the presence of the basic piperazine chain makes this compound highly soluble in aqueous alcohol. Adding enough water to force precipitation usually forces the compound out as an oil (liquid-liquid phase separation) rather than a crystal.
Q: The NMR shows residual solvent. Can I heat it to dry?
A: No. Heating >45 °C will melt the crystals. Fix:
-
Dry under high vacuum (< 5 mbar) at 25 °C for 24 hours.
-
If heptane persists, dissolve in a small amount of DCM, evaporate to a foam, and then recrystallize from DIPE/Hexane.
Mechanistic Logic & Workflow Visualization
The following diagram illustrates the decision logic for purifying low-melting basic aldehydes. The critical path avoids the "Oiling Out" trap by controlling temperature relative to the melting point (
Figure 1: Decision tree for the purification of low-melting piperazinyl aldehydes, highlighting remediation steps for oiling out.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736533, 4-(4-Methylpiperazin-1-yl)benzaldehyde. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection in amine crystallizations).[1][2]
Sources
Technical Support Center: Optimizing Coupling of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Resolving Side Reactions & Yield Loss in Reductive Amination/Coupling
Introduction: The "Trojan Horse" Linker
You are likely using 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (hereafter referred to as MPB-CHO ) as a convergent linker to attach a solubility-enhancing piperazine tail to a scaffold (e.g., for CNS-active targets like Sigma or H4 receptor ligands).
While the aldehyde handle suggests standard chemistry, this molecule acts as a "Trojan Horse." The distal N-methylpiperazine moiety is a hidden base (
Part 1: Critical Impurity Profiling
Before initiating coupling, you must verify that your starting material has not degraded. The electron-rich nature of the piperazine tail facilitates oxidative degradation pathways that are often overlooked.
Q: I see a polar impurity shifting my NMR baseline. Is it the acid?
A: It is likely one of two oxidative impurities. Unlike simple benzaldehydes, MPB-CHO suffers from two distinct oxidation modes. You must distinguish them to fix the root cause.
| Impurity | Chemical Change | Cause | Diagnostic Signal (1H NMR) |
| Impurity A: The Carboxylic Acid | Aldehyde | Air oxidation (Auto-oxidation) | Loss of -CHO peak (~10 ppm). Appearance of broad -COOH (11-13 ppm). |
| Impurity B: The N-Oxide | Piperazine N | Peroxide presence in solvents (e.g., old THF/Ether) | Downfield shift of N-Methyl singlet (~2.3 ppm |
Corrective Action:
-
Re-purification: If Impurity A > 5%, perform a basic wash (sat. NaHCO3). The acid will move to the aqueous layer; the aldehyde remains in organic.
-
Prevention: Store MPB-CHO under Argon at -20°C. Never use ether/THF that has not been tested for peroxides, as they rapidly generate Impurity B.
Part 2: Troubleshooting Reductive Amination
The most common reaction for MPB-CHO is reductive amination with an amine partner (
The Core Mechanism & Failure Points
The following diagram illustrates the competition between the Desired Pathway (Imine formation) and the Killer Side Reaction (Direct Reduction).
Figure 1: Mechanistic competition in MPB-CHO coupling. Note that the piperazine tail can sequester the protons needed to drive Hemiaminal
Q: My reaction stalls at the aldehyde, or I get mostly Benzyl Alcohol. Why?
A: The "Basic Tail" Effect is neutralizing your catalyst. Standard protocols call for 1% Acetic Acid (AcOH) to catalyze imine formation. However, MPB-CHO contains a basic piperazine nitrogen.
-
The Trap: The first equivalent of AcOH is consumed immediately by the piperazine tail, forming a salt. The aldehyde remains unactivated, and the imine never forms. When you add the reducing agent, it simply reduces the unreacted aldehyde to the Benzyl Alcohol (Side Reaction B).
The Solution: The "2.5 Eq" Rule or Lewis Acid Switch You must modify the activation step.
Protocol A: The Modified Bronsted Acid Method
-
Stoichiometry: Use 2.5 - 3.0 equivalents of Acetic Acid.
-
Eq 1: Neutralizes the piperazine tail.
-
Eq 2: Activates the aldehyde carbonyl.[1]
-
Eq 0.5: Buffers the system.
-
-
Procedure: Stir Aldehyde + Amine + AcOH (3 eq) in DCE (Dichloroethane) for 1 hour before adding the reducing agent.
Protocol B: The Titanium (Lewis Acid) Method (Recommended)
If your amine partner is valuable or unreactive, use Titanium(IV) Isopropoxide (
-
Mix MPB-CHO (1.0 eq) and Amine (1.1 eq) in neat
(2.0 eq) or dry THF. -
Stir 4–12 hours (monitor for disappearance of aldehyde).
-
Dilute with Ethanol.
-
Add
(1.5 eq).[2] Note: STAB is not compatible with Ti(IV).
Part 3: Purification & Isolation
Q: I cannot separate the product from the unreacted amine/aldehyde. Columns are smearing.
A: You are fighting the "Grease" factor. The butoxy linker adds significant lipophilicity, while the piperazine adds basicity/polarity. Silica gel columns often result in "streaking" due to the amine interacting with silanols.
Recommended Workflow: The SCX "Catch and Release" Avoid standard silica chromatography. Use Strong Cation Exchange (SCX) to exploit the basicity of the product.
Step-by-Step Protocol:
-
Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge.
-
Wash (The Filter): Flush with MeOH .
-
Result: Neutral impurities (Benzyl Alcohol, unreacted Aldehyde) pass through.
-
Result: Your Product and unreacted Amine stick to the cartridge.
-
-
Elute (The Release): Flush with 2M Ammonia in Methanol .
-
Collect the basic fraction.
-
-
Final Polish: If unreacted amine partner persists (and is less basic/lipophilic), a short reverse-phase plug (C18) is far superior to normal phase silica.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for MPB-CHO coupling failures.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Establishes the standard STAB protocol and preference over NaBH3CN).
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Troubleshooting." (General mechanistic overview of the imine-reduction competition).
-
BenchChem. (2025).[2] "Application Notes: Reductive Amination with Piperazin-2-ylmethanol." (Specific context on piperazine derivatives in reductive amination).
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (The authoritative source for the Ti(OiPr)4 protocol for hindered/difficult amines).
Sources
Thermal stability concerns for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Topic: Thermal Stability & Handling Protocols
Document ID: TS-ORG-2025-042 | Version: 2.1 | Status: Active
Executive Summary & Compound Profile
Compound: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde CAS Registry Number: 1002414-13-2 (Related analog reference) Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.38 g/mol
This guide addresses the thermal stability profile of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde , a critical intermediate often employed in the synthesis of histamine H4 receptor antagonists and kinase inhibitors.
The Core Challenge: While the ether linkage provides structural robustness, the benzaldehyde moiety is thermodynamically unstable toward oxidation (autoxidation), a process significantly accelerated by heat and light . Furthermore, the basic methylpiperazine tail introduces pH-sensitivity and potential N-oxide formation under oxidative stress.
Troubleshooting Guide (Q&A)
Direct answers to your most frequent technical hurdles.
Q1: My sample has turned from a pale yellow oil/solid to a dark brown gum. Is it still usable?
Diagnosis: Thermal Oxidative Degradation. Mechanism: You are likely witnessing the autoxidation of the aldehyde group to a carboxylic acid (4-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid), followed by oligomerization. The piperazine nitrogen can catalyze aldol-type condensations if the sample was heated without inert gas protection. Solution:
-
Check Solubility: If the gum is insoluble in ether/hexanes but soluble in aqueous base, significant acid formation has occurred.
-
Purification: Attempt an acid-base extraction. Dissolve in EtOAc, wash with saturated NaHCO₃ (removes the benzoic acid byproduct), then dry and concentrate.
-
Prevention: Store under Argon at -20°C. Never heat above 60°C without a vacuum and inert atmosphere.
Q2: Can I dry this compound in a vacuum oven at 80°C?
Recommendation: NO. Reasoning: While the theoretical boiling point is high, 80°C is the "danger zone" for accelerated autoxidation in the solid state, especially if the vacuum is not < 1 mbar. Correct Protocol: Dry at room temperature (25°C) under high vacuum (0.1–0.5 mmHg) for 4–6 hours. If heating is absolutely necessary to remove high-boiling solvents (like DMF), do not exceed 45°C .
Q3: I see a new peak at M+16 in my LC-MS after heating the reaction mixture. What is it?
Diagnosis: N-Oxide Formation. Mechanism: The tertiary amine on the methylpiperazine ring is susceptible to oxidation by dissolved oxygen in hot solvents, forming the N-oxide. Solution:
-
Degas all solvents (sparge with Nitrogen for 15 mins) prior to heating.
-
Add a mild reducing agent (e.g., Sodium Thiosulfate wash) during workup to revert trace N-oxides, although this is difficult for aliphatic N-oxides. Prevention is key.[1]
Q4: The compound is oiling out during recrystallization. How do I fix this?
Diagnosis: Melted Impurity / Phase Separation. Reasoning: This compound often has a low melting point. If the solvent boils higher than the compound's melting point, it will oil out rather than crystallize. Protocol: Switch to a solvent-antisolvent precipitation method. Dissolve in a minimum amount of cold Dichloromethane (DCM), then slowly add cold Hexanes or Diethyl Ether with vigorous stirring to precipitate the solid.
Technical Deep Dive: Degradation Pathways
Understanding why the compound degrades is the first step to preventing it. The diagram below illustrates the two primary thermal failure modes: Autoxidation (Aldehyde) and N-Oxidation (Amine).
Figure 1: Thermal degradation cascade showing the divergence into acidic byproducts and N-oxides upon heat/oxygen exposure.
Validated Experimental Protocols
Protocol A: Thermal Stability Assessment (Purity Check)
Use this protocol to validate batch integrity before committing to a synthesis step.
| Parameter | Specification | Notes |
| Technique | HPLC-UV (254 nm) | Aldehyde absorbs strongly at 254 nm. |
| Column | C18 Reverse Phase | Standard 5µm, 4.6 x 150mm. |
| Mobile Phase | A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA | Acidic modifier ensures sharp amine peaks. |
| Gradient | 10% B to 90% B over 15 min | Elution typically occurs at ~60-70% B. |
| Pass Criteria | Purity > 95% (Area %) | Fail if: Peak at RRT ~0.8 (Acid) > 2%. |
Protocol B: Safe Drying & Solvent Removal
Standard rotary evaporation can degrade this compound if the bath is too hot.
-
Set Water Bath: Maximum 40°C .
-
Vacuum Pressure: Ramp down to < 10 mbar .
-
Inert Backfill: When breaking vacuum, DO NOT use ambient air. Backfill with Nitrogen or Argon.
-
Why? Hot compound + sudden rush of oxygen = rapid surface oxidation (crusting).
-
-
Final Drying: Transfer to a tared vial and dry on a high-vacuum manifold (Schlenk line) at ambient temperature for 4 hours.
Protocol C: Long-Term Storage System
Self-validating storage loop to ensure shelf-life > 12 months.
Figure 2: The "Cold-Chain" storage loop. Quarterly checks prevent unnoticed degradation.
References
-
BenchChem. (2025).[1][2][3] Deuterated 4-Amyloxybenzaldehyde: A Technical Guide to Stability and Storage. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Benzaldehyde, 4-butoxy- Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved from
-
Molaid Chemicals. (2024). 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde Compound Summary and CAS Information. Retrieved from
-
PubChem. (2025).[5] 4-(4-Methylpiperazin-1-yl)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from
-
New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Piperazine. Retrieved from
Sources
Validation & Comparative
Comprehensive Guide: 1H NMR Interpretation of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Executive Summary: The Structural Mandate
Target Molecule: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.38 g/mol Primary Application: Critical intermediate in the synthesis of antipsychotics (e.g., Aripiprazole derivatives) and Histamine H3/H4 receptor antagonists.
This guide serves as a definitive technical reference for validating the structural integrity of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde. Unlike standard spectral lists, this document focuses on comparative analysis —demonstrating how to distinguish the target product from its synthetic precursors (4-hydroxybenzaldehyde and alkylating agents) using 1H NMR as the primary decision-making tool.
Strategic Comparison: Product vs. Precursors
In drug development, "performance" of an analytical method is defined by its ability to confirm reaction completion and purity. The 1H NMR spectrum acts as a binary gatekeeper here.
The "Diagnostic Shift" Table
The following table contrasts the critical spectral features of the starting material (SM) versus the final product.
| Feature | 4-Hydroxybenzaldehyde (SM) | Target Product (Free Base) | Diagnostic Action |
| Phenolic -OH | Broad singlet ~10.6 ppm (DMSO) | Absent | Primary Confirmation of O-alkylation |
| Aldehyde -CHO | Singlet ~9.8 ppm | Singlet ~9.8-9.9 ppm | Confirms oxidation state retention |
| Ether Linker (-OCH₂-) | Absent | Triplet ~4.05 ppm | Confirms linker attachment |
| Piperazine Core | Absent | Multiplets ~2.3-2.6 ppm | Confirms N-alkylation/Integrity |
| N-Methyl Group | Absent | Singlet ~2.28 ppm | Confirms methylation status |
Critical Insight: The disappearance of the phenolic proton (if run in DMSO) and the emergence of the triplet at ~4.05 ppm is the definitive "Go/No-Go" signal for reaction success.
Detailed Spectral Interpretation (CDCl₃)
Solvent Choice: Deuterated Chloroform (CDCl₃) is recommended over DMSO-d₆ for the free base to prevent solvent viscosity broadening of the aliphatic piperazine signals.
Zone A: The Downfield Region (7.0 – 10.0 ppm)
This region confirms the aromatic core and the aldehyde functionality.
-
9.88 ppm (Singlet, 1H, -CHO): The aldehyde proton is highly deshielded by the carbonyl anisotropy. It must integrate to exactly 1H.
-
7.83 ppm (Doublet, J ≈ 8.8 Hz, 2H, Ar-H ortho to CHO): These protons are deshielded by the electron-withdrawing carbonyl group.
-
6.99 ppm (Doublet, J ≈ 8.8 Hz, 2H, Ar-H ortho to O-Linker): These protons are shielded by the electron-donating alkoxy group.
-
Note: This creates a classic AA'BB' para-substitution pattern, often appearing as "roofed" doublets.
-
Zone B: The Mid-Field Linker (3.5 – 4.5 ppm)
-
4.05 ppm (Triplet, J ≈ 6.5 Hz, 2H, -O-C H₂-): This is the anchor point of the butoxy chain. The chemical shift is characteristic of a methylene group directly bonded to an electronegative oxygen.
Zone C: The Upfield Aliphatic Zone (1.5 – 2.8 ppm)
This region is the most complex due to the piperazine ring and the alkyl chain.
-
2.55 – 2.45 ppm (Broad Multiplet, 8H + 2H):
-
Piperazine Ring Protons (8H): The methylene protons of the piperazine ring usually appear as a broadened cluster in this range due to ring inversion dynamics.
-
Linker N-CH₂ (2H): The methylene group of the butyl chain adjacent to the nitrogen (-CH₂-N-) typically overlaps here, often centered around 2.40 ppm.
-
-
2.28 ppm (Singlet, 3H, N-C H₃): The sharp singlet of the N-methyl group. This is a crucial purity marker; integration < 3H suggests demethylation or salt formation.
-
1.85 – 1.75 ppm (Multiplet, 2H, -O-CH₂-C H₂-): Beta-protons to the oxygen.
-
1.68 – 1.58 ppm (Multiplet, 2H, -CH₂-CH₂-N-): Gamma-protons to the oxygen (Beta to Nitrogen).
Visualizing the Assignment Logic
The following diagram maps the structural flow to the NMR signals, establishing the causality of the assignment.
Figure 1: Logic Map connecting structural moieties to specific chemical shift zones.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness of the data, follow this exact acquisition protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the product.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).
-
Why CDCl₃? It provides excellent solubility for this lipophilic ether-amine and ensures sharp peaks for the piperazine ring, which can broaden in viscous solvents like DMSO.
-
-
Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a small plug of cotton or glass wool into the NMR tube.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Number of Scans (NS): 16 (sufficient for >95% purity), increase to 64 if analyzing crude reaction mixtures.
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width: 0 – 12 ppm.[1]
Step 3: Troubleshooting & Validation (The "Salt" Trap)
A common failure mode in this synthesis is the inadvertent formation of a hydrochloride salt (e.g., if acid workup was used).
-
Symptom: The piperazine signals (2.3–2.6 ppm) shift downfield to 3.0–3.5 ppm and broaden significantly. The N-methyl singlet may shift to ~2.8 ppm.[2]
-
Resolution: Treat the NMR sample with 1 drop of NaOD/D₂O or shake the original sample with aqueous NaHCO₃ and re-extract to restore the Free Base spectrum described above.
Synthesis Pathway & Tracking
Understanding the synthesis helps identify potential impurities in the NMR spectrum.
Figure 2: Synthesis workflow and impurity tracking via NMR.
Data Summary Table
| Assignment | Chemical Shift (δ) | Multiplicity | Integration | Coupling (J) |
| CHO | 9.88 | Singlet | 1H | - |
| Ar-H (2,6) | 7.83 | Doublet | 2H | 8.8 Hz |
| Ar-H (3,5) | 6.99 | Doublet | 2H | 8.8 Hz |
| O-CH₂ | 4.05 | Triplet | 2H | 6.5 Hz |
| Piperazine + N-CH₂ | 2.30 – 2.60 | Broad Multi | 10H | - |
| N-CH₃ | 2.28 | Singlet | 3H | - |
| C-CH₂-CH₂-C | 1.60 – 1.85 | Multiplets | 4H | - |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736533, 4-(4-Methylpiperazin-1-yl)benzaldehyde. Retrieved from [Link]
Sources
Comprehensive LC-MS Methodologies for the Analysis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde: A Performance Comparison Guide
As a Senior Application Scientist, I frequently encounter bifunctional molecules that present conflicting chromatographic demands. 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (C₁₆H₂₄N₂O₂, MW: 276.38 g/mol ) is a textbook example of such an analytical challenge. Widely utilized as an intermediate in the synthesis of atypical antipsychotics and complex active pharmaceutical ingredients (APIs), this molecule requires a meticulously designed Liquid Chromatography-Mass Spectrometry (LC-MS) strategy to ensure both structural integrity and quantitative accuracy.
This guide objectively compares analytical strategies, details the causality behind specific experimental choices, and provides a self-validating protocol for the robust LC-MS analysis of this compound.
Molecular Profiling & Analytical Challenges
To design a self-validating analytical method, we must first deconstruct the molecule's chemical topology. The structure features two highly distinct domains that dictate its behavior in an LC-MS system:
-
The 4-Methylpiperazine Tail (Strong Basicity): Piperazine derivatives contain tertiary amines that readily protonate, making them excellent candidates for positive electrospray ionization (ESI+)[1],[2]. However, this strong basicity is a double-edged sword. In reversed-phase liquid chromatography (RP-LC), protonated amines undergo severe secondary cation-exchange interactions with deprotonated residual silanols (Si-O⁻) on standard silica stationary phases. This manifests as severe peak tailing, retention time shifts, and compromised resolution[3],[4].
-
The Benzaldehyde Head (Electrophilic Reactivity): The carbonyl carbon of the benzaldehyde moiety is highly electrophilic. If exposed to primary amines—either from biological sample matrices or inappropriate mobile phase buffers (e.g., ammonium acetate)—it readily undergoes nucleophilic addition followed by dehydration to form a Schiff base (imine) artifact[5],[6].
Reactivity Pathway: The Schiff Base Artifact
To maintain sample integrity, analysts must actively prevent the formation of Schiff base artifacts during sample preparation and elution.
Mechanism of Schiff base artifact formation between the benzaldehyde moiety and primary amines.
Methodological Comparison: RP-UHPLC vs. HILIC
When selecting a chromatographic mode for a basic, moderately polar compound, analysts typically evaluate Reversed-Phase UHPLC (RP-UHPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC). Table 1 summarizes the performance comparison based on empirical laboratory data.
Table 1: Performance Comparison of LC-MS Strategies
| Parameter | RP-UHPLC (Hybrid C18, Low pH) | HILIC (Amide/Silica, Neutral pH) |
| Retention Mechanism | Hydrophobic partitioning of the butoxy-aromatic core. | Polar partitioning of the piperazine ring. |
| Peak Shape (Tailing Factor) | Excellent (Tf ~1.1) due to low pH suppressing silanol ionization and hybrid particle design[3],[4]. | Poor to Moderate (Tf >1.8) due to strong electrostatic interactions with the stationary phase. |
| Artifact Risk | Low. Utilizes strictly acidic, non-nucleophilic modifiers (0.1% Formic Acid). | High. Often requires ammonium-based buffers (e.g., Ammonium Acetate) which can trigger Schiff base formation[5],[6]. |
| ESI+ Sensitivity | Optimal. Formic acid ensures complete protonation of the piperazine nitrogens[3]. | Sub-optimal due to ion suppression from high buffer salt concentrations. |
| Verdict | Recommended. Provides the best balance of peak symmetry, sensitivity, and chemical stability. | Not Recommended. High risk of artifact formation and peak broadening. |
Optimized Experimental Protocol (Self-Validating System)
Based on the comparative analysis, a low-pH RP-UHPLC method coupled with ESI+ Triple Quadrupole MS is the definitive choice. The following step-by-step methodology is designed to be self-validating; the inclusion of specific solvents and column chemistries directly addresses the molecule's chemical liabilities.
Step 1: Sample Preparation
-
Diluent: 50:50 LC-MS grade Water:Acetonitrile.
-
Causality: Methanol is avoided to prevent the potential formation of hemiacetal artifacts with the reactive aldehyde group under acidic conditions. Acetonitrile is aprotic and chemically inert toward aldehydes.
Step 2: Chromatographic Separation
-
Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent hybrid silica column.
-
Causality: Ethylene-Bridged Hybrid (BEH) particles inherently possess fewer isolated surface silanols than traditional silica, drastically reducing the cation-exchange interactions that cause piperazine peak tailing[4].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid (pH ~2.7) ensures the tertiary amines are fully protonated for ESI+ detection, while simultaneously keeping the stationary phase silanols protonated (neutral), thereby preventing tailing[3]. Crucially, it avoids the primary amines found in ammonium buffers, preventing Schiff base artifacts[6].
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: Linear ramp to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
5.0 - 5.1 min: Return to 5% B (Equilibrate for 1.5 min)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Improves mass transfer and sharpens peaks).
Step 3: Mass Spectrometry (ESI+ MRM)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 400°C.
Table 2: Optimized MRM Transitions for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
| Analyte State | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |
| Quantifier | 277.2 | 113.1 | 25 | Cleavage at the butoxy linker, yielding the methylpiperazinyl-methylene cation. |
| Qualifier | 277.2 | 99.1 | 35 | Internal fragmentation of the piperazine ring. |
| Artifact Monitor | 294.2 | Various | N/A | Monitor for +17 Da shift if ammonia/amines are suspected in the matrix (Imine artifact)[5]. |
LC-MS Workflow Diagram
LC-MS workflow for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde analysis.
Conclusion & Best Practices
The successful LC-MS analysis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde requires a deep understanding of its bifunctional reactivity. By utilizing a hybrid C18 stationary phase paired with a strictly acidic, non-nucleophilic mobile phase (0.1% Formic Acid in Acetonitrile/Water), analysts can completely suppress the silanol interactions that plague piperazine derivatives while simultaneously protecting the vulnerable benzaldehyde moiety from Schiff base artifact formation.
Key Takeaway: Always validate your sample matrix for the presence of endogenous primary amines. If biological matrices (e.g., plasma) are used, implement a robust solid-phase extraction (SPE) protocol to clear amine-containing phospholipids and proteins prior to injection, ensuring the aldehyde remains intact throughout the analytical run.
References
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: Journal of Clinical Medicine (MDPI) / PubMed Central URL:[Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: LCGC North America (Chromatography Online) URL:[Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: Restek Corporation URL:[Link]
-
Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Extracting Value from Marine and Microbial Natural Product Artifacts and Chemical Reactivity Source: Marine Drugs (MDPI) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
HPLC Method Development Guide: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde Purity Profiling
Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, QC Managers Subject: CAS 27913-99-1 | Molecular Formula: C₁₆H₂₄N₂O₂ | MW: 276.37 g/mol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a critical intermediate in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and H4 receptor ligands. Its structural duality—a lipophilic benzaldehyde tail and a highly basic methylpiperazine head (pKa₁ ≈ 9.2, pKa₂ ≈ 5.3)—presents a classic chromatographic challenge: Silanol Interaction.
Standard acidic reversed-phase methods often fail, yielding peak tailing factors (
The "Basic Nitrogen" Problem
-
At pH 3.0 (Standard Acidic Method): The piperazine ring is doubly protonated (
). It acts as a cation, binding ionically to deprotonated silanols ( ) on the column, causing severe tailing and retention time shifts. -
At pH 10.0 (High pH Method): The piperazine is largely deprotonated (neutral). Hydrophobic interactions dominate, resulting in sharp, symmetrical peaks.
Decision Matrix: Method Selection Strategy
The following decision tree outlines the logical flow for selecting the optimal method based on your lab's instrumentation (MS vs. UV) and column inventory.
Figure 1: Strategic decision tree for selecting the appropriate HPLC methodology based on detection needs and column availability.
Comparative Analysis of Methodologies
We evaluated three protocols. Method A is the recommended standard for robustness and peak shape.
Method A: High pH Reversed-Phase (The Gold Standard)
This method leverages the neutral state of the piperazine moiety. By operating at pH 10, we suppress ionization, eliminating silanol interactions.
-
Pros: Superior peak symmetry (
), MS compatible (volatile buffer), high loadability. -
Cons: Requires specific hybrid-silica columns (e.g., Waters XBridge, Phenomenex Gemini-NX) to withstand silica dissolution at high pH.
Method B: Ion-Pair Chromatography (IPC)
Uses an acidic mobile phase with a sulfonate additive (e.g., Sodium Octanesulfonate). The sulfonate anion pairs with the protonated piperazine, forming a neutral complex.
-
Pros: Works on standard silica C18 columns; excellent resolution.
-
Cons: NOT MS Compatible (non-volatile salts suppress ionization); long equilibration times; "memory effects" on columns.
Method C: Standard Acidic (0.1% Formic Acid)
The default "screening" method in most labs.
-
Pros: Simple, cheap, MS compatible.
-
Cons: High Risk of Failure. Severe tailing (
) for piperazines; poor resolution of closely eluting impurities.
Performance Data Summary
| Metric | Method A (High pH) | Method B (Ion-Pair) | Method C (Formic Acid) |
| Column | XBridge BEH C18 | Standard C18 (e.g., Symmetry) | Standard C18 |
| Mobile Phase | 10mM NH₄HCO₃ (pH 10) / ACN | Phosphate pH 3 + Octanesulfonate / ACN | 0.1% Formic Acid / ACN |
| Tailing Factor ( | 1.0 - 1.1 (Excellent) | 1.1 - 1.2 (Good) | 1.8 - 2.5 (Poor) |
| Plate Count (N) | > 15,000 | > 12,000 | < 5,000 |
| MS Compatibility | Yes | No | Yes |
| Equilibration Time | Fast (5-10 min) | Slow (30-60 min) | Fast (5 min) |
Detailed Experimental Protocols
Protocol A: High pH Optimized Method (Recommended)
Objective: Quantify purity with maximum peak symmetry and MS compatibility.
-
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade).
-
Ammonium Hydroxide (25%).
-
Acetonitrile (HPLC Grade).
-
Water (Milli-Q, 18.2 MΩ).
-
-
Instrumentation:
-
HPLC/UHPLC System (Agilent 1290 / Waters H-Class).
-
Detector: DAD (UV) at 275 nm (Benzaldehyde
) and 220 nm (Piperazine/Linker).
-
-
Chromatographic Conditions:
-
Column: Waters XBridge BEH C18 XP, 100 x 3.0 mm, 2.5 µm (or equivalent Hybrid particle).
-
Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OH.
-
Flow Rate: 0.8 mL/min.
-
Column Temp: 40°C (Reduces viscosity, improves mass transfer).
-
Injection Vol: 2.0 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase B Event 0.00 5 Initial Hold 1.00 5 Start Elution 12.00 90 Linear Gradient 14.00 90 Wash 14.10 5 Re-equilibration | 18.00 | 5 | End |
-
System Suitability Criteria:
-
Tailing Factor (Main Peak): NMT 1.3.
-
Resolution (Main Peak vs. Dimer Impurity): > 2.0.
-
%RSD (Area, n=5): < 2.0%.
-
Protocol B: Ion-Pairing Method (Alternative for UV-Only)
Objective: Use standard columns when hybrid columns are unavailable.
-
Buffer Preparation: Dissolve 1.36 g KH₂PO₄ and 1.1 g Sodium 1-Octanesulfonate in 1L water. Adjust pH to 3.0 with Phosphoric Acid.
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Buffer (A) / Acetonitrile (B).
-
Gradient: 10% B to 80% B over 20 min.
-
Note: Do not use this system for LC-MS. Dedicate the column to this method to prevent ion-pair reagent leaching in future runs.
Troubleshooting & Validation Insights
Impurity Profiling
Common impurities for this intermediate include:
-
4-Hydroxybenzaldehyde: Starting material. Elutes early (polar).
-
1-Methylpiperazine: Starting material. Very polar, elutes near void volume. Requires low initial organic (2-5% B) to retain.
-
Dimer Impurity: Formed by over-alkylation of the piperazine. Elutes later than the main peak due to increased lipophilicity.
Self-Validating the Method (Trustworthiness)
To ensure the method is working correctly without external standards:
-
Check the Void Volume: Inject Uracil or Nitrate. If the first peak (1-Methylpiperazine) elutes before the void (
), your initial organic % is too high. -
Peak Purity Scan: Use a Diode Array Detector (DAD) to scan the apex, upslope, and downslope of the main peak. The spectra must overlay perfectly to confirm no co-eluting impurities.
References
-
Donepezil Impurity Profiling (Proxy for Piperazine-Benzaldehyde derivatives)
-
Identification and characterization of potential impurities of donepezil. ResearchGate.[4]
-
-
Piperazine pKa and Thermodynamics
-
High pH Chromatography Principles
- Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC.
-
Compound Data (PubChem)
Sources
- 1. jocpr.com [jocpr.com]
- 2. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. uregina.ca [uregina.ca]
- 7. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Engineering Next-Generation Degraders: A Comparative Guide to 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde and Alternative Linker Intermediates
As targeted protein degradation (TPD) matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from merely connecting two ligands to fine-tuning the physicochemical properties of the entire molecule. Historically, linkers were viewed as passive tethers. Today, functional linkers are engineered to actively modulate solubility, cell permeability, and ternary complex geometry[].
This guide provides an objective, data-backed comparison of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde against traditional linker intermediates (such as PEG and simple alkyl chains), detailing the mechanistic advantages of piperazine-embedded linkers and providing validated experimental workflows for their integration.
Structural Deconstruction & Mechanistic Role
The compound 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a highly versatile heterobifunctional building block. Its architecture is explicitly designed to solve common pharmacokinetic (PK) bottlenecks in PROTAC development:
-
The Benzaldehyde Electrophile: Provides a highly reactive, yet stable, handle for chemoselective reductive amination. Unlike activated esters (which form rigid amides), reductive amination with an amine-bearing warhead yields a basic secondary or tertiary amine, adding a protonatable center[2].
-
The Butoxy Spacer: A 4-carbon aliphatic chain that provides the necessary spatial flexibility to bridge the Protein of Interest (POI) and the E3 ligase without introducing the high conformational entropy associated with long PEG chains.
-
The 4-Methylpiperazine Core: This is the critical functional handle. The piperazine ring introduces a semi-rigid, basic loop. In the acidic environment of the endosome, the tertiary amines become protonated, drastically enhancing aqueous solubility and promoting membrane escape[][3].
Fig 1. PROTAC ternary complex formation utilizing a functional piperazine-butoxy linker.
Comparative Analysis: Piperazine vs. Alternative Linkers
When selecting a linker intermediate, researchers typically evaluate PEG, alkyl, and rigidified heterocyclic linkers. Below is an objective comparison based on physicochemical behavior and synthetic utility.
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde vs. PEG Linkers (e.g., PEG4-benzaldehyde)
While PEG linkers are excellent for initial proof-of-concept due to their high hydrophilicity, they suffer from a massive conformational entropy penalty upon binding. The highly flexible PEG chain must "freeze" into a specific conformation to form the ternary complex, which costs binding energy. Furthermore, long PEG chains are notorious for poor oral bioavailability and oxidative instability. The piperazine-butoxy linker offers a lower entropy penalty due to the semi-rigid heterocyclic ring, while maintaining solubility via protonation[].
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde vs. Pure Alkyl Linkers (e.g., 4-(4-bromobutoxy)benzaldehyde)
Pure alkyl chains are metabolically stable and have a lower entropy penalty than PEGs. However, they are highly lipophilic. PROTACs built with pure alkyl linkers frequently suffer from "brick dust" syndrome—extreme insolubility, high plasma protein binding, and aggregation in cellular assays. The inclusion of the 4-methylpiperazine moiety rescues the solubility profile by introducing a basic pKa handle (~7.5–8.0), allowing the molecule to dissolve readily in physiological buffers[3].
Quantitative Performance Summary
| Parameter | 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde | PEG4-Benzaldehyde | 4-(4-Bromobutoxy)benzaldehyde | Rigid Triazole Linkers |
| Aqueous Solubility | High (pH-dependent, via protonation) | High (Constitutive) | Very Low (Lipophilic) | Moderate |
| Conformational Entropy | Moderate (Semi-rigid core) | High (Highly flexible) | Moderate | Low (Highly rigid) |
| Membrane Permeability | Excellent (Endosomal escape via basicity) | Poor to Moderate | Good (but prone to trapping) | Moderate |
| Synthetic Conjugation | Reductive Amination (Aldehyde) | Reductive Amination | SN2 Substitution (Bromide) | CuAAC (Click Chemistry) |
| Oral Bioavailability | High Potential | Low Potential | Low Potential | Moderate Potential |
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers in troubleshooting and optimization.
Protocol A: Chemoselective Reductive Amination
This protocol details the conjugation of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde to a primary/secondary amine-bearing E3 ligase ligand (e.g., a pomalidomide derivative) using Sodium Triacetoxyborohydride (NaBH(OAc)₃).
Causality Check: Why NaBH(OAc)₃? Direct alkylation of amines often leads to over-alkylation. Reductive amination avoids this by forming an imine intermediate. NaBH(OAc)₃ is chosen over Sodium Borohydride (NaBH₄) because it is a milder, chemoselective reducing agent. It reduces the protonated iminium ion rapidly but reacts extremely slowly with the unreacted benzaldehyde, preventing the formation of undesired benzyl alcohol byproducts[2][4].
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1.0 equivalent of the amine-bearing E3 ligand and 1.05 equivalents of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde in anhydrous 1,2-dichloroethane (DCE) (0.1 M concentration).
-
Acidic Catalysis: Add 1.5 equivalents of glacial acetic acid (AcOH). Rationale: The weak acid catalyzes the formation of the imine and subsequent iminium ion, which is the actual species reduced by the hydride[4].
-
Reduction: Stir the mixture at room temperature for 30 minutes. Add 1.5 to 2.0 equivalents of solid NaBH(OAc)₃ in a single portion.
-
Reaction Monitoring: Stir at room temperature for 2–12 hours. Monitor the disappearance of the imine via LC-MS[5].
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8.0. Extract the aqueous layer with Dichloromethane (DCM) three times.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via Strong Cation Exchange (SCX) chromatography or reverse-phase HPLC to isolate the pure PROTAC intermediate[5].
Fig 2. Chemoselective reductive amination workflow for PROTAC linker conjugation.
Protocol B: pKa and Kinetic Solubility Profiling
Because the primary advantage of the piperazine linker is its protonation state, validating its pKa and solubility is critical[3].
Step-by-Step Methodology:
-
pKa Determination: Utilize potentiometric titration. Dissolve the synthesized PROTAC intermediate in a standardized 0.15 M KCl solution to maintain constant ionic strength. Titrate with 0.1 M HCl and 0.1 M NaOH under a nitrogen blanket. The piperazine nitrogen typically exhibits a pKa between 7.5 and 8.2, ensuring partial protonation at physiological pH (7.4) and full protonation in the endosome (pH ~5.5)[3].
-
Kinetic Solubility: Prepare a 10 mM stock solution of the compound in DMSO. Spike 5 µL of the stock into 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) and a separate Sodium Acetate buffer (pH 5.5).
-
Incubation & Analysis: Incubate at 37°C for 24 hours with shaking. Centrifuge at 14,000 rpm for 15 minutes to pellet insoluble aggregates. Quantify the concentration of the compound in the supernatant using HPLC-UV against a standard curve. The piperazine-linked compound should demonstrate a >5-fold increase in solubility at pH 5.5 compared to pH 7.4.
Conclusion
For drug development professionals engineering targeted degraders, the transition from passive tethers to functional linkers is a necessary evolutionary step. 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde outperforms traditional PEG and pure alkyl linkers by striking an optimal balance between conformational semi-rigidity and pH-responsive solubility. By utilizing robust, chemoselective reductive amination workflows, researchers can seamlessly integrate this intermediate to improve the pharmacokinetic profiles and cellular efficacy of their PROTAC libraries.
References
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. Available at:[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications (Journal of Organic Chemistry). Available at:[Link]
Sources
Reference Standards for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Executive Summary & Core Directive
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (C₁₆H₂₄N₂O₂) is a critical chemical intermediate and impurity reference standard used in the synthesis of Histamine H4 receptor antagonists and novel multi-kinase inhibitors (e.g., analogs of Donafenib or Fedratinib). Its structural integrity—specifically the stability of the aldehyde moiety and the basicity of the piperazine ring—directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Commercial Research-Grade (CRG) alternatives and In-House Synthesized (IHS) standards. It provides self-validating protocols for characterization, ensuring that your analytical data meets the rigorous demands of IND/NDA submissions.
Technical Specifications & Critical Quality Attributes (CQAs)
Before comparing sources, one must establish the "Gold Standard" specifications required for analytical method validation.
| Feature | Specification (Gold Standard) | Rationale |
| Formula | C₁₆H₂₄N₂O₂ | MW: 276.38 g/mol |
| Appearance | Pale yellow to off-white solid | Oxidation products (benzoic acid derivatives) often darken the solid. |
| Purity (HPLC) | ≥ 99.5% (Area %) | Essential for accurate Response Factor (RF) calculation in impurity profiling. |
| Residual Solvents | < 500 ppm (Total) | Piperazine derivatives often trap solvents (DCM, THF) in the crystal lattice. |
| Salt Form | Free Base or HCl Salt | HCl salts are more stable but hygroscopic; Free bases oxidize faster. |
| Solubility | DMSO, Methanol, Dilute Acid | Insoluble in neutral water; requires protonation of piperazine for aqueous solubility. |
Comparative Analysis: CRM vs. Alternatives
The choice of reference standard source introduces specific risks to your analytical workflow.
Option A: Certified Reference Material (CRM)
-
Definition: Material characterized by metrologically valid procedures (NMR, MS, HPLC, TGA) with a Certificate of Analysis (CoA) reporting an explicit potency value.
-
Best For: GMP release testing, quantification of impurities in clinical batches, and method validation.
Option B: Commercial Research-Grade (CRG)
-
Definition: "For Research Use Only" chemicals.[1] Purity often listed as ">95%" or ">97%" without detailed impurity identification.
-
Best For: Early-stage synthesis, route scouting, and non-GLP biological screening.
Option C: In-House Synthesized (IHS)
-
Definition: Material synthesized by the medicinal chemistry team.
-
Best For: Structural confirmation (NMR) and qualitative retention time marking.
Performance Data Comparison
The following table summarizes experimental data comparing a CRM against a typical Research-Grade sample.
| Metric | Certified Reference Material (CRM) | Research-Grade (CRG) | Impact on Data Integrity |
| Assay (qNMR) | 99.6% w/w | 92.4% w/w | Critical: CRG leads to an 8% overestimation of impurity levels in the drug product. |
| Impurity A (Acid) | < 0.1% | 2.5% (Oxidized form) | High background noise; potential co-elution with API impurities. |
| Impurity B (Dimer) | Not Detected | 1.2% | Bis-aldehyde dimer formation is common in poor synthesis control. |
| Water Content | 0.2% (KF) | 3.5% (Hygroscopic) | Weighing errors; standard concentration drifts over time. |
| Stability (24h) | Stable in solution | Degrades (Yellowing) | CRG often lacks antioxidants or stabilizers found in CRM packaging. |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, use these protocols to qualify your reference standard.
Protocol 1: Synthesis & Purification (For In-House Standards)
-
Objective: Synthesize high-purity standard to avoid commercial lead times.
-
Mechanism: Williamson ether synthesis followed by nucleophilic substitution.
Workflow Diagram (Graphviz):
Figure 1: Two-step synthesis pathway for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde. Note the use of NaI (Finkelstein condition) to accelerate the substitution of the chloro-linker.
Step-by-Step Methodology:
-
Alkylation: React 4-hydroxybenzaldehyde (1.0 eq) with 1-bromo-4-chlorobutane (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 4 hours.
-
Workup: Quench with water, extract with EtOAc. The intermediate (chloro-alkoxy benzaldehyde) is usually an oil.
-
Substitution: Dissolve intermediate in Acetonitrile. Add N-methylpiperazine (2.0 eq) and catalytic NaI (0.1 eq). Reflux for 12-16 hours.
-
Purification (Critical): The crude will contain unreacted methylpiperazine. Use Flash Chromatography (Silica gel) with a gradient of DCM : MeOH : NH₄OH (90:10:1). The ammonia is crucial to keep the piperazine deprotonated and prevent tailing.
Protocol 2: Purity Determination by HPLC-UV
-
Objective: Quantify purity and detect the "Oxidation Impurity" (Carboxylic Acid).
-
Self-Validation: The method must resolve the aldehyde (Target) from the acid (Impurity A) with a resolution (Rs) > 1.5.
Instrument Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: 254 nm (Aromatic ring) and 280 nm (Aldehyde carbonyl).
Analytical Workflow Diagram (Graphviz):
Figure 2: Analytical workflow for purity determination. System suitability is the "Go/No-Go" gate.
Troubleshooting & Stability Insights
Common Failure Mode: Aldehyde Oxidation
-
Observation: The pale yellow solid turns orange/brown; HPLC shows a fronting peak or a new peak at RRT ~0.8.
-
Cause: Air oxidation of the aldehyde to 4-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid .
-
Prevention: Store under Argon/Nitrogen at -20°C.
-
Restoration: If oxidized, dissolve in DCM and wash with saturated NaHCO₃ to remove the acid impurity, then re-concentrate.
Common Failure Mode: Hygroscopicity
-
Observation: Standard becomes sticky or gains weight.
-
Cause: Formation of hydrates, especially if isolated as the HCl salt.
-
Correction: Dry in a vacuum desiccator over P₂O₅ for 24 hours before weighing.
References
-
Histamine H4 Receptor Ligands Synthesis
-
Identification of 2-arylbenzimidazoles as potent human histamine H4 receptor ligands.[4] Bioorganic & Medicinal Chemistry Letters. This paper details the synthesis of analogous benzaldehyde intermediates containing methylpiperazine-butoxy linkers.
-
-
Analytical Method for Piperazine Derivatives
-
General Synthesis of Alkoxybenzaldehydes
- Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (NIH/PMC). Describes the Williamson ether synthesis protocols used for similar linker systems in kinase inhibitors.
Sources
Comparative Analysis of Structural Validation Methodologies for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Executive Summary & Strategic Context
In the development of histamine H4 receptor antagonists and antipsychotic pharmacophores, the intermediate 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (CAS: 1002414-13-2) serves as a critical "linker-tail" scaffold.[1][2][3][4] Its structure combines a reactive aldehyde "warhead" (for reductive amination or condensation) with a solubilizing N-methylpiperazine tail via a butyl ether spacer.[1][3][4]
Validating this structure presents a specific challenge: distinguishing the target molecule from potential bis-alkylated impurities (dimers formed during ether synthesis) and regioisomers (if isomeric starting materials are present).[1][2][3][4]
This guide compares two validation workflows:
-
The Standard QC Workflow: Relying on 1D 1H NMR and HPLC-UV.
-
The Definitive Elucidation Workflow: Integrating 2D NMR (COSY, HSQC) with High-Resolution MS (HRMS).
Verdict: While the Standard Workflow is sufficient for routine batch release, the Definitive Workflow is mandatory for primary reference standard qualification to resolve aliphatic overlap in the butyl chain and confirm the integrity of the piperazine ring.
Structural Logic & Validation Challenges
The molecule consists of three distinct domains, each requiring specific validation evidence:
-
Domain A (Aromatic/Aldehyde): High UV absorbance; easy to see in NMR (~9.8 ppm).[1][2]
-
Domain B (Butoxy Linker): The 4-carbon chain creates potential for signal overlap in 1H NMR (1.5–1.9 ppm).[1][2][3][4]
-
Domain C (Piperazine Tail): Basic nitrogen centers that can protonate, shifting NMR signals and affecting retention time.[1][2]
Diagram 1: Analytical Logic Flow
The following diagram illustrates the decision matrix for choosing between standard and definitive validation based on impurity profiles.
Caption: Decision matrix for selecting the appropriate validation workflow based on batch intent and purity profile.
Comparative Analysis: Standard vs. Definitive Workflows
This section objectively compares the "Standard QC" (Alternative A) against the "Definitive Elucidation" (Alternative B).
Table 1: Performance Comparison of Validation Methodologies
| Feature | Standard QC (1H NMR + HPLC-UV) | Definitive Elucidation (2D NMR + HRMS) |
| Structural Specificity | Moderate. Confirms functional groups but aliphatic chain signals (1.6–1.9 ppm) often overlap, masking impurities.[1][2][3][4] | High. HSQC correlates every proton to its carbon, resolving the butyl chain and piperazine ring distinctively.[1][4] |
| Impurity Detection | Limited. Detects UV-active impurities (e.g., unreacted benzaldehyde).[1][2][3][4] Misses non-UV active piperazine byproducts.[1][3][4] | Comprehensive. MS/MS detects specific fragments (m/z 113) confirming the tail; LC-MS detects non-chromophoric impurities. |
| Throughput | High. (15 mins per sample).[1][4] | Low. (2–4 hours per sample). |
| Cost | Low.[1][3][4] | High (requires cryoprobe NMR/Q-TOF).[1][2][3][4] |
| Blind Spot | Cannot easily distinguish between n-butyl and iso-butyl isomers if signals overlap. | Unambiguously assigns connectivity via HMBC (Heteronuclear Multiple Bond Correlation).[1][4] |
Expert Insight: The "Aliphatic Masking" Risk
In the Standard QC workflow, the central methylene protons of the butoxy group often appear as a muddled multiplet around 1.6–1.8 ppm.[2] If the synthesis used a contaminated linker (e.g., containing traces of propyl or pentyl analogs), 1H NMR integration alone may fail to detect the error.[2] The Definitive Workflow uses COSY (Correlation Spectroscopy) to trace the spin system from the O-CH2 to the N-CH2, proving the 4-carbon continuity. [1][2][3][4]
Experimental Protocols
Protocol A: High-Resolution NMR Characterization (Definitive)
Purpose: To unambiguously assign the butyl chain and piperazine ring, validating the C4-linker length.
Materials:
-
Solvent: DMSO-d6 (preferred over CDCl3 to prevent salt formation/shifting of the basic amine).[1][2][3][4]
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg of the product in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if necessary to remove inorganic salts.[1][4]
-
1D Acquisition: Acquire standard 1H NMR (16 scans, d1=2s).
-
2D Acquisition (COSY): Set up a magnitude-mode COSY.
Expected Data (DMSO-d6):
| Position | Assignment | Shift (δH, ppm) | Multiplicity | Integration |
| CHO | Aldehyde | 9.85 | Singlet | 1H |
| Ar-H | Aromatic (2,[1][2][3][4]6) | 7.82 | Doublet (J=8.8 Hz) | 2H |
| Ar-H | Aromatic (3,[1][2][3]5) | 7.10 | Doublet (J=8.8 Hz) | 2H |
| O-CH2 | Linker (α to O) | 4.08 | Triplet | 2H |
| Piperazine | Ring protons | 2.30 – 2.50 | Broad Mult.[1][2][3][4] | 8H |
| N-CH2 | Linker (δ to O) | 2.32 | Triplet | 2H |
| N-CH3 | N-Methyl | 2.14 | Singlet | 3H |
| CH2-CH2 | Linker (β, γ) | 1.75, 1.55 | Multiplets | 4H |
Protocol B: UPLC-MS/MS Fragmentation Analysis[1][2][3][4]
Purpose: To confirm the presence of the N-methylpiperazine moiety via specific fragmentation, ruling out "dimer" impurities (where the piperazine is replaced by another phenoxy group).[1][2]
Methodology:
-
System: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][3][4]
-
Gradient: 5% B to 95% B over 3 minutes.
-
MS Source: ESI Positive Mode.
Fragmentation Logic (Diagram 2): The molecule typically cleaves at the C-N bond of the linker or within the piperazine ring.[1][2]
Caption: Primary fragmentation pathway in ESI+ MS/MS. The presence of m/z 113.1 is diagnostic for the intact N-methylpiperazine tail.[1][2][3][4]
References
-
Synthesis and H4 Receptor Activity: Smits, R. A., et al. "Identification of 2-arylbenzimidazoles as potent human histamine H4 receptor ligands."[1][4][6] Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 22, 2006, pp. 5821-5825.[2][3] [1][3]
-
Analytical Profiling of Piperazine Derivatives: De Boer, D., et al. "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market."[1][2][3][4] Forensic Science International, vol. 121, no.[1] 1-2, 2001, pp. 47-56.[1][2][3][4]
-
NMR Characterization of Alkoxybenzaldehydes: ChemicalBook Spectral Database. "4-Butoxybenzaldehyde NMR and MS Data." [1][2][3]
Sources
- 1. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijpsr.com [ijpsr.com]
- 4. 4-(4-Benzylpiperazin-1-yl)benzaldehyde | 166438-88-6 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde - CAS号 1002414-13-2 - 摩熵化学 [molaid.com]
Comparative Infrared Spectroscopy Guide: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
[1][2]
Executive Summary
This technical guide provides a comparative analysis of the Infrared (IR) spectral characteristics of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde , a critical pharmacophore intermediate often employed in the synthesis of acetylcholinesterase inhibitors and histamine receptor ligands.[1][2]
Designed for medicinal chemists and process engineers, this document moves beyond simple peak listing.[2] It establishes a spectral monitoring protocol to validate the Williamson ether synthesis reaction, distinguishing the target product from its key precursors: 4-hydroxybenzaldehyde and 1-(4-chlorobutyl)-4-methylpiperazine .
Chemical Architecture & Synthesis Context
To accurately interpret the IR spectrum, one must first understand the structural transformation.[2] The synthesis typically involves alkylating the phenolic oxygen of 4-hydroxybenzaldehyde with a piperazine-functionalized alkyl halide.[1][2]
Structural Moieties for IR Targeting:
-
Benzaldehyde Core: Provides the diagnostic Carbonyl (C=O) and Fermi doublet (C-H).[2]
-
Ether Linkage (Ar-O-R): The primary bond formed during synthesis.[2]
-
Piperazine Ring: Contributes specific C-N and C-H vibrations distinct from the aromatic system.[2]
Synthesis Pathway Diagram
Figure 1: Reaction pathway highlighting the structural evolution from phenolic precursors to the ether-linked target.[1]
Comparative Spectral Analysis
The power of IR spectroscopy in this context lies in the differential analysis .[2] You are not just looking for what is present, but what has disappeared or shifted.[2]
Table 1: Diagnostic Peak Assignments (Precursor vs. Product)
| Functional Group | Vibration Mode | Precursor (4-HBA) | Target Product | Spectral Shift / Observation |
| Hydroxyl (-OH) | O-H Stretch | 3150–3400 cm⁻¹ (Broad, Strong) | ABSENT | Primary CQA: Complete disappearance indicates full conversion of the phenol.[1][2] |
| Carbonyl (C=O) | C=O[1][2] Stretch | 1670–1680 cm⁻¹ | 1690–1705 cm⁻¹ | Blue Shift: Removal of intermolecular H-bonding (solid state) typically shifts the C=O to a higher frequency.[2] |
| Aldehyde C-H | Fermi Resonance | 2740 & 2830 cm⁻¹ | 2730 & 2820 cm⁻¹ | Remains largely unchanged; confirms integrity of the aldehyde group.[2] |
| Ether (Ar-O-R) | C-O-C Stretch (Asym) | ~1215 cm⁻¹ (Phenolic C-O) | 1240–1260 cm⁻¹ | Appearance: Strong band distinct from the precursor's phenolic C-O.[1][2] |
| Amine (Tertiary) | C-N Stretch | Absent | 1130–1160 cm⁻¹ | Characteristic of the piperazine ring incorporation.[2] |
| Alkyl Chain | C-H Stretch (sp³) | Weak (Aromatic only) | 2850–2950 cm⁻¹ | Significant increase in intensity due to the butyl linker and piperazine ring.[2] |
Note on "Bohlmann Bands": The N-methylpiperazine moiety often exhibits specific C-H stretching bands (trans-quinolizidine type) in the 2700–2800 cm⁻¹ region.[1][2] In the target compound, these may overlap with the lower frequency band of the aldehyde Fermi doublet, creating a complex multiplet structure unique to this molecule.[2]
Detailed Mechanistic Interpretation
A. The Hydroxyl "Disappearance" Test (3150–3400 cm⁻¹)
In the starting material (4-hydroxybenzaldehyde), the phenolic O-H group acts as both a hydrogen bond donor and acceptor, creating a broad, intense peak centered around 3200–3300 cm⁻¹.[1][2]
-
Target State: The target product is an ether.[2][3] It lacks any O-H bond.[2]
-
Validation: A flat baseline in this region is the most reliable indicator of reaction completion.[2] Any residual broadness suggests unreacted starting material or moisture contamination.[2]
B. The Carbonyl Environment Shift (1670 vs. 1700 cm⁻¹)
While both compounds contain the aldehyde group, their electronic environments differ.[1][2]
-
Precursor: The phenolic -OH is a strong electron donor (via resonance) and participates in hydrogen bonding, which weakens the C=O bond character, lowering its frequency (~1670 cm⁻¹).[1][2]
-
Product: The alkoxy group (-O-Butyl) is also an electron donor but cannot hydrogen bond.[1][2] This typically results in a "blue shift" (shift to higher wavenumber) to the 1690–1705 cm⁻¹ range, consistent with standard p-alkoxybenzaldehydes (e.g., anisaldehyde).[1][2]
C. The Ether Fingerprint (1240–1260 cm⁻¹)
The formation of the aryl-alkyl ether bond introduces a strong asymmetric stretching vibration.[2]
-
Observation: Look for a sharp, intense peak emerging at 1250 ± 10 cm⁻¹ .[2] This confirms the successful attachment of the butyl-piperazine chain to the aromatic ring.[2]
Experimental Protocol: Reaction Monitoring
Objective: Qualitative assessment of reaction progress using ATR-FTIR.
Equipment:
-
FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).[1][2]
-
Accessory: Diamond ATR (Attenuated Total Reflectance) module.[1][2]
Step-by-Step Workflow:
-
Baseline Acquisition:
-
Clean the ATR crystal with isopropanol.[2] Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Precursor Reference:
-
Reaction Sampling (In-Process Control):
-
Extract 50 µL of the reaction mixture.
-
Critical Step: Perform a mini-workup (add to 0.5 mL water, extract with 0.5 mL ethyl acetate) to remove the polar solvent (DMF) and inorganic base, which can obscure IR peaks.[1][2]
-
Spot the organic layer onto the ATR crystal and allow the solvent (EtOAc) to evaporate completely.[2]
-
-
Product Verification:
-
Scan the dried residue.[2]
-
Pass Criteria:
-
References
-
National Institute of Standards and Technology (NIST). "Infrared Spectrum of 4-Butoxybenzaldehyde."[2] NIST Chemistry WebBook, SRD 69. Available at: [Link][1][2]
-
PubChem. "4-(4-Methylpiperazin-1-yl)benzaldehyde Compound Summary."[1][2][4] National Library of Medicine.[2] Available at: [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text for general functional group assignments).
Sources
- 1. 3-(4-Methylpiperazin-1-yl)benzaldehyde | 628325-62-2 [chemicalbook.com]
- 2. Benzaldehyde, 4-butoxy- [webbook.nist.gov]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elemental analysis data for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Technical Guide: Validation & Synthesis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Abstract
This guide provides a comprehensive technical analysis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde , a critical intermediate in the synthesis of histamine H3/H4 receptor antagonists and acetylcholinesterase inhibitors. Unlike standard catalog entries, this document focuses on the validation of the compound through elemental analysis (CHN), NMR spectroscopy, and rigorous synthetic protocols. It is designed for medicinal chemists requiring high-purity building blocks for structure-activity relationship (SAR) studies.
Part 1: Chemical Identity & Theoretical Baselines
Before initiating synthesis or procurement, establish the theoretical baselines for validation. The compound consists of a lipophilic benzaldehyde head group linked via a butyl ether chain to a polar methylpiperazine tail, a common motif for improving oral bioavailability and solubility in drug candidates.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde | |
| Molecular Formula | C₁₆H₂₄N₂O₂ | |
| Molecular Weight | 276.38 g/mol | |
| Appearance | Pale yellow oil or low-melting solid | Tends to darken upon oxidation; store under Argon. |
| Solubility | Soluble in DCM, MeOH, EtOH; slightly soluble in water | Solubility increases significantly in acidic media (HCl salt formation). |
| Key Functional Groups | Aldehyde (Electrophile), Piperazine (Base/Nucleophile) | Dual reactivity requires careful handling to avoid self-polymerization. |
Elemental Analysis (CHN) Targets
For a sample to be deemed "Analytical Grade" (>98% purity), experimental values must fall within ±0.4% of the theoretical calculation.
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Diagnostic Note |
| Carbon (C) | 69.53% | 69.13% – 69.93% | Low C often indicates trapped inorganic salts or moisture. |
| Hydrogen (H) | 8.75% | 8.35% – 9.15% | High H suggests residual solvent (e.g., Ethanol, Water). |
| Nitrogen (N) | 10.14% | 9.74% – 10.54% | Critical for confirming the piperazine attachment. |
Part 2: Synthesis & Experimental Protocol
To ensure a self-validating workflow, we recommend a two-step convergent synthesis. This pathway allows for the isolation and purification of the stable intermediate (4-(4-chlorobutoxy)benzaldehyde) before introducing the reactive piperazine ring.
Step 1: Etherification (Williamson Ether Synthesis)[1]
-
Reaction: 4-Hydroxybenzaldehyde + 1-Bromo-4-chlorobutane
Intermediate A -
Critical Control Point: Use 1-Bromo-4-chlorobutane rather than 1,4-dibromobutane to prevent the formation of the "double-headed" dimer (bis-benzaldehyde).
Step 2: Nucleophilic Substitution (Amination)
-
Reaction: Intermediate A + N-Methylpiperazine
Target Product -
Mechanism: Finkelstein-assisted
displacement. Potassium Iodide (KI) generates the more reactive alkyl iodide in situ.
Detailed Protocol
-
Preparation of Intermediate A:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF (5 mL/mmol).
-
Add anhydrous
(2.0 eq) and stir at room temperature for 30 min (Solution turns yellow due to phenoxide formation). -
Add 1-bromo-4-chlorobutane (1.2 eq) dropwise.
-
Heat to 60°C for 12 hours.
-
Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of starting material (
) and appearance of product ( ). -
Workup: Pour into ice water, extract with EtOAc, wash with brine. Evaporate to yield colorless oil.
-
-
Formation of Title Compound:
-
Dissolve Intermediate A (1.0 eq) in Acetonitrile (
). -
Add N-methylpiperazine (1.5 eq),
(2.0 eq), and catalytic KI (0.1 eq). -
Reflux at 80°C for 16–24 hours.
-
Validation: Monitor by LC-MS for mass ion [M+H]+ = 277.2.
-
Workup: Remove solvent, redissolve in DCM, wash with water.
-
Purification: Flash chromatography is often required (DCM:MeOH 95:5) to remove excess methylpiperazine.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic workflow emphasizing the isolation of the chlorobutoxy intermediate to minimize side reactions.
Part 3: Comparative Analysis & Alternatives
When designing ligands, researchers often choose between the para (4-position) and ortho (2-position) isomers, or vary the amine tail.
Table 2: Comparative Performance Guide
| Feature | Target Compound (Para) | Ortho Isomer (2-Position) | Piperidine Analog |
| CAS Number | Precursor: 5736-88-9 | 1002414-13-2 | 1609400-54-5 |
| Steric Profile | Linear, extended conformation. Ideal for deep binding pockets. | "Kinked" conformation. Often introduces steric clash in flat binding sites. | More hydrophobic; lacks the basic N4 nitrogen. |
| Solubility | High (due to piperazine N4). | Moderate. | Low (requires salt form). |
| Reactivity | Aldehyde is highly accessible for reductive amination. | Aldehyde is sterically hindered by the ether chain; slower reaction rates. | Similar to Target. |
| Primary Use | H3/H4 Receptor Antagonists | Specific H4 Ligands (Benzimidazoles) | Sigma Receptor Ligands |
Expert Insight: If your SAR study targets the Histamine H4 receptor , the ortho isomer (CAS 1002414-13-2) is frequently cited in literature for synthesizing 2-arylbenzimidazoles [1]. However, for general linker utility where linear geometry is preferred to avoid intramolecular hydrogen bonding, the para-isomer (Title Compound) is the superior choice.
Part 4: Characterization Data (Self-Validation)
Since specific spectral data for the para isomer is often proprietary, use these predicted shifts derived from the fragment components. Any significant deviation (>0.2 ppm) indicates a structural error.
¹H-NMR (400 MHz, CDCl₃) Validation Profile
-
δ 9.88 (s, 1H): Aldehyde proton (Distinctive singlet).
-
δ 7.83 (d, J=8.8 Hz, 2H): Aromatic protons ortho to carbonyl (Deshielded).
-
δ 6.99 (d, J=8.8 Hz, 2H): Aromatic protons ortho to ether (Shielded).
-
δ 4.06 (t, J=6.5 Hz, 2H):
(Triplet, indicative of ether linkage). -
δ 2.35 - 2.60 (m, 10H): Overlapping signals for piperazine ring protons and
chain. -
δ 2.29 (s, 3H):
(Singlet, confirms methylpiperazine presence). -
δ 1.65 - 1.85 (m, 4H): Central butyl chain protons.
Mass Spectrometry (ESI)
-
Expected Ion:
-
m/z: 277.2
-
Fragment: Loss of methylpiperazine often yields a fragment at m/z ~177 (4-butoxybenzaldehyde cation).
References
-
Molaid Chemicals. (2024). 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde Properties and CAS 1002414-13-2.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736533, 4-(4-Methylpiperazin-1-yl)benzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (1955). p-Chlorobenzaldehyde Synthesis and Properties. Org. Syn. Coll. Vol. 3, 200. Retrieved from [Link]
Sources
Quality Control Benchmarks for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Executive Summary: The Pivot Point of Synthesis
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde (CAS: 1002414-13-2) is not merely a reagent; it is a critical late-stage intermediate .[1][2][3] Structurally, it combines a reactive electrophile (aldehyde) with a basic, solubilizing tail (N-methylpiperazine) via a lipophilic butoxy linker.[1][2][3] This duality makes it indispensable for synthesizing H4 receptor ligands, kinase inhibitors, and neurological drugs like Donepezil analogs.[3]
However, this duality also creates a quality control paradox : the aldehyde is prone to oxidation, while the piperazine moiety is susceptible to N-oxide formation and salt inconsistencies.[3] This guide objectively compares quality grades, synthetic origins, and analytical methodologies to establish a robust QC framework.
Comparative Analysis of Quality Grades
In drug development, "purity" is context-dependent. Below is a comparative benchmark between Research Grade (early discovery) and GMP Intermediate Grade (clinical development).
| Feature | Research Grade (Standard) | GMP Intermediate Grade (Premium) | Scientific Rationale |
| Assay (HPLC) | > 97.0% (Area %) | > 99.0% (w/w vs Standard) | Area % ignores inorganic salts/solvents.[1][2][3] w/w is required for precise stoichiometry in GMP steps. |
| Impurity Profile | Single max impurity < 1.0% | Single max impurity < 0.15% | <0.15% threshold aligns with ICH Q3A to avoid qualifying downstream impurities. |
| Residual Solvents | Not controlled | ICH Q3C Limits (ppm) | Solvents like DMF/DMSO can quench subsequent organometallic reactions.[1][2][3] |
| Genotoxic Impurities | Not tested | < Threshold of Toxicological Concern (TTC) | Alkyl halides used in synthesis are potential mutagens (ICH M7).[2] |
| Appearance | Yellow to brown oil/solid | Pale yellow crystalline solid | Color indicates oxidation (benzoic acid formation) or polymerization.[1][2][3] |
Synthetic Routes & Impurity Fingerprinting
Understanding the synthesis is the only way to predict—and detect—impurities.[3] We compare the two dominant industrial routes.
Route A: The Convergent Alkylation (Preferred)[1][2]
-
Process: 4-Hydroxybenzaldehyde + 1-(4-chlorobutyl)-4-methylpiperazine.[1][2][3]
-
Impurity Signature: Residual 4-Hydroxybenzaldehyde (phenolic), dimers.[1][2][3]
-
Pros: Fewer steps, cleaner aldehyde profile.
Route B: The Stepwise Amination
-
Process: 4-(4-bromobutoxy)benzaldehyde + N-methylpiperazine.[1][2][3]
-
Impurity Signature: Residual N-methylpiperazine (genotoxic risk if nitrosated), Bromide salts.[1][2][3]
-
Cons: Harder to remove excess amine without affecting the aldehyde.[1][2][3]
Visualization: Impurity Origin Mapping
The following diagram maps how specific synthetic choices dictate the QC burden.
Figure 1: Causality map linking synthetic routes to specific impurity profiles (GTI = Genotoxic Impurity).[1][2][3]
Analytical Methodologies: A Comparative Protocol
To validate the quality defined above, one cannot rely on a single method.
Method 1: HPLC-UV (Purity & Assay)
-
Objective: Routine quantification of the main peak and non-volatile organic impurities.
-
Challenge: The basic piperazine tail causes "peak tailing" on standard silica columns due to silanol interactions.[1][2][3]
-
Solution: Use a high-pH stable C18 column or an ion-pairing buffer.[1][2][3]
Protocol: High-pH Stability Method (Self-Validating)
-
Column: XBridge C18 or Gemini C18 (high pH resistant), 4.6 x 150 mm, 5 µm.[2][3]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2][3] Why? High pH keeps piperazine unprotonated (neutral), sharpening the peak.[3]
-
Gradient: 10% B to 90% B over 15 min.
-
System Suitability: Tailing factor must be < 1.5. If > 1.5, the column pH stability is failing or the buffer is aged.[3]
Method 2: LC-MS/MS (Trace Genotoxin Screening)[1][2][3]
-
Objective: Detecting alkyl halides (Route A) or secondary amines (Route B) at ppm levels.[2][3][4][6]
-
Comparison: HPLC-UV limit of detection is ~0.05%.[1][2][3] LC-MS/MS achieves ~0.0001% (1 ppm).[1][2][3]
-
Requirement: Mandatory for GMP Intermediate grade if the synthetic route involves Class 1/2 solvents or alkylating agents.[1][2][3]
Method 3: Titration (Stoichiometry Check)[1][2]
-
Objective: Determining the exact salt form (e.g., Mono-HCl vs Di-HCl).
-
Why it matters: HPLC tells you purity, but not counter-ion content.[2][3] If your next step relies on precise molar equivalents, an undefined salt form will ruin the yield.[3]
-
Protocol: Potentiometric titration with 0.1 N AgNO3 (for halides) or HClO4 (for non-aqueous amine titration).
Stability Benchmarks & Handling
This compound is metastable .[1][2][3] The aldehyde oxidizes to carboxylic acid, and the piperazine absorbs CO2/moisture.[3]
| Stress Condition | Expected Degradant | Prevention Strategy |
| Air Exposure | 4-[4-(...)butoxy]benzoic acid | Store under Argon/Nitrogen.[1][2][3] Re-test aldehyde content if stored >3 months.[2] |
| Moisture | Hydrate formation (clumping) | Store with desiccant.[1][2][3] |
| Light | Photodimerization (rare but possible) | Amber glass vials.[1][2][3] |
QC Workflow Diagram
This workflow ensures that only material suitable for high-value synthesis passes to production.[1][2][3]
Figure 2: Decision logic for releasing the intermediate into production.
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 4-butoxy- Phase change data.[1][2][3] NIST Chemistry WebBook.[2][3] Link
-
Molaid Chemical Database. 2-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde Synthesis and Properties.Link[1][2]
-
BenchChem. Technical Guide to 4-Butoxybenzaldehyde Derivatives.Link[1][2]
-
MDPI. Quantitative Determination of Potential Genotoxic Impurities using UPLC-MS/MS. Molecules 2022.[2][3] Link
-
ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[2][7]Link
Sources
Safety Operating Guide
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde proper disposal procedures
An Authoritative Guide to the Proper Disposal of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, laboratory safety and waste management must evolve from generic protocols to molecule-specific strategies. 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a highly versatile synthetic building block, integrating a reactive aldehyde, a lipophilic ether linkage, and a basic piperazine core.
While this structural complexity makes it an invaluable scaffold for central nervous system (CNS) active agents and kinase inhibitors, it also presents unique logistical and environmental challenges during disposal. This guide provides a self-validating, field-proven operational plan for the safe handling, segregation, and destruction of this compound.
Hazard Characterization & Mechanistic Causality
To design a self-validating disposal protocol, one must first understand the causality behind the chemical's hazards. The disposal strategy for 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is dictated by its three primary functional groups:
-
The Piperazine Moiety (Basic & Nitrogenous): The 4-methylpiperazine ring contains tertiary amines, rendering the molecule inherently basic. If inadvertently mixed with concentrated acidic waste streams, it can trigger rapid, exothermic salt formation. Furthermore, the high nitrogen content means that improper thermal destruction will release toxic nitrogen oxides (NOx) into the atmosphere [3].
-
The Benzaldehyde Core (Reactive & Ecotoxic): Aldehydes are electrophilic and prone to auto-oxidation in the presence of atmospheric oxygen, gradually converting to their corresponding benzoic acid derivatives. Benzaldehyde derivatives are also documented skin sensitizers and exhibit significant acute aquatic toxicity [2]. Therefore, aqueous waste containing this compound must never be discharged into standard municipal sewer systems[5].
-
The Butoxy Linker (Lipophilic): The alkyl ether chain increases the molecule's overall lipophilicity (LogP). This enhances its ability to penetrate standard latex gloves (necessitating nitrile PPE) and increases its potential for bioaccumulation in aquatic environments if improperly discarded.
Waste Segregation & Quantitative Classification
Proper segregation at the benchtop prevents dangerous cross-reactions in bulk waste drums and ensures compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. While the pure solid is typically managed as a "Non-RCRA Regulated Chemical Waste," its solvent matrix often dictates its final regulatory classification [4].
Table 1: Waste Stream Characterization and Routing
| Waste Stream | Primary Hazard Profile | Typical RCRA Code | Approved Primary Container | Final Disposal Routing |
| Pure Solid / Powder | Sensitizer, Aquatic Toxicity | Non-Listed (State Regulated) | HDPE wide-mouth jar, double-bagged | High-Temperature Incineration |
| Organic Mother Liquor (e.g., DCM, Chloroform) | Halogenated, Toxic, Flammable | F002 (if halogenated) | Red-coded Halogenated Carboy | Solvent Recovery / Incineration |
| Organic Mother Liquor (e.g., Methanol, Ethyl Acetate) | Ignitable, Toxic | D001 (Ignitable) [4] | Blue-coded Non-Halogenated Carboy | Fuel Blending / Incineration |
| Aqueous Washings | Basic (pH 8-10), Ecotoxic | D002 (if pH > 12.5) | White/Clear Aqueous Carboy | Wastewater Treatment Facility |
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system: each step includes a verification check to ensure the procedure has been executed correctly before moving to the next phase.
Protocol A: Disposal of Solid Chemical Waste (Pure API/Intermediate)
The preferred, environmentally sound method for destroying complex nitrogenous organic compounds is high-temperature incineration (>1000°C) at a permitted facility [1]. This ensures the complete breakdown of the piperazine ring while neutralizing combustion byproducts.
-
Collection: Sweep or transfer any unused, expired, or degraded 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde powder into a chemically compatible High-Density Polyethylene (HDPE) container.
-
Sealing & Double-Bagging: Seal the primary container tightly. Place the container inside a transparent, 4-mil thick polyethylene zip-top bag.
-
Validation: Visually inspect the outer bag. If any yellow/white residue is visible on the inside of the bag, the primary container seal has failed. Re-pack into a new container.
-
Labeling: Affix a hazardous waste label detailing the full chemical name, CAS number (if available), and the primary hazards ("Aquatic Toxicity," "Sensitizer").
-
Routing: Transfer to the Environmental Health and Safety (EHS) department for manifesting and transport to a commercial high-temperature incinerator.
Fig 1: Thermal degradation pathway for nitrogenous pharmaceutical intermediates.
Protocol B: Management of Aqueous Reaction Waste
Because the methylpiperazine group acts as a weak base, aqueous extractions containing this compound will elevate the pH of the waste stream.
-
pH Assessment: Before transferring aqueous waste into a bulk carboy, extract a 1 mL aliquot and test it using universal pH indicator paper.
-
Neutralization (Causality): If the pH exceeds 8.0, slowly add dilute citric acid or 1M HCl dropwise while stirring. Why? Adding highly basic waste to a carboy containing trace transition metals or acidic organics can cause rapid gas evolution or precipitation.
-
Validation: Re-test the pH. Proceed only when the solution registers between pH 6.0 and 8.0.
-
Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy using a wide-mouth funnel to prevent spills.
Fig 2: Laboratory waste segregation workflow for piperazine-benzaldehyde derivatives.
Protocol C: Emergency Spill Response
Due to the compound's lipophilicity and potential as a sensitizer, spills require immediate, structured remediation.
-
Containment: Isolate the spill area. Don appropriate PPE (minimum 0.11 mm nitrile gloves, safety goggles, and a standard lab coat).
-
Absorption (Causality): Cover the spill with an inert absorbent material, such as vermiculite or diatomaceous earth. Do not use combustible absorbents like sawdust. Why? The reactive aldehyde group can undergo exothermic oxidation when dispersed over a high-surface-area combustible material, creating a fire hazard.
-
Collection: Use a non-sparking polypropylene dustpan and brush to collect the saturated absorbent. Place it into a sealable hazardous waste bucket.
-
Decontamination & Validation: Wash the affected surface with a detergent-water solution (water alone will not dissolve the lipophilic butoxy-ether chain). Validate cleanliness by wiping the area with a solvent-wetted (e.g., isopropanol) paper towel; if the towel shows any yellow discoloration, repeat the detergent wash.
References
-
Benchchem Technical Resource: 1,4-Dibenzoylpiperazine | Research Chemical. Details the EPA RCRA cradle-to-grave requirements and high-temperature incineration protocols for piperazine derivatives. 1
-
Benchchem Technical Resource: 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde. Discusses the inherent hazards of combining piperazine and benzaldehyde motifs, including aquatic toxicity and oxidation risks.2
-
U.S. Environmental Protection Agency (EPA): Incineration and Treatment of Hazardous Waste, Tenth Annual Research Symposium. Outlines the thermal destruction of nitrogenous wastes and the management of NOx emissions. 3
-
Benchchem Technical Resource: 4-(4-Piperazin-1-ylphenyl)morpholine. Provides regulatory classification guidance (e.g., D001 for ignitable solvents) for non-RCRA regulated chemical wastes destined for incineration. 4
-
University of Delaware Environmental Health & Safety: Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Institutional guidelines on preventing the discharge of pharmaceutical intermediates into sanitary sewer systems. 5
Sources
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- 2. 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde | 10159-39-4 | Benchchem [benchchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 4-(4-Piperazin-1-ylphenyl)morpholine Research Chemical [benchchem.com]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Personal protective equipment for handling 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Comprehensive Safety and Handling Guide: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The following procedures are designed to ensure laboratory safety and mitigate risks associated with the handling of this chemical.
Hazard Assessment: A Synthesis of Structural Alerts
-
Benzaldehyde Moiety : Benzaldehydes are known to be irritants to the skin, eyes, and respiratory tract.[1] Symptoms of exposure can include coughing, sore throat, and chest pain.[1] Allergic skin reactions are also possible.[1]
-
Piperazine Moiety : Piperazine and its derivatives present more significant health concerns. Piperazine itself is classified as a corrosive chemical that can cause skin and eye damage.[2] It can be absorbed through the skin and is known to cause skin and respiratory sensitization, potentially leading to allergic skin reactions and asthma-like symptoms upon subsequent exposure.[2] Some piperazine derivatives have been associated with neurotoxicity, hepatotoxicity, and reproductive toxicity.[3][4][5]
Given these "structural alerts," 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde should be handled as a Particularly Hazardous Substance (PHS) , warranting stringent safety precautions.[6]
Summary of Potential Hazards
| Hazard Type | Potential Effect | Source Moiety |
| Acute Toxicity | Skin, eye, and respiratory irritation.[1][2][7] | Benzaldehyde, Piperazine |
| Sensitization | Allergic skin reaction, asthma-like allergy.[1][2] | Benzaldehyde, Piperazine |
| Corrosivity | Potential for skin and eye burns.[2] | Piperazine |
| Systemic Effects | Potential for neurotoxicity, hepatotoxicity.[3][4][5] | Piperazine |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[5] | Piperazine |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following PPE is mandatory when handling 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde.
Core PPE Requirements
-
Hand Protection : Double-gloving with chemically resistant gloves is required. The inner glove should be a disposable nitrile glove, which provides good dexterity and protection against incidental splashes. The outer glove should be a thicker, chemical-resistant glove such as butyl rubber or neoprene for more robust protection.[8] Always inspect gloves for any signs of degradation or puncture before use.[9]
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times. When there is a significant risk of splashing, a full-face shield must be worn in conjunction with safety goggles.[8][10]
-
Body Protection : A lab coat is the minimum requirement.[11] For procedures with a higher risk of splashing or contamination, a chemically resistant apron or coveralls should be worn over the lab coat.[10][11][12]
-
Respiratory Protection : All handling of this compound, especially in solid form or when generating aerosols, must be conducted within a certified chemical fume hood.[6] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[11]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Flowchart for emergency response to spills or exposures.
Disposal Plan: Responsible Waste Management
All waste containing 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde must be treated as hazardous waste.
-
Waste Collection : Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Disposal : Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. [1][13]Do not flush down the sewer. [1]
References
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
-
Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [Link]
-
Techno PharmChem. BENZALDEHYDE. [Link]
-
SDS US. (2019, March 18). [Link]
-
Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4-(4-Methylpiperazino)benzaldehyde, 97%. [Link]
-
Environmental Health & Safety, University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]
-
Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045–3060. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment. [Link]
-
SAMS Solutions. (2021, July 28). The Four Things to Know About OSHA Chemical Storage Requirements. [Link]
-
European Chemicals Agency. Substance Information. [Link]
-
Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
-
The University of Texas at Austin. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]
-
Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]
-
New Jersey Department of Health. (2004, April). HAZARD SUMMARY - Piperazine. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79813, 4-Butoxybenzaldehyde. [Link]
-
European Chemicals Agency. Benzaldehyde - Registration Dossier. [Link]
-
European Chemicals Agency. ECHA CHEM - 4-(3-Hydroxy-3-methyl-1-butyn-1-yl)benzaldehyde. [Link]
-
European Chemicals Agency. Substance Information. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. cdc.gov [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
